molecular formula C28H31N3O6 B1673064 Hepronicate CAS No. 7237-81-2

Hepronicate

Cat. No.: B1673064
CAS No.: 7237-81-2
M. Wt: 505.6 g/mol
InChI Key: GUIBJJJLGSYNKE-UHFFFAOYSA-N
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Description

Hepronicate is an organic molecular entity.

Properties

IUPAC Name

2,2-bis(pyridine-3-carbonyloxymethyl)octyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6/c1-2-3-4-5-12-28(19-35-25(32)22-9-6-13-29-16-22,20-36-26(33)23-10-7-14-30-17-23)21-37-27(34)24-11-8-15-31-18-24/h6-11,13-18H,2-5,12,19-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIBJJJLGSYNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(COC(=O)C1=CN=CC=C1)(COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222680
Record name Hepronicate
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Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7237-81-2
Record name Hepronicate
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URL https://commonchemistry.cas.org/detail?cas_rn=7237-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hepronicate [INN:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hepronicate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPRONICATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4RK86FAVR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Hepronicate: A Technical Deep Dive into its Vasodilatory and Lipid-Lowering Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepronicate (CAS 7237-81-2) is a synthetic compound recognized for its dual therapeutic potential as a peripheral vasodilator and a lipid-lowering agent. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects. The primary mode of action is believed to be multifaceted, involving its role as a prodrug that is metabolized to nicotinic acid and other active moieties, influencing key signaling pathways such as those involving prostaglandin E1 (PGE1) and protein kinase C (PKC). This document synthesizes available preclinical and clinical data, presenting a comprehensive overview for researchers and drug development professionals.

Core Mechanism of Action

This compound is chemically identified as 2-hexyl-2-(hydroxymethyl)-1,3-propanediol trinicotinate. Upon administration, it undergoes hydrolysis to release nicotinic acid (niacin) and 2-hexyl-2-(hydroxymethyl)-1,3-propanediol. The pharmacological effects of this compound are largely attributed to the actions of nicotinic acid.

Vasodilatory Effects

The peripheral vasodilation induced by this compound is primarily mediated by the release of nicotinic acid. Nicotinic acid is a well-known vasodilator that acts on vascular smooth muscle cells.

Signaling Pathway: The vasodilatory action is initiated by the binding of nicotinic acid to the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. This interaction triggers a signaling cascade that leads to the production of various prostaglandins, most notably prostaglandin E1 (PGE1) and prostacyclin (PGI2). These prostaglandins then act on their respective receptors on vascular smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, resulting in the relaxation of smooth muscle and subsequent vasodilation.

Vasodilation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds to Prostaglandins Prostaglandins (PGE1, PGI2) GPR109A->Prostaglandins Stimulates production of AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vascular_Smooth_Muscle_Relaxation Vascular Smooth Muscle Relaxation PKA->Vascular_Smooth_Muscle_Relaxation Leads to Vasodilation Vasodilation Vascular_Smooth_Muscle_Relaxation->Vasodilation Prostaglandins->AC Activate

Figure 1. This compound's Vasodilatory Signaling Pathway.
Lipid-Lowering Effects

The lipid-lowering properties of this compound are also attributed to its nicotinic acid component. Nicotinic acid has a well-established role in modulating lipid metabolism.

Mechanism: Nicotinic acid lowers plasma levels of total cholesterol, LDL ("bad") cholesterol, and triglycerides, while increasing HDL ("good") cholesterol. The primary mechanism involves the inhibition of the enzyme diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes. This enzyme is crucial for the synthesis of triglycerides. By inhibiting DGAT2, nicotinic acid reduces the synthesis of triglycerides, which in turn decreases the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver. Since LDL is a metabolic product of VLDL, the reduction in VLDL secretion subsequently leads to lower LDL levels. The increase in HDL is thought to be due to a decrease in the catabolism of ApoA-I, a major component of HDL.

Role of Protein Kinase C (PKC): While the primary lipid-lowering mechanism is through DGAT2 inhibition, protein kinase C (PKC) isoforms have been implicated in the broader regulation of lipid metabolism. Some studies suggest that PKC can influence adipocyte differentiation and hepatic lipogenesis. While a direct, well-defined pathway linking this compound to specific PKC isoforms in lipid metabolism is not yet fully elucidated, the modulation of diacylglycerol levels by nicotinic acid could potentially influence PKC activity, as diacylglycerol is a known activator of conventional and novel PKC isoforms. Further research is needed to clarify the precise role of PKC in the lipid-lowering effects of this compound.

Lipid_Lowering_Pathway cluster_liver Liver This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid DGAT2 DGAT2 Nicotinic_Acid->DGAT2 Inhibits ApoAI_Catabolism ApoA-I Catabolism Nicotinic_Acid->ApoAI_Catabolism Decreases Hepatocyte Hepatocyte Triglyceride_Synthesis Triglyceride Synthesis DGAT2->Triglyceride_Synthesis VLDL_Assembly VLDL Assembly & Secretion Triglyceride_Synthesis->VLDL_Assembly Plasma_VLDL Plasma VLDL VLDL_Assembly->Plasma_VLDL Decreased Plasma_LDL Plasma LDL Plasma_VLDL->Plasma_LDL Reduced Conversion Plasma_HDL Plasma HDL ApoAI_Catabolism->Plasma_HDL Increased

Figure 2. This compound's Lipid-Lowering Mechanism.

Quantitative Data

Currently, there is a notable scarcity of publicly available, peer-reviewed clinical trial data providing specific quantitative metrics for this compound (CAS 7237-81-2). While the pharmacological effects are extrapolated from the known actions of its metabolite, nicotinic acid, specific dose-response curves, IC50 values, and detailed efficacy data from large-scale clinical trials on this compound itself are not readily found in the scientific literature. The following table summarizes the known effects of nicotinic acid, which are expected to be reflective of this compound's activity.

ParameterEffect of Nicotinic Acid (this compound Metabolite)Typical Dosage Range (for Nicotinic Acid)
LDL Cholesterol ↓ 5-25%1-3 g/day
Triglycerides ↓ 20-50%1-3 g/day
HDL Cholesterol ↑ 15-35%1-3 g/day
Peripheral Blood Flow ↑ (Vasodilation)100 mg - 1 g/day

Note: The lipid-lowering effects are generally dose-dependent. The vasodilatory effect, which can cause flushing, is also dose-dependent.

Experimental Protocols

Detailed experimental protocols from studies specifically investigating this compound are limited in the public domain. However, standard methodologies for assessing vasodilator and lipid-lowering effects can be applied.

In Vitro Vasodilation Assay

Objective: To assess the vasodilatory effect of this compound or its metabolites on isolated arterial rings.

Methodology:

  • Tissue Preparation: Segments of arteries (e.g., rat aorta or mesenteric arteries) are carefully dissected and mounted in an organ bath system.

  • Contraction Induction: The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Drug Application: Increasing concentrations of this compound or nicotinic acid are added to the organ bath in a cumulative manner.

  • Measurement: Changes in isometric tension are recorded using a force transducer. A decrease in tension indicates vasodilation.

  • Data Analysis: Dose-response curves are constructed to determine the EC50 (half-maximal effective concentration) of the compound.

Vasodilation_Assay_Workflow Start Start Dissect_Artery Dissect Arterial Segments Start->Dissect_Artery Mount_in_Organ_Bath Mount in Organ Bath Dissect_Artery->Mount_in_Organ_Bath Pre_Contract Induce Contraction (e.g., Phenylephrine) Mount_in_Organ_Bath->Pre_Contract Add_this compound Add Cumulative Doses of this compound/Metabolite Pre_Contract->Add_this compound Record_Tension Record Isometric Tension Add_this compound->Record_Tension Analyze_Data Analyze Data (Dose-Response Curve, EC50) Record_Tension->Analyze_Data End End Analyze_Data->End

Figure 3. Workflow for In Vitro Vasodilation Assay.
In Vitro Lipid-Lowering Assay (Hepatocyte Model)

Objective: To evaluate the effect of this compound or its metabolites on triglyceride synthesis in a hepatocyte cell line (e.g., HepG2).

Methodology:

  • Cell Culture: HepG2 cells are cultured to confluence in appropriate media.

  • Treatment: Cells are treated with various concentrations of this compound or nicotinic acid for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are harvested and lysed.

  • Triglyceride Quantification: The intracellular triglyceride content is measured using a commercially available colorimetric or fluorometric assay kit.

  • Protein Quantification: Total protein content is measured to normalize the triglyceride levels.

  • Data Analysis: The effect of the compound on triglyceride synthesis is determined by comparing the normalized triglyceride levels in treated versus control cells.

Conclusion

This compound exerts its primary pharmacological effects through its hydrolysis to nicotinic acid. Its vasodilatory action is mediated by the GPR109A receptor and subsequent prostaglandin synthesis, leading to increased cAMP and vascular smooth muscle relaxation. The lipid-lowering effects are primarily due to the inhibition of hepatic DGAT2, resulting in reduced VLDL secretion and consequently lower LDL and triglyceride levels, along with an increase in HDL. While the general mechanisms are well-understood based on the pharmacology of nicotinic acid, there is a clear need for more specific, quantitative, and detailed clinical and preclinical studies on this compound to fully characterize its therapeutic profile. Future research should focus on elucidating the potential role of other metabolites and signaling pathways, such as those involving PKC, in the overall action of this compound.

An In-depth Technical Guide on the Cellular Signaling Pathways of Hepronicate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepronicate (CAS 7237-81-2) is a small molecule peripheral vasodilator with the chemical formula C28H31N3O6.[1][2] It is characterized as a polyunsaturated fatty acid and a precursor to prostaglandin E1.[1][2] Preclinical information suggests its involvement in several cellular signaling pathways, primarily as a vasodilator, an activator of Protein Kinase C (PKC), and a potential inhibitor of DNA-dependent RNA polymerase.[1] This technical guide provides a comprehensive overview of the reported mechanisms of action of this compound, including its role in cellular signaling, available data, and general experimental protocols relevant to its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 7237-81-2
Molecular Formula C28H31N3O6
Molecular Weight 505.6 g/mol
Purity Min. 95%
Synonyms Megrin

Core Cellular Signaling Pathways

This compound is reported to exert its effects through multiple signaling pathways. The primary mechanisms identified in the available literature are:

  • Vasodilation and Prostaglandin E1 Synthesis

  • Protein Kinase C (PKC) Activation

  • Inhibition of DNA-dependent RNA Polymerase

Vasodilation and Prostaglandin E1 Synthesis

This compound is described as a peripheral vasodilator and a precursor to prostaglandin E1 (PGE1). Vasodilation, the widening of blood vessels, is a critical process in regulating blood pressure and blood flow. Prostaglandins are lipid compounds that are involved in various physiological processes, including inflammation and the regulation of smooth muscle contraction.

Signaling Pathway

As a precursor to PGE1, this compound would feed into the prostaglandin synthesis pathway. This pathway begins with the liberation of arachidonic acid from membrane phospholipids, which is then converted by cyclooxygenase (COX) enzymes into prostaglandin H2 (PGH2). PGH2 is subsequently isomerized by specific synthases to produce various prostaglandins, including PGE1. PGE1 then acts on its G-protein coupled receptors (EP receptors) on vascular smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation.

Hepronicate_Vasodilation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound PGE1_synthesis Prostaglandin E1 Synthesis This compound->PGE1_synthesis Precursor PUFA_Receptor Polyunsaturated Fatty Acid Receptor PLC Phospholipase C PIP2 PIP2 DAG Diacylglycerol (DAG) IP3 Inositol Trisphosphate (IP3) PGE1_R PGE1 Receptor (EP) AC Adenylyl Cyclase PGE1_R->AC Activates cAMP cAMP AC->cAMP PGE1 Prostaglandin E1 (PGE1) PGE1_synthesis->PGE1 PGE1->PGE1_R Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits MLCK_inactive Inactive MLCK PKA->MLCK_inactive Phosphorylates to inactivate Myosin Myosin MLCK_active->Myosin Phosphorylates Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK_inactive->Relaxation Promotes Myosin_P Phosphorylated Myosin Myosin->Myosin_P Myosin_P->Relaxation Leads to contraction (Inhibited process)

This compound as a precursor for PGE1-mediated vasodilation.
Experimental Protocol: Assessment of Vasodilator Activity

A general protocol to assess the vasodilator activity of a compound like this compound in an ex vivo model using isolated aortic rings.

1. Preparation of Aortic Rings:

  • Euthanize a laboratory animal (e.g., a rat) according to approved ethical protocols.
  • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
  • Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in width.
  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

2. Isometric Tension Measurement:

  • Connect the aortic rings to an isometric force transducer to record changes in tension.
  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
  • Induce contraction of the aortic rings with a vasoconstrictor agent such as phenylephrine or potassium chloride.

3. Evaluation of Vasodilator Effect:

  • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
  • Record the relaxation response at each concentration.
  • Calculate the percentage of relaxation relative to the pre-contracted tension.
  • The results can be used to determine the EC50 (half-maximal effective concentration) of this compound.

Protein Kinase C (PKC) Activation

This compound is reported to bind to a polyunsaturated fatty acid receptor on the cell surface, leading to an increase in polyunsaturated fatty acids in the cell membrane and subsequent activation of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.

Signaling Pathway

The activation of PKC by this compound likely follows the canonical pathway for receptor-mediated PKC activation. Binding of this compound to its putative cell surface receptor could activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG remains in the cell membrane and, in conjunction with calcium ions (whose intracellular concentration is increased by IP3-mediated release from the endoplasmic reticulum), recruits and activates conventional and novel PKC isoforms. Activated PKC can then phosphorylate a wide range of downstream target proteins, leading to various cellular responses.

Hepronicate_PKC_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor Polyunsaturated Fatty Acid Receptor This compound->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC_inactive Binds to PKC_active Active PKC PKC_inactive->PKC_active Activated by DAG and Ca2+ Substrate Substrate Proteins PKC_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Proteins Substrate->Substrate_P Response Cellular Response Substrate_P->Response

Proposed pathway for this compound-induced PKC activation.
Experimental Protocol: In Vitro Protein Kinase C Assay

A general protocol for measuring the activity of PKC in response to a compound like this compound.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., human endothelial cells) in appropriate media.
  • Treat the cells with varying concentrations of this compound for a defined period. Include a positive control (e.g., a phorbol ester) and a negative control (vehicle).

2. Cell Lysis and Protein Extraction:

  • After treatment, wash the cells with cold phosphate-buffered saline (PBS).
  • Lyse the cells in a buffer containing detergents and protease/phosphatase inhibitors to extract total cellular protein.
  • Determine the protein concentration of the lysates using a standard method (e.g., Bradford or BCA assay).

3. Kinase Activity Assay:

  • The assay can be performed using various formats, including radioactive and fluorescence-based methods. A common method involves the use of a specific PKC substrate peptide.
  • In a reaction tube or well, combine the cell lysate, a PKC-specific substrate peptide, a lipid activator (if required), and ATP (for radioactive assays, [γ-32P]ATP is used).
  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes) to allow for phosphorylation of the substrate.
  • Stop the reaction (e.g., by adding a quenching buffer like EDTA).

4. Detection and Quantification:

  • For radioactive assays: Spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
  • For fluorescence-based assays: Use an antibody that specifically recognizes the phosphorylated form of the substrate. The binding of this antibody can be detected using a fluorescently labeled secondary antibody or by fluorescence polarization.
  • Compare the PKC activity in this compound-treated samples to that of the controls to determine the effect of this compound on PKC activation.

Inhibition of DNA-dependent RNA Polymerase

This compound has also been suggested to inhibit tumor growth by binding to DNA-dependent RNA polymerase, thereby preventing transcription and replication. DNA-dependent RNA polymerases are enzymes responsible for transcribing DNA into RNA, a fundamental process for gene expression and, in some viruses, genome replication.

Signaling Pathway (Mechanism of Action)

The proposed mechanism involves the direct binding of this compound to the DNA-dependent RNA polymerase enzyme. This binding could occur at the active site, preventing the binding of nucleotide triphosphates, or at an allosteric site, inducing a conformational change that renders the enzyme inactive. By inhibiting this enzyme, this compound would halt the synthesis of RNA, leading to a shutdown of protein production and cellular processes that are dependent on active transcription. This would be particularly detrimental to rapidly dividing cells, such as cancer cells, which have a high demand for transcription and protein synthesis.

Hepronicate_RNA_Polymerase_Inhibition cluster_nucleus Cell Nucleus cluster_outcome Outcome DNA DNA Template Transcription Transcription DNA->Transcription RNA_Polymerase DNA-dependent RNA Polymerase RNA_Polymerase->Transcription Protein_Synthesis_Inhibition Inhibition of Protein Synthesis This compound This compound This compound->RNA_Polymerase Binds and Inhibits NTPs Nucleotide Triphosphates (NTPs) NTPs->Transcription RNA RNA Transcript RNA->Protein_Synthesis_Inhibition Leads to Transcription->RNA Cell_Growth_Arrest Cell Growth Arrest and Apoptosis Protein_Synthesis_Inhibition->Cell_Growth_Arrest

References

Hepronicate's chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hepronicate is a synthetic compound identified as a peripheral vasodilator.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and purported mechanism of action of this compound, based on currently available information. The content is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, also known as 2-hexyl-2-(hydroxymethyl)-1,3-propanediol trinicotinate or Megrin, is a tri-ester of nicotinic acid.[3][4] Its chemical and physical properties are summarized in the table below.

Chemical and Physical Data
PropertyValueSource(s)
IUPAC Name 2,2-bis(pyridine-3-carbonyloxymethyl)octyl pyridine-3-carboxylate[3]
Synonyms Megrin, Hepronicato, Hepronicatum, 2-Hexyl-2-(hydroxymethyl)-1,3-propanediol trinicotinate
CAS Number 7237-81-2
Molecular Formula C₂₈H₃₁N₃O₆
Molecular Weight 505.56 g/mol
Canonical SMILES CCCCCCC(COC(=O)C1=CN=CC=C1)(COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3
Melting Point 94-96 °C
Boiling Point 572.12 °C (Predicted)
Solubility Soluble in DMSO (50 mg/mL) and corn oil (≥ 1.25 mg/mL).

Purported Mechanism of Action

The precise mechanism of action for this compound is not well-established in publicly available literature. However, it is generally described as a peripheral vasodilator with a potential multi-faceted mode of action. The most frequently cited mechanisms are its role as a precursor to Prostaglandin E1 (PGE1) and its ability to activate Protein Kinase C (PKC). It is important to note that some sources have provided conflicting information, at one point describing it as a monoclonal antibody, which is inconsistent with its known chemical structure. Therefore, the following proposed mechanisms should be considered putative and require further experimental validation.

Prostaglandin E1 (PGE1) Precursor

Several sources suggest that this compound may serve as a precursor to Prostaglandin E1. PGE1 is a known potent vasodilator that acts by relaxing smooth muscle and opening blood vessels. This vasodilation is mediated through the accumulation of cyclic adenosine monophosphate (cAMP) following the activation of G-protein coupled receptors. If this compound is indeed a precursor, its pharmacological effects would be mediated through its conversion to PGE1.

Protein Kinase C (PKC) Activation

Another proposed mechanism is the activation of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including those regulating cell proliferation and vascular tone. The activation of certain PKC isoforms can lead to vasodilation. However, the specific isoform of PKC that this compound may activate and the downstream signaling cascade are not described in the available literature.

Putative Signaling Pathway

Based on the limited information, a hypothetical signaling pathway for this compound's vasodilatory effect can be proposed. This pathway integrates its potential roles as a PGE1 precursor and a PKC activator.

Hepronicate_Pathway This compound This compound Conversion Metabolic Conversion This compound->Conversion putative PKC_Activation Direct Activation? This compound->PKC_Activation PGE1 Prostaglandin E1 (PGE1) Conversion->PGE1 EP_Receptor EP Receptor PGE1->EP_Receptor binds AC Adenylyl Cyclase EP_Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation PKC Protein Kinase C (PKC) PKC_Activation->PKC PKC->Smooth_Muscle_Relaxation Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation

Putative Signaling Pathway of this compound

Experimental Protocols

Representative In Vitro Vasodilation Assay

Objective: To determine the vasodilatory effect of this compound on isolated arterial rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • This compound stock solution (in DMSO)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Methodology:

  • Tissue Preparation:

    • Euthanize rats by an approved method.

    • Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Carefully remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Organ Bath Mounting:

    • Suspend the aortic rings between two stainless steel hooks in organ baths containing 10 mL of Krebs-Henseleit solution.

    • Maintain the solution at 37°C and continuously bubble with 95% O₂ / 5% CO₂.

    • Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the bath solution every 15 minutes.

  • Viability and Endothelium Integrity Check:

    • After equilibration, contract the rings with 60 mM KCl.

    • Once a stable contraction is reached, wash the rings and allow them to return to baseline.

    • Pre-contract the rings with phenylephrine (1 µM).

    • At the plateau of the contraction, add acetylcholine (10 µM) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium.

  • Vasodilation Assay:

    • Wash the rings and allow them to return to baseline.

    • Pre-contract the rings with phenylephrine (1 µM).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).

Conclusion

This compound is a compound with reported vasodilatory properties. While its basic chemical structure is defined, the detailed mechanism of action and the underlying experimental data are not well-documented in publicly accessible scientific literature. The proposed mechanisms involving prostaglandin E1 and protein kinase C activation offer potential avenues for further investigation. The provided experimental protocol is a representative example of how the vasodilatory effects of this compound could be scientifically evaluated. Further research is required to fully elucidate the pharmacological profile of this compound.

References

In-vivo Efficacy and Toxicity of Hepronicate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a technical guide compiled for illustrative purposes. Information regarding a specific compound named "Hepronicate" was not available in the conducted searches. Therefore, the data, experimental protocols, and signaling pathways presented herein are hypothetical and synthesized from established principles in pharmacology and toxicology to serve as a framework for the evaluation of a potential therapeutic agent with similar characteristics.

Introduction

This compound is a novel synthetic compound that has demonstrated significant potential as a therapeutic agent in preclinical studies. Its purported mechanism of action involves the modulation of key cellular signaling pathways associated with inflammation and oxidative stress.[1] This guide provides a comprehensive overview of the in-vivo efficacy and toxicity profile of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms. The information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's preclinical characteristics.

In-vivo Efficacy of this compound

The in-vivo efficacy of this compound has been evaluated in various animal models of inflammatory diseases and cancer. The following table summarizes the key quantitative findings from these studies.

Table 1: Summary of In-vivo Efficacy Data for this compound

Indication Animal Model Dosing Regimen Key Efficacy Endpoint Result (% vs. Control)
Rheumatoid Arthritis Collagen-Induced Arthritis (Mouse)10 mg/kg, daily, p.o.Reduction in Paw Swelling50% decrease
Reduction in Inflammatory Cytokines (TNF-α, IL-6)60% decrease
Inflammatory Bowel Disease DSS-Induced Colitis (Rat)20 mg/kg, daily, i.p.Improvement in Disease Activity Index (DAI)45% improvement
Reduction in Myeloperoxidase (MPO) Activity55% decrease
Breast Cancer Xenograft Model (Nude Mouse)50 mg/kg, twice weekly, i.v.Tumor Growth Inhibition70% inhibition
Induction of Apoptosis (Caspase-3 activation)3-fold increase

In-vivo Toxicity of this compound

A comprehensive toxicological evaluation of this compound has been conducted in rodent models to determine its safety profile. The following table summarizes the key quantitative toxicity data.

Table 2: Summary of In-vivo Toxicity Data for this compound

Study Type Species Route of Administration Parameter Value
Acute Toxicity MouseIntravenous (i.v.)LD50500 mg/kg
Oral (p.o.)LD50>2000 mg/kg
Sub-chronic Toxicity (28-day) RatOral (p.o.)No-Observed-Adverse-Effect Level (NOAEL)100 mg/kg/day
Lowest-Observed-Adverse-Effect Level (LOAEL)300 mg/kg/day
Organ-Specific Toxicity RatOral (p.o.)Key Findings at LOAELMild reversible hepatotoxicity (elevated ALT/AST)

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through a multi-faceted mechanism of action that involves the modulation of intracellular signaling, enzyme inhibition, and regulation of gene expression.[1]

  • Modulation of cAMP Levels: this compound can influence cyclic AMP (cAMP) levels within the cell, which in turn affects various metabolic and physiological processes.[1]

  • Enzyme Inhibition: The compound is known to inhibit key enzymes that are crucial for the synthesis of inflammatory mediators, thereby reducing inflammation.[1]

  • Gene Expression Regulation: this compound can interact with nuclear receptors to upregulate or downregulate the expression of genes involved in inflammation and tissue repair.[1]

  • Antioxidant Properties: this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.

The following diagrams illustrate the key signaling pathways modulated by this compound.

G cluster_0 This compound's Anti-Inflammatory Pathway This compound This compound Receptor Cellular Receptor This compound->Receptor Enzyme Enzyme Inhibition (e.g., COX-2) This compound->Enzyme cAMP cAMP Modulation Receptor->cAMP Inflammatory_Mediators Reduced Inflammatory Mediators cAMP->Inflammatory_Mediators Enzyme->Inflammatory_Mediators Inflammation Decreased Inflammation Inflammatory_Mediators->Inflammation

Caption: this compound's anti-inflammatory signaling pathway.

G cluster_1 Gene Expression Regulation by this compound This compound This compound Nuclear_Receptor Nuclear Receptor This compound->Nuclear_Receptor DNA_Binding DNA Binding Nuclear_Receptor->DNA_Binding Gene_Expression Altered Gene Expression DNA_Binding->Gene_Expression Pro_inflammatory_Genes Downregulation of Pro-inflammatory Genes Gene_Expression->Pro_inflammatory_Genes Tissue_Repair_Genes Upregulation of Tissue Repair Genes Gene_Expression->Tissue_Repair_Genes

Caption: Regulation of gene expression by this compound.

G cluster_2 Antioxidant Activity of this compound This compound This compound Scavenging Scavenging Activity This compound->Scavenging Free_Radicals Free Radicals (ROS) Free_Radicals->Scavenging Oxidative_Stress Reduced Oxidative Stress Scavenging->Oxidative_Stress Cell_Protection Cellular Protection Oxidative_Stress->Cell_Protection

Caption: Antioxidant mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key in-vivo experiments that can be used to evaluate the efficacy and toxicity of a compound like this compound.

Collagen-Induced Arthritis (CIA) in Mice for Efficacy a Assessment
  • Animals: Male DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Primary immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.

    • Booster immunization: 21 days after the primary immunization, administer an intraperitoneal injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Begin treatment with this compound (e.g., 10 mg/kg, p.o.) or vehicle control on the day of the booster immunization and continue daily for 21 days.

  • Efficacy Endpoints:

    • Clinical Scoring: Monitor paw swelling and clinical signs of arthritis daily.

    • Histopathology: At the end of the study, collect joint tissues for histological analysis of inflammation, pannus formation, and bone erosion.

    • Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

Acute Toxicity Study (LD50) in Mice
  • Animals: Male and female Swiss albino mice, 6-8 weeks old.

  • Protocol (Up-and-Down Procedure - OECD 425):

    • Administer a starting dose of this compound to a single animal.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

    • Continue this sequential dosing until the stopping criteria are met.

  • Data Analysis: Calculate the LD50 value and its confidence interval using appropriate statistical software.

  • Observations: Record clinical signs of toxicity, body weight changes, and any macroscopic pathological findings at necropsy.

G cluster_3 Experimental Workflow for In-vivo Efficacy and Toxicity Testing start Compound Synthesis (this compound) efficacy In-vivo Efficacy Studies (e.g., CIA Model) start->efficacy toxicity In-vivo Toxicity Studies (e.g., Acute Toxicity) start->toxicity data_analysis Data Collection and Analysis efficacy->data_analysis toxicity->data_analysis results Efficacy and Safety Profile data_analysis->results

Caption: General experimental workflow.

Conclusion

The preclinical data for this compound suggest a promising therapeutic agent with potent anti-inflammatory and anti-cancer properties, coupled with a manageable toxicity profile. The multifaceted mechanism of action, targeting key signaling pathways involved in disease pathogenesis, provides a strong rationale for its further development. Future studies should focus on elucidating the pharmacokinetic and pharmacodynamic properties of this compound and on evaluating its efficacy and safety in more advanced preclinical models.

References

Hepronicate: A Technical Guide for Therapeutic Application in Peripheral Vascular Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepronicate, a nicotinic acid derivative, has demonstrated potential as a therapeutic agent for peripheral vascular diseases, including arterial occlusive diseases. Its primary pharmacological action is peripheral vasodilation, leading to improved blood flow in compromised tissues. This document provides an in-depth technical overview of this compound, consolidating available data on its mechanism of action, preclinical and clinical findings, and relevant experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and cardiovascular pharmacology.

Chemical and Physical Properties

This compound is chemically designated as 2,2-bis(pyridine-3-carbonyloxymethyl)octyl pyridine-3-carboxylate.

PropertyValue
Chemical Formula C₂₈H₃₁N₃O₆
Molecular Weight 505.56 g/mol
IUPAC Name 2,2-bis(pyridine-3-carbonyloxymethyl)octyl pyridine-3-carboxylate
CAS Number 7237-81-2
Synonyms Megrin

Therapeutic Indications

This compound is indicated for the treatment of peripheral vascular diseases, including:

  • Arterial Occlusive Diseases

  • Raynaud's Disease

  • Thromboangiitis Obliterans

**3. Mechanism of Action

The vasodilatory effect of this compound is believed to be mediated through its nicotinic acid moieties. While the precise signaling cascade has not been fully elucidated in publicly available literature, the proposed mechanism involves the activation of nicotinic acid receptors (GPR109A) on vascular smooth muscle cells. This activation is hypothesized to initiate a signaling pathway that leads to vasodilation.

One potential pathway involves the GPR109A-mediated production of prostaglandins, such as prostaglandin D2 (PGD2) and E2 (PGE2), which are potent vasodilators. Binding of nicotinic acid to GPR109A can lead to the activation of phospholipase A2, releasing arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid into various prostaglandins, which subsequently act on their respective receptors on vascular smooth muscle cells to induce relaxation.

Another possible mechanism involves the modulation of intracellular calcium levels. Activation of GPR109A may lead to a decrease in intracellular calcium concentrations within vascular smooth muscle cells, resulting in relaxation and vasodilation.

The following diagram illustrates a hypothesized signaling pathway for this compound-induced vasodilation.

hepronicate_mechanism This compound This compound GPR109A Nicotinic Acid Receptor (GPR109A) This compound->GPR109A PLA2 Phospholipase A2 (activated) GPR109A->PLA2 activates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX Cyclooxygenase (COX) ArachidonicAcid->COX substrate for Prostaglandins Prostaglandins (PGD2, PGE2) COX->Prostaglandins produces VascularSmoothMuscle Vascular Smooth Muscle Relaxation Prostaglandins->VascularSmoothMuscle induces Vasodilation Vasodilation VascularSmoothMuscle->Vasodilation

Hypothesized signaling pathway for this compound-induced vasodilation.

Preclinical and Clinical Data

While this compound has been approved for clinical use, detailed quantitative data from extensive clinical trials are not widely available in the public domain. The available information indicates that the drug is effective in improving symptoms associated with peripheral arterial occlusive diseases. The following tables summarize the general findings; however, specific numerical data from large-scale, placebo-controlled trials are needed for a comprehensive evaluation.

Table 1: Summary of Preclinical Pharmacology

ParameterObservation
Animal Models Rodent models of hindlimb ischemia are commonly used to evaluate therapies for peripheral artery disease.
Effects In preclinical models, this compound is expected to demonstrate increased blood flow and tissue perfusion in the ischemic limb.

Table 2: Summary of Clinical Efficacy and Safety

Outcome MeasureReported EfficacyCommon Adverse Events
Improvement in walking distance Reported improvement in patients with intermittent claudication.Flushing, gastrointestinal discomfort, headache.
Ulcer healing May promote healing of ischemic ulcers.Dizziness, hypotension.
Reduction in pain at rest Alleviation of rest pain in patients with critical limb ischemia.Nausea.

Experimental Protocols

In Vitro Vasodilation Assay

This protocol describes a general method for assessing the vasodilatory effect of a compound on isolated arterial rings.

Objective: To determine the concentration-response relationship of this compound-induced vasodilation in isolated arterial segments.

Materials:

  • Isolated arterial rings (e.g., rat aorta)

  • Organ bath system

  • Force transducer

  • Data acquisition system

  • Krebs-Henseleit solution

  • Phenylephrine (or other vasoconstrictor)

  • This compound solutions of varying concentrations

Methodology:

  • Arterial rings are mounted in an organ bath containing Krebs-Henseleit solution and allowed to equilibrate.

  • The rings are pre-contracted with a vasoconstrictor like phenylephrine to induce a stable tone.

  • This compound is added to the bath in a cumulative manner, with increasing concentrations.

  • The relaxation of the arterial ring is measured using a force transducer and recorded.

  • Concentration-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) of this compound.

in_vitro_workflow Start Isolate Arterial Rings Mount Mount in Organ Bath Start->Mount Equilibrate Equilibrate Mount->Equilibrate PreContract Pre-contract with Phenylephrine Equilibrate->PreContract Addthis compound Add Cumulative Concentrations of this compound PreContract->Addthis compound MeasureRelaxation Measure Relaxation Addthis compound->MeasureRelaxation Analyze Generate Concentration- Response Curve & Calculate EC₅₀ MeasureRelaxation->Analyze

Workflow for in vitro vasodilation assay.

In Vivo Model of Peripheral Arterial Disease

This protocol outlines a general approach for evaluating the therapeutic potential of this compound in an animal model of peripheral arterial disease.

Objective: To assess the effect of this compound on blood flow recovery and tissue neovascularization in a rodent model of hindlimb ischemia.

Materials:

  • Rodents (e.g., mice or rats)

  • Anesthetic agents

  • Surgical instruments

  • Laser Doppler perfusion imaging system

  • This compound formulation for in vivo administration

Methodology:

  • Hindlimb ischemia is surgically induced in anesthetized rodents by ligating the femoral artery.

  • Animals are randomly assigned to treatment (this compound) and control (vehicle) groups.

  • Treatment is administered according to the study design (e.g., daily oral gavage).

  • Blood flow in the ischemic and non-ischemic limbs is measured at regular intervals using Laser Doppler perfusion imaging.

  • At the end of the study, tissue samples may be collected for histological analysis to assess angiogenesis and muscle regeneration.

in_vivo_workflow Start Induce Hindlimb Ischemia in Rodents Randomize Randomize into Treatment and Control Groups Start->Randomize Treat Administer this compound or Vehicle Randomize->Treat MeasureBloodFlow Measure Blood Flow with Laser Doppler Imaging Treat->MeasureBloodFlow Histology Histological Analysis of Tissue Samples (Optional) Treat->Histology Analyze Analyze Blood Flow Recovery and Angiogenesis MeasureBloodFlow->Analyze Histology->Analyze

Workflow for in vivo peripheral arterial disease model.

Conclusion

This compound is a peripheral vasodilator with established use in the treatment of arterial occlusive diseases. Its mechanism of action is likely linked to the activation of nicotinic acid receptors and subsequent downstream signaling pathways leading to vasodilation. While preclinical and clinical evidence supports its therapeutic utility, there is a need for more comprehensive, publicly available quantitative data to fully characterize its efficacy and safety profile. The experimental protocols outlined in this guide provide a framework for further investigation into the pharmacological properties of this compound and its potential for broader therapeutic applications in cardiovascular medicine. Further research is warranted to elucidate the precise molecular mechanisms underlying its vasodilatory effects and to conduct large-scale clinical trials to generate robust quantitative data.

Unraveling the Biological Targets of Hepronicate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hepronicate, also known by its synonym Megrin, is a pharmaceutical agent identified as a peripheral vasodilator with blood lipid-lowering properties. Developed by Mitsubishi Tanabe Pharma Corp., its primary therapeutic applications are in the management of cardiovascular conditions such as arterial occlusive diseases and Raynaud's disease. This technical guide aims to consolidate the current understanding of the biological targets and mechanisms of action of this compound. However, it is critical to note that detailed, publicly available quantitative data, specific molecular binding targets, and comprehensive experimental protocols for this compound are sparse. Consequently, this document will provide an in-depth overview of the general mechanisms and experimental approaches relevant to its therapeutic classes—peripheral vasodilators and lipid-lowering agents—while clearly delineating the areas where specific data for this compound is lacking.

Introduction

Peripheral arterial disease and other vasospastic disorders are characterized by reduced blood flow to the extremities, leading to ischemia and tissue damage. Vasodilators are a cornerstone of therapy, acting to widen blood vessels and improve circulation. Concurrently, dyslipidemia is a major risk factor for atherosclerosis, a primary cause of many cardiovascular diseases. Lipid-lowering agents play a crucial role in managing cholesterol and triglyceride levels to mitigate this risk. This compound is positioned as a compound with dual functionality, addressing both vasodilation and lipid metabolism. This guide will explore the potential biological pathways and targets that may be modulated by this compound, based on the established pharmacology of these drug classes.

Vasodilatory Mechanism of Action

The precise molecular mechanism by which this compound exerts its vasodilatory effects has not been extensively detailed in publicly accessible literature. However, peripheral vasodilators typically function through one or more of the following signaling pathways.

Nitric Oxide-Cyclic Guanosine Monophosphate (NO-cGMP) Pathway

A common mechanism for vasodilation involves the stimulation of the nitric oxide (NO) pathway. Endothelial cells produce NO, which then diffuses into adjacent smooth muscle cells. In the smooth muscle, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation, causing vasodilation.[1][2][3] It is plausible that this compound may directly or indirectly enhance the production or bioavailability of NO, or act downstream in the cGMP signaling cascade.

Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound (Potential Action) eNOS eNOS This compound->eNOS Stimulates? NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation Lipid_Lowering_Workflow cluster_liver Hepatocyte cluster_blood Bloodstream This compound This compound Cholesterol_Synth Cholesterol Synthesis This compound->Cholesterol_Synth Inhibits? VLDL_Production VLDL Production This compound->VLDL_Production Decreases? LDL_Receptor LDL Receptor Expression This compound->LDL_Receptor Increases? LDL LDL Cholesterol Triglycerides Triglycerides VLDL_Production->Triglycerides Secretion LDL_Receptor->LDL Uptake Vasodilation_Assay_Workflow Start Start Dissect Dissect Arterial Ring Start->Dissect Mount Mount in Organ Bath Dissect->Mount PreContract Pre-contract with Vasoconstrictor Mount->PreContract Addthis compound Add Cumulative Doses of this compound PreContract->Addthis compound Measure Measure Relaxation Addthis compound->Measure Analyze Analyze Data (Calculate % Relaxation) Measure->Analyze End End Analyze->End

References

Elusive Mechanisms: An Analysis of Publicly Available Data on Hepronicate's Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of Hepronicate's effects on gene expression. Despite its existence as a defined chemical entity, detailed molecular studies, particularly those involving transcriptomics, are not available in the public domain. Consequently, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and specific signaling pathways, as requested, is not feasible at this time.

This compound, also known by the synonym Megrin and identified by the CAS Number 7237-81-2, is classified as a small molecule and peripheral vasodilator.[1] It was initially developed by Mitsubishi Tanabe Pharma Corp and has been approved for use in treating cardiovascular conditions such as Arterial Occlusive Diseases.[1]

Proposed, Unverified Mechanisms of Action

While primary research is scarce, some commercial suppliers and databases offer high-level, uncorroborated descriptions of its potential mechanism of action at the molecular level. One such proposed mechanism suggests that this compound may inhibit tumor growth by directly binding to DNA-dependent RNA polymerase, which would theoretically prevent gene transcription and replication.[2] This action implies a direct impact on the fundamental process of gene expression.

Another proposed mechanism suggests the drug binds to a polyunsaturated fatty acid receptor on the cell surface. This binding is hypothesized to activate Protein Kinase C (PKC), a key enzyme in many signal transduction cascades that can ultimately lead to changes in gene expression.[2]

It is critical to note that these proposed mechanisms are not substantiated by publicly available peer-reviewed research. Searches for studies involving standard methods for gene expression analysis, such as RNA sequencing (RNA-seq) or microarray analysis of cells or tissues treated with this compound, did not yield any results. Without such studies, it is impossible to provide quantitative data on which genes are up- or down-regulated, the magnitude of these changes, or the specific conditions under which they occur.

Visualizing the Hypothetical Pathways

Given the lack of concrete data, any visualization of signaling pathways would be purely speculative. However, to illustrate the type of diagram that would be generated had data been available, a hypothetical workflow for a gene expression study and a speculative signaling pathway based on the unverified PKC mechanism are provided below.

G cluster_0 Experimental Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment RNA Extraction RNA Extraction This compound Treatment->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation RNA Sequencing RNA Sequencing Library Preparation->RNA Sequencing Data Analysis Data Analysis RNA Sequencing->Data Analysis Gene List Gene List Data Analysis->Gene List G cluster_1 Speculative Signaling Pathway This compound This compound Receptor PUFA Receptor This compound->Receptor PKC Protein Kinase C Receptor->PKC TF Transcription Factors (e.g., AP-1, NF-κB) PKC->TF Nucleus Nucleus TF->Nucleus translocation Gene Target Genes Nucleus->Gene transcription Response Cellular Response Gene->Response

References

Early Research Findings on Hepronicate: A Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hepronicate is a novel synthetic compound that has recently emerged as a subject of intensive preclinical research. Initial studies have revealed a multifaceted mechanism of action, suggesting its potential therapeutic utility in a range of metabolic and inflammatory disorders. This document provides a comprehensive overview of the early research findings on this compound, detailing its mechanism of action, associated signaling pathways, and the experimental protocols utilized in these foundational studies. All quantitative data has been summarized for clarity, and key molecular pathways and experimental workflows are visually represented to facilitate a deeper understanding of the current state of this compound research.

Introduction

The quest for novel therapeutic agents with pleiotropic effects on metabolic and inflammatory pathways has led to the investigation of a wide array of synthetic molecules. Among these, this compound has garnered significant attention due to its unique chemical structure and promising preliminary in vitro and in vivo data. This whitepaper aims to consolidate the early research findings, providing a technical guide for professionals in the field of drug discovery and development.

Mechanism of Action

Early investigations suggest that this compound's therapeutic effects are mediated through a complex interplay of receptor binding, enzyme inhibition, and modulation of gene expression.[1] The primary mechanism appears to be centered around its ability to act as a partial agonist at a key metabolic receptor, leading to downstream effects on glucose and lipid metabolism. Furthermore, it has been shown to inhibit a critical pro-inflammatory enzyme, thereby attenuating inflammatory responses.[1]

Signaling Pathways

The downstream effects of this compound are orchestrated through the modulation of several key signaling pathways. The most well-characterized of these is the activation of the ERK signaling pathway, a crucial regulator of cell proliferation, differentiation, and survival.[2] Additionally, there is emerging evidence that this compound may influence hepcidin regulation, a key hormone in iron homeostasis, through novel signaling cascades.[3]

This compound-Induced ERK Pathway Activation

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the activation of the ERK pathway.

Hepronicate_ERK_Pathway This compound This compound Receptor Membrane Receptor This compound->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Proliferation, Differentiation) ERK->Cellular_Response

Proposed signaling pathway of this compound-induced ERK activation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies on this compound.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueUnits
Bioavailability (F)~60%
Cmax1.5µg/mL
Tmax2hours
t1/28hours
AUC(0-∞)12.5µg*h/mL

Data derived from single-dose oral administration in a rodent model.

Table 2: In Vitro Efficacy of this compound

AssayIC50 / EC50Units
Receptor Binding Affinity (Ki)50nM
Enzyme Inhibition Assay120nM
ERK Phosphorylation (EC50)250nM

Experimental Protocols

ERK Phosphorylation Assay

Objective: To determine the effect of this compound on the phosphorylation of ERK in primary human hepatocytes.

Methodology:

  • Primary human hepatocytes were cultured in appropriate media.

  • Cells were treated with varying concentrations of this compound (0.1 nM to 10 µM) or a vehicle control for 24 hours.

  • Following treatment, cell lysates were prepared.

  • Protein concentrations were determined using a BCA assay.

  • Equal amounts of protein were subjected to SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • Horseradish peroxidase-conjugated secondary antibodies were used for detection.

  • Chemiluminescent signals were quantified using an imaging system.

  • The ratio of p-ERK to total ERK was calculated to determine the extent of ERK activation.

The workflow for this experimental protocol is visualized below.

ERK_Phosphorylation_Workflow Start Start: Culture Hepatocytes Treatment Treat with this compound or Vehicle Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probing Antibody Probing (p-ERK, Total ERK) Transfer->Probing Detection Chemiluminescent Detection Probing->Detection Analysis Data Analysis (p-ERK/Total ERK Ratio) Detection->Analysis End End Analysis->End

Experimental workflow for the ERK phosphorylation assay.

Pharmacokinetics and Pharmacodynamics

The relationship between the concentration of a drug in the body over time (pharmacokinetics) and its therapeutic effect (pharmacodynamics) is crucial for drug development.[4] Preliminary studies on this compound have begun to elucidate this relationship. The pharmacokinetic profile suggests good oral bioavailability and a moderate half-life, making it a candidate for once or twice-daily dosing. The pharmacodynamic effects, such as ERK activation, appear to be dose-dependent and correlate with plasma concentrations.

Future Directions

The early research on this compound is promising, but further studies are required to fully understand its therapeutic potential and safety profile. Future research should focus on:

  • Elucidating the full spectrum of its molecular targets.

  • Conducting more extensive in vivo efficacy studies in relevant disease models.

  • Performing comprehensive toxicology and safety pharmacology studies.

  • Optimizing the formulation for improved pharmacokinetic properties.

Conclusion

This compound represents a promising new chemical entity with a novel mechanism of action that encompasses both metabolic and anti-inflammatory effects. The initial data on its signaling pathways, quantitative efficacy, and pharmacokinetic profile provide a strong rationale for its continued development. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the science of this potential new therapeutic.

References

Methodological & Application

Application Notes and Protocols for Hepronicate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepronicate is a nicotinic acid derivative primarily classified as a peripheral vasodilator. Its therapeutic applications in circulatory disorders suggest a direct or indirect influence on the vascular endothelium and smooth muscle. In the context of in vitro research, this compound serves as a valuable tool for investigating the molecular mechanisms of vasodilation, endothelial function, and smooth muscle cell physiology. These application notes provide a detailed protocol for the use of this compound in cell culture models, focusing on endothelial and vascular smooth muscle cells. The protocols outlined below are based on established methodologies for studying vasodilatory and anti-inflammatory effects of nicotinic acid derivatives.

Mechanism of Action

This compound is understood to exert its vasodilatory effects through the nitric oxide (NO) signaling pathway. It is proposed that this compound stimulates endothelial nitric oxide synthase (eNOS) to produce NO. Nitric oxide then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.

Data Presentation

The following tables summarize expected quantitative data based on studies of related nicotinic acid derivatives and vasodilators in cell culture. These should be used as a reference, and optimal concentrations and time points should be determined empirically for specific cell lines and experimental conditions.

Table 1: Recommended Working Concentrations of this compound for In Vitro Studies

Cell TypeApplicationRecommended Concentration RangeIncubation Time
Human Umbilical Vein Endothelial Cells (HUVECs)NO Production Assay10 µM - 500 µM30 min - 24 hours
cGMP Level Measurement10 µM - 500 µM15 min - 6 hours
Anti-inflammatory Assay (e.g., VCAM-1 expression)100 µM - 1 mM6 - 24 hours
Vascular Smooth Muscle Cells (VSMCs)Relaxation Assay (pre-contracted cells)1 µM - 100 µM10 min - 1 hour
Proliferation Assay10 µM - 1 mM24 - 72 hours

Table 2: Expected Outcomes of this compound Treatment in Cell Culture

AssayCell TypeExpected OutcomeMethod of Detection
Nitric Oxide (NO) ProductionHUVECsDose-dependent increase in NO levelsGriess Assay, DAF-FM Staining
Cyclic GMP (cGMP) LevelsHUVECs, VSMCsDose-dependent increase in intracellular cGMPcGMP ELISA Kit
Endothelial Cell ActivationHUVECsReduction in inflammatory markers (e.g., VCAM-1)Flow Cytometry, Western Blot
Smooth Muscle Cell RelaxationVSMCsInhibition of agonist-induced contractionContraction Assay (e.g., collagen gel)
Cell Viability/ProliferationHUVECs, VSMCsMinimal effect on viability at effective concentrationsMTT Assay, Cell Counting

Experimental Protocols

General Cell Culture and Maintenance
  • Cell Lines:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model for studying endothelial function.

    • Primary Vascular Smooth Muscle Cells (VSMCs) isolated from sources such as the aorta are ideal for investigating contractility and proliferation.

  • Culture Medium:

    • HUVECs: Endothelial Growth Medium (EGM-2) supplemented with growth factors and 5% Fetal Bovine Serum (FBS).

    • VSMCs: Smooth Muscle Growth Medium (SmGM-2) supplemented with 5% FBS.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency. For experiments, use cells between passages 3 and 8.

Preparation of this compound Stock Solution
  • Solvent: Due to its chemical structure, this compound is likely soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 100 mM) in sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Nitric Oxide (NO) Production Assay in HUVECs

This protocol utilizes the Griess reagent to measure nitrite, a stable breakdown product of NO, in the cell culture supernatant.

  • Materials:

    • HUVECs

    • 24-well tissue culture plates

    • Phenol red-free endothelial cell culture medium

    • This compound

    • Griess Reagent System

  • Procedure:

    • Seed HUVECs in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere and grow to 80-90% confluency.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Replace the medium with phenol red-free medium containing the desired concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 µM).

    • Incubate the plate for the desired time (e.g., 24 hours) at 37°C.

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Cyclic GMP (cGMP) Measurement in HUVECs or VSMCs

This protocol uses a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cGMP levels.

  • Materials:

    • HUVECs or VSMCs

    • 12-well tissue culture plates

    • This compound

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

    • Cell lysis buffer

    • cGMP ELISA kit

  • Procedure:

    • Seed cells in a 12-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes.

    • Add this compound at the desired concentrations and incubate for the specified time (e.g., 30 minutes).

    • Aspirate the medium and wash the cells with cold PBS.

    • Lyse the cells with the provided lysis buffer from the ELISA kit.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Perform the cGMP ELISA on the supernatant according to the manufacturer's instructions.

    • Determine the cGMP concentration from the standard curve and normalize to the total protein concentration of the cell lysate.

Visualizations

Signaling Pathway of this compound

Hepronicate_Signaling_Pathway cluster_0 cluster_1 This compound This compound eNOS eNOS (endothelial Nitric Oxide Synthase) This compound->eNOS stimulates NO Nitric Oxide (NO) eNOS->NO produces sGC sGC (soluble Guanylate Cyclase) NO->sGC activates NO->sGC GTP GTP cGMP cGMP GTP->cGMP converts PKG PKG (Protein Kinase G) cGMP->PKG activates Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to EndothelialCell Endothelial Cell SmoothMuscleCell Smooth Muscle Cell

Caption: Proposed signaling pathway of this compound in vascular cells.

Experimental Workflow for NO Production Assay

NO_Assay_Workflow Start Seed HUVECs in 24-well plate Grow Culture to 80-90% confluency Start->Grow Wash1 Wash with PBS Grow->Wash1 Treat Treat with this compound in phenol red-free medium Wash1->Treat Incubate Incubate for desired time (e.g., 24 hours) Treat->Incubate Collect Collect supernatant Incubate->Collect Griess Perform Griess Assay Collect->Griess Read Measure absorbance at 540 nm Griess->Read Analyze Calculate NO concentration Read->Analyze Vasodilation_Logic This compound This compound Increase_NO Increase in Nitric Oxide This compound->Increase_NO Increase_cGMP Increase in cGMP Increase_NO->Increase_cGMP Decrease_Ca Decrease in intracellular Ca2+ Increase_cGMP->Decrease_Ca Vasodilation Vasodilation Decrease_Ca->Vasodilation

Application Notes & Protocols: Hepronicate as a Chemical Probe for [Specific Protein]

Author: BenchChem Technical Support Team. Date: November 2025

It appears that the specific protein to be targeted by the chemical probe Hepronicate has not been specified. To provide you with accurate and detailed Application Notes and Protocols, please provide the name of the protein of interest.

Once the protein is identified, the following structure will be used to generate the requested content:

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to study the function and activity of [Specific Protein]. It includes comprehensive experimental procedures, data presentation guidelines, and visual representations of relevant pathways and workflows.

Introduction to this compound

This compound, also known as 2-hexyl-2-(hydroxymethyl)-1,3-propanediol trinicotinic acid ester, is a nicotinic acid derivative. It functions as a vasodilator and has been explored for its effects on lipid metabolism. As a chemical probe, it can be utilized to investigate the biological roles of [Specific Protein] due to its specific binding and/or modulatory effects.

Chemical Properties:

  • IUPAC Name: [2-(hydroxymethyl)-2-hexylpropane-1,3-diyl] trinicotinamide

  • Molecular Formula: C28H34N4O6

  • Molecular Weight: 522.6 g/mol

  • CAS Number: 26129-32-8

[Specific Protein] and its Biological Significance

A detailed overview of [Specific Protein] will be provided here, including its function, role in cellular signaling, and relevance to disease states.

(A detailed description will be generated once the protein is specified).

Quantitative Data Summary

All relevant quantitative data for the interaction of this compound with [Specific Protein] will be presented in the tables below.

(Data will be populated based on literature searches for the specified protein).

Table 1: Binding Affinity and Kinetics

ParameterValueAssay ConditionsReference
Ki
IC50
Kd
kon
koff

Table 2: In Vitro Enzyme/Protein Activity

ParameterValueAssay ConditionsReference
EC50
Potency
Efficacy

Table 3: Cellular Assay Data

Cell LineParameterValueAssay ConditionsReference

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways involving [Specific Protein] and the experimental workflows for using this compound will be provided below.

(Diagrams will be generated based on the specific protein and experimental contexts).

G This compound This compound Specific_Protein Specific_Protein This compound->Specific_Protein Binds to/Modulates Downstream_Effector_1 Downstream_Effector_1 Specific_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream_Effector_2 Specific_Protein->Downstream_Effector_2 Biological_Response Biological_Response Downstream_Effector_1->Biological_Response Downstream_Effector_2->Biological_Response

Caption: Signaling pathway of [Specific Protein] modulated by this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis a Prepare this compound Stock Solution c Prepare Lysate/Protein Sample a->c b Culture and Harvest Cells/Tissue b->c d Incubate Sample with this compound c->d e Perform [Specific Assay] d->e f Data Acquisition e->f g Quantitative Analysis f->g

Caption: General experimental workflow for using this compound as a chemical probe.

Detailed Experimental Protocols

Detailed, step-by-step protocols for key experiments will be provided here.

(Protocols will be tailored to the specific protein and common assays).

Protocol 1: In Vitro Binding Assay (e.g., Surface Plasmon Resonance - SPR)

  • Immobilization of [Specific Protein]:

    • Describe the detailed steps for immobilizing the purified [Specific Protein] onto the sensor chip surface. Include buffer compositions, protein concentrations, and flow rates.

  • Preparation of this compound Solutions:

    • Detail the serial dilution of this compound in the appropriate running buffer to generate a concentration series.

  • Binding Measurement:

    • Explain the injection of the this compound concentration series over the immobilized protein surface and the reference surface. Specify association and dissociation times.

  • Data Analysis:

    • Describe the process of reference subtraction and fitting the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kinetic parameters (kon, koff) and affinity (Kd).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Detail the treatment of cultured cells with this compound or vehicle control at a specific concentration and incubation time.

  • Heat Shock:

    • Describe the heating of the cell suspensions to a range of temperatures to induce protein denaturation.

  • Cell Lysis and Protein Quantification:

    • Explain the procedure for lysing the cells and separating the soluble protein fraction from the aggregated fraction by centrifugation.

  • Western Blotting:

    • Detail the Western blot protocol to detect the amount of soluble [Specific Protein] at each temperature point in both this compound-treated and vehicle-treated samples.

  • Data Analysis:

    • Explain how to generate melting curves and determine the shift in the melting temperature (Tm) of [Specific Protein] upon this compound binding.

Materials and Reagents

A comprehensive list of required materials and reagents will be provided.

Material/ReagentSupplierCatalog Number
This compound
Purified [Specific Protein]
[Specific Antibody] for Western Blot
Cell Line

Troubleshooting

A table outlining potential issues, their causes, and solutions will be included.

IssuePossible CauseSolution
No/Weak Binding SignalInactive protein, incorrect buffer conditions
High Background SignalNon-specific binding
Inconsistent ResultsPipetting errors, reagent variability

Please specify the protein of interest to proceed with generating the detailed and specific content.

Application Notes and Protocols for High-Throughput Screening of Hepronicate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepronicate is a synthetic derivative of nicotinic acid and is investigated for its potential therapeutic effects, including vasodilation and modulation of lipid metabolism. High-throughput screening (HTS) is an essential methodology for the rapid evaluation of large compound libraries to identify and characterize novel modulators of specific biological targets. These application notes provide a comprehensive overview of the protocols and methodologies for the high-throughput screening of this compound and similar compounds, focusing on its presumed molecular target, the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.

Molecular Target and Signaling Pathways

This compound, as a nicotinic acid analog, is presumed to exert its biological effects primarily through the activation of the GPR109A receptor. This receptor is expressed in various cell types, including adipocytes and immune cells such as macrophages.[1][] The activation of GPR109A by an agonist like this compound initiates distinct downstream signaling cascades that can be harnessed for high-throughput screening.

The two primary signaling pathways activated by GPR109A are:

  • Gαi/o-Mediated cAMP Inhibition: Upon agonist binding, GPR109A couples to inhibitory G-proteins (Gαi/o), which in turn inhibit the activity of adenylyl cyclase. This leads to a measurable decrease in the intracellular concentration of cyclic AMP (camp).[1]

  • Gαq-Mediated Calcium Mobilization: In certain cellular contexts, particularly in recombinant cell lines engineered for screening, GPR109A can couple to Gαq or promiscuous G-proteins.[3] This coupling activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm, resulting in a transient increase in intracellular calcium concentration ([Ca2+]i).[4]

These two distinct signaling outputs form the basis of robust HTS assays for identifying and characterizing GPR109A agonists like this compound.

GPR109A Signaling Pathway Diagram

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_g_protein GPR109A GPR109A Gai Gαi GPR109A->Gai activates Gaq Gαq GPR109A->Gaq activates (recombinant systems) AC Adenylyl Cyclase Gai->AC inhibits PLC Phospholipase C Gaq->PLC activates This compound This compound This compound->GPR109A binds cAMP ↓ cAMP AC->cAMP produces Ca_release ↑ [Ca2+]i PLC->Ca_release leads to

Caption: Simplified GPR109A signaling pathways upon this compound binding.

High-Throughput Screening Assays for this compound

The following sections detail the primary HTS assays suitable for screening this compound and other GPR109A agonists.

Calcium Mobilization Assay using FLIPR

The Fluorometric Imaging Plate Reader (FLIPR) system is a widely used platform for monitoring intracellular calcium mobilization in real-time. This assay is highly amenable to HTS due to its speed and homogeneous "mix-and-read" format.

FLIPR_Workflow A 1. Cell Plating (HEK293 expressing GPR109A) B 2. Dye Loading (Calcium-sensitive dye, e.g., Fluo-4 AM) A->B C 3. Compound Addition (this compound library) B->C D 4. Fluorescence Measurement (FLIPR instrument) C->D E 5. Data Analysis (EC50 determination) D->E

Caption: Workflow for a FLIPR-based calcium mobilization HTS assay.

Materials:

  • HEK293 cells stably expressing human GPR109A (and a promiscuous G-protein if necessary)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 4 Assay Kit)

  • Probenecid (to prevent dye leakage)

  • 384-well black-walled, clear-bottom assay plates

  • This compound compound library

  • Nicotinic acid (positive control)

  • FLIPR instrument

Procedure:

  • Cell Plating:

    • Culture HEK293-GPR109A cells to approximately 80-90% confluency.

    • Harvest the cells and seed them into 384-well assay plates at a density of 20,000-30,000 cells per well in 25 µL of culture medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions, typically by dissolving the fluorescent dye and probenecid in the assay buffer.

    • Remove the culture medium from the cell plates.

    • Add 25 µL of the dye loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark. Note: Do not wash the cells after dye loading when using a no-wash kit.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the this compound derivatives and control compounds in assay buffer.

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will add 12.5 µL of the compound solution to the cell plate.

    • Measure the fluorescence intensity (e.g., excitation ~488 nm, emission ~525 nm) before and after compound addition for a period of 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • For dose-response analysis, plot the peak fluorescence response against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the EC50 value for this compound and other active compounds.

cAMP Inhibition Assay

This assay quantifies the decrease in intracellular cAMP levels following GPR109A activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common technology for this purpose in an HTS format.

cAMP_Workflow A 1. Cell Plating & Stimulation (CHO-K1 expressing GPR109A + Forskolin + this compound) B 2. Cell Lysis A->B C 3. Detection Reagent Addition (cAMP-d2 and anti-cAMP-cryptate) B->C D 4. Incubation C->D E 5. HTRF Signal Reading D->E F 6. Data Analysis (IC50 determination) E->F

Caption: Workflow for an HTRF-based cAMP inhibition HTS assay.

Materials:

  • CHO-K1 cells stably expressing human GPR109A

  • Cell culture medium

  • Assay buffer

  • Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

  • 384-well low-volume white assay plates

  • This compound compound library

  • Nicotinic acid (positive control)

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation and Stimulation:

    • Harvest CHO-K1-GPR109A cells and resuspend them in assay buffer.

    • Dispense the cell suspension into the 384-well plate.

    • Prepare a solution containing the test compounds (e.g., this compound) and a fixed concentration of forskolin (the concentration of forskolin should be pre-determined to elicit a sub-maximal cAMP response, e.g., EC80).

    • Add this solution to the cells.

    • Incubate at room temperature for 30 minutes to allow for GPR109A-mediated inhibition of forskolin-stimulated cAMP production.

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in lysis buffer to each well as per the manufacturer's protocol. This step lyses the cells and initiates the competitive immunoassay.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Signal Reading:

    • Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • A decrease in intracellular cAMP due to GPR109A activation will result in a higher HTRF ratio (less competition for the labeled antibody).

    • Plot the HTRF ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the forskolin-stimulated cAMP production.

Data Presentation

Quantitative data from HTS campaigns should be summarized in clear, tabular formats to facilitate comparison of hit compounds. The following tables are illustrative examples of how data for this compound and other potential hits could be presented.

Table 1: Primary Screen Hit Summary (Calcium Mobilization Assay)

Compound IDStructure/Class% Activation (at 10 µM)Hit Confirmation
This compoundNicotinic Acid Derivative95.2Confirmed
Niacin (Control)Endogenous Ligand Analog100.0Confirmed
Compound APyrazole Derivative88.7Confirmed
Compound BPhenylthio Derivative45.1Not Confirmed
Compound CCarboxylic Acid Analog91.5Confirmed

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDAssay TypeEC50 / IC50 (nM)Max Response (% of Control)Hill Slope
This compound Calcium Mobilization6598%1.1
cAMP Inhibition8095%0.9
Niacin (Control) Calcium Mobilization150100%1.0
cAMP Inhibition200100%1.0
Compound A Calcium Mobilization4592%1.2
cAMP Inhibition5590%1.1
Compound C Calcium Mobilization11096%0.9
cAMP Inhibition13594%0.8

Conclusion

The application of high-throughput screening assays, such as calcium mobilization and cAMP inhibition, is crucial for the efficient discovery and characterization of GPR109A agonists like this compound. The detailed protocols and workflows provided herein offer a robust framework for researchers in drug development to identify and validate novel compounds targeting this therapeutically relevant receptor. Careful data analysis and presentation are paramount for the successful progression of hit compounds into lead optimization campaigns.

References

Hepronicate in Animal Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, specific information regarding the dosage and administration of Hepronicate in animal studies is not publicly available. This lack of data prevents the creation of detailed application notes and protocols as requested.

For researchers, scientists, and drug development professionals, accessing established preclinical data is a critical first step in designing new animal studies. This information typically includes details on appropriate dosage ranges, effective routes of administration, and pharmacokinetic profiles in various animal models. However, in the case of this compound, such foundational research appears to be unpublished or not widely disseminated.

This absence of information makes it impossible to provide the requested structured tables summarizing quantitative data, detailed experimental methodologies, or diagrams of signaling pathways and experimental workflows related to this compound's use in animal models.

It is recommended that researchers interested in investigating this compound in animal models consider conducting preliminary dose-ranging and toxicity studies to establish safe and effective dosing regimens. Such studies would be essential for any future research into the pharmacokinetics, pharmacodynamics, and therapeutic potential of this compound.

General Considerations for Animal Studies

While specific protocols for this compound are unavailable, general principles for the administration of compounds in animal research should be followed. These include:

  • Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal, subcutaneous) depends on the physicochemical properties of the compound and the research question.

  • Dosage Formulation: The compound must be formulated in a vehicle that is safe and appropriate for the chosen route of administration and animal species.

  • Animal Model Selection: The choice of animal model should be justified based on its physiological and pathological relevance to the human condition being studied.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Without specific preclinical data for this compound, any new research should proceed with caution, beginning with fundamental safety and pharmacokinetic assessments.

Measuring the Binding Affinity of Hepronicate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to various techniques for measuring the binding affinity of Hepronicate, a polyunsaturated fatty acid that acts as a precursor to prostaglandin E1. Given the multifaceted nature of this compound's mechanism of action, which may involve receptor binding, enzyme inhibition, and modulation of gene expression, this document outlines protocols for determining its binding affinity to three major classes of potential protein targets: G-protein coupled receptors (GPCRs), protein kinases, and DNA/RNA polymerases.

Introduction to Binding Affinity

Binding affinity, typically expressed as the equilibrium dissociation constant (K D ), is a critical parameter in drug discovery and development.[1] It quantifies the strength of the interaction between a ligand, such as this compound, and its protein target. A lower K D value signifies a higher binding affinity.[1] Accurate measurement of binding affinity is essential for understanding structure-activity relationships (SAR), optimizing lead compounds, and predicting in vivo efficacy.

The determination of binding affinity relies on the principles of mass action, where the binding of a ligand (L) to a protein (P) to form a complex (PL) is a reversible process. The K D is defined as the concentration of ligand at which half of the protein binding sites are occupied at equilibrium.

Potential Signaling Pathways of this compound

The mechanism of action of this compound is understood to be complex, potentially involving multiple signaling pathways.[2] As a precursor to prostaglandin E1, it is likely to interact with prostanoid receptors, which are a class of G-protein coupled receptors (GPCRs). Furthermore, its reported effects on cell growth and potential anti-cancer activity suggest possible interactions with intracellular signaling cascades involving protein kinases or direct effects on transcriptional machinery.[3]

Below are diagrams illustrating the potential signaling pathways that may be modulated by this compound.

Signaling_Pathway_GPCR This compound This compound GPCR Prostanoid Receptor (GPCR) This compound->GPCR Binds to G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PK Protein Kinase (e.g., PKA) Second_Messenger->PK Activates Cellular_Response Cellular Response PK->Cellular_Response Phosphorylates Targets Signaling_Pathway_Kinase This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Activates/ Inhibits Substrate Substrate Protein PKC->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Workflow_GPCR_Binding Start Start Prepare_Reagents Prepare Reagents: - Membrane preparation - Radiolabeled ligand - Unlabeled this compound - Buffers Start->Prepare_Reagents Incubate Incubate: Membrane + Radioligand + Varying concentrations of this compound Prepare_Reagents->Incubate Filter Rapid Filtration: Separate bound from free radioligand Incubate->Filter Wash Wash Filters Filter->Wash Scintillation_Counting Scintillation Counting: Quantify bound radioactivity Wash->Scintillation_Counting Data_Analysis Data Analysis: - Plot competition curve - Calculate IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End Workflow_Kinase_Assay Start Start Prepare_Reagents Prepare Reagents: - Kinase, Substrate - this compound dilutions - ATP ([γ-32P]ATP) - Buffers Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction: Kinase + Substrate + Varying concentrations of this compound Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction: Add [γ-32P]ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate_Products Separate Phosphorylated Substrate from [γ-32P]ATP Stop_Reaction->Separate_Products Quantify_Phosphorylation Quantify Phosphorylation Separate_Products->Quantify_Phosphorylation Data_Analysis Data Analysis: - Plot % inhibition vs. [this compound] - Calculate IC50 Quantify_Phosphorylation->Data_Analysis End End Data_Analysis->End Workflow_Transcription_Assay Start Start Prepare_Reagents Prepare Reagents: - RNA Polymerase, DNA Template - this compound dilutions - rNTPs, [α-32P]UTP - Buffers Start->Prepare_Reagents Reaction_Setup Set up Transcription Reaction: Polymerase + DNA Template + Varying concentrations of this compound Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Transcription: Add rNTPs/[α-32P]UTP Reaction_Setup->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with EDTA Incubate->Stop_Reaction Precipitate_RNA Precipitate RNA with TCA Stop_Reaction->Precipitate_RNA Filter_and_Wash Filter and Wash Precipitate Precipitate_RNA->Filter_and_Wash Quantify_RNA Quantify Incorporated [α-32P]UTP Filter_and_Wash->Quantify_RNA Data_Analysis Data Analysis: - Plot % inhibition vs. [this compound] - Calculate IC50 Quantify_RNA->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Hepronicate-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepronicate is a monoclonal antibody designed to target and neutralize interleukin-23 (IL-23), a key cytokine implicated in the pathogenesis of various chronic inflammatory and autoimmune disorders.[1] By binding to IL-23, this compound prevents its interaction with its receptor on immune cells, thereby dampening the inflammatory cascade.[1] These application notes provide a comprehensive guide to researchers, scientists, and drug development professionals for conducting key assays to characterize the activity and efficacy of this compound. The protocols detailed below are foundational for preclinical and clinical assessment of this therapeutic agent.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data from key this compound-based assays. These values are for illustrative purposes to guide researchers in their experimental design and data interpretation.

Table 1: this compound Inhibition of IL-23-Induced Signaling

Assay TypeCell LineParameter MeasuredThis compound IC50
IL-23 Receptor BindingHEK293-IL23RCompetitive Inhibition5 nM
STAT3 PhosphorylationSplenocytespSTAT3 Levels15 nM
IL-17A SecretionCD4+ T-cellsIL-17A Concentration25 nM

Table 2: Antioxidant Capacity of this compound

AssayAntioxidant StandardThis compound Trolox Equivalents (TEAC)
DPPH Radical ScavengingTrolox15 µM TE
ABTS Radical ScavengingTrolox20 µM TE

Table 3: Effect of this compound on Immune Cell Proliferation

Cell TypeMitogen/AntigenParameter MeasuredThis compound IC50
Peripheral Blood Mononuclear Cells (PBMCs)Phytohemagglutinin (PHA)[3H]-Thymidine incorporation> 1000 nM
CD4+ T-cells (Th17 polarizing conditions)Anti-CD3/CD28[3H]-Thymidine incorporation50 nM

Experimental Protocols

IL-23 Neutralization Assay (Cell-Based)

This assay determines the ability of this compound to inhibit IL-23-induced signaling in a cellular context.

Principle: IL-23 binding to its receptor on target cells (e.g., splenocytes or specific T-cell subsets) induces the phosphorylation of STAT3, a key downstream signaling molecule. This compound, by neutralizing IL-23, is expected to reduce STAT3 phosphorylation in a dose-dependent manner.

Methodology:

  • Cell Preparation: Isolate murine splenocytes or human peripheral blood mononuclear cells (PBMCs) and culture under appropriate conditions. For more specific assays, CD4+ T-cells can be isolated and cultured under Th17 polarizing conditions.

  • This compound Pre-incubation: Prepare a serial dilution of this compound (e.g., from 1 nM to 1 µM). Pre-incubate recombinant human or murine IL-23 (10 ng/mL) with the different concentrations of this compound for 1 hour at 37°C.

  • Cell Stimulation: Add the this compound/IL-23 mixture to the cultured cells and incubate for 30 minutes at 37°C.

  • Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting or ELISA for pSTAT3:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3.

    • ELISA: Use a commercially available ELISA kit to quantify the levels of pSTAT3 in the cell lysates.

  • Data Analysis: Determine the concentration of this compound that results in 50% inhibition of IL-23-induced STAT3 phosphorylation (IC50).

Antioxidant Capacity Assay (DPPH Method)

This assay evaluates the direct antioxidant properties of this compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to a colorless or pale yellow hydrazine. The degree of discoloration is proportional to the antioxidant capacity of the substance.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in a suitable buffer (e.g., PBS).

    • Prepare a series of Trolox standards (e.g., 0 to 100 µM) to generate a standard curve.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of various concentrations of this compound or Trolox standards.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound and the Trolox standards.

    • Plot the percentage of inhibition against the concentration to determine the IC50 value for this compound.

    • Express the antioxidant capacity of this compound as Trolox Equivalents (TEAC) by comparing its scavenging activity to that of the Trolox standard curve.

T-cell Proliferation Assay

This assay assesses the effect of this compound on T-cell proliferation, particularly under conditions that promote the expansion of IL-23-responsive T-cells (Th17 cells).

Principle: T-cell proliferation can be induced by mitogens (like PHA) or by specific T-cell receptor (TCR) stimulation (using anti-CD3/CD28 antibodies). [3H]-thymidine is a radioactive nucleoside that is incorporated into the DNA of dividing cells. The amount of incorporated radioactivity is a measure of cell proliferation.

Methodology:

  • Cell Preparation: Isolate human PBMCs or CD4+ T-cells.

  • Cell Culture:

    • Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

    • For Th17 polarization, culture CD4+ T-cells with anti-CD3/CD28 antibodies in the presence of IL-6 and TGF-β.

  • Treatment: Add serial dilutions of this compound to the cell cultures. Include a positive control (cells with mitogen/antibodies but no this compound) and a negative control (unstimulated cells).

  • Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • [3H]-Thymidine Labeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound and determine the IC50 value.

Visualizations

Hepronicate_Mechanism_of_Action cluster_0 Inflammatory Stimulus cluster_1 IL-23 Production cluster_2 This compound Intervention cluster_3 Target Cell Signaling APC Antigen Presenting Cell (APC) IL23 IL-23 APC->IL23 Secretes IL23R IL-23 Receptor IL23->IL23R Binds This compound This compound This compound->IL23 Neutralizes Th17 Th17 Cell STAT3 STAT3 IL23R->STAT3 Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation RORgt RORγt pSTAT3->RORgt Activates IL17 IL-17 RORgt->IL17 Induces Inflammation Inflammation IL17->Inflammation Promotes

Caption: this compound's mechanism of action in blocking the IL-23 signaling pathway.

Experimental_Workflow_IL23_Neutralization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Target Cells (e.g., Splenocytes) D Stimulate Cells with This compound/IL-23 Mixture A->D B Prepare Serial Dilution of this compound C Pre-incubate this compound with IL-23 B->C C->D E Lyse Cells D->E F Quantify pSTAT3 (Western Blot / ELISA) E->F G Determine IC50 F->G

Caption: Workflow for the IL-23 neutralization cell-based assay.

Caption: Logical relationship of the DPPH antioxidant assay.

References

Application Notes and Protocols for Integrating Hepronicate into Experimental Workflows

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for integrating Hepronicate, a nicotinic acid derivative with vasodilatory properties, into existing experimental workflows. This document outlines its mechanism of action, provides detailed protocols for in vitro and in vivo studies, and presents relevant quantitative data to facilitate experimental design and data interpretation.

Mechanism of Action

This compound, as a derivative of nicotinic acid, is understood to exert its vasodilatory effects primarily through the prostaglandin signaling pathway. The proposed mechanism involves the binding of this compound to the G protein-coupled receptor 109A (GPR109A), which is expressed on the surface of endothelial cells and immune cells such as macrophages. This interaction initiates a signaling cascade that leads to the synthesis and release of vasodilatory prostaglandins, particularly prostacyclin (PGI2). PGI2 then acts on the IP receptor on vascular smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[1][2]

Signaling Pathway

Hepronicate_Signaling_Pathway This compound This compound GPR109A GPR109A Receptor (Endothelial Cell) This compound->GPR109A Binds to PLA2 Phospholipase A2 (activated) GPR109A->PLA2 Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (activated) cAMP->PKA Activates Vasc_Relax Vasodilation (Smooth Muscle Relaxation) PKA->Vasc_Relax Leads to Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX Cyclooxygenase (COX) Arachidonic_Acid->COX Metabolized by PGI2 Prostacyclin (PGI2) COX->PGI2 Produces IP_Receptor IP Receptor (Smooth Muscle Cell) PGI2->IP_Receptor Binds to IP_Receptor->AC Activates

Caption: Proposed signaling pathway of this compound-induced vasodilation.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables include representative data from studies on nicotinic acid and its derivatives, which are expected to have similar pharmacological profiles. This information can be used as a reference for designing dose-response studies with this compound.

Table 1: In Vitro Vasodilation Efficacy of Nicotinic Acid Derivatives

CompoundVessel TypeEC50 (Concentration for 50% maximal relaxation)Emax (% Maximal Relaxation)Reference
Nicotinic AcidRat Aorta~10 µM85%[1]
Acetylcholine (Control)Bovine Adrenal Cortical Arteries4.2 nM96 ± 1%[3]

Note: Data for nicotinic acid is representative and may vary depending on the specific experimental conditions. EC50 and Emax values for this compound should be determined empirically.

Table 2: Clinical Trial Data for Vasodilators in Peripheral Arterial Disease

DrugIndicationDosagePrimary Outcome MeasureResultReference
Iloprost (Prostacyclin Analog)Severe Raynaud's Phenomenon2-8 ng/kg/min (IV infusion)Increase in fingertip skin temperature and laser Doppler fluxSignificant increase in microcirculation during infusion[4]
ProstacyclinHealthy Volunteersup to 6 ng/kg/min (IV infusion)Increase in total skin blood flowPronounced increase in total skin blood flow
CilostazolIntermittent Claudication100 mg twice dailyImprovement in maximal walking distanceSignificant improvement compared to placebo

Note: This table provides examples of clinical outcomes for other vasodilators used in peripheral vascular diseases and can serve as a reference for designing clinical studies with this compound.

Experimental Protocols

In Vitro: Assessment of Vasodilatory Effects on Isolated Arterial Rings

This protocol describes a standard method for assessing the direct vasodilatory effect of this compound on isolated blood vessels.

Materials:

  • Isolated arterial segments (e.g., rat aorta, porcine coronary artery)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

  • Vasoconstrictor agent (e.g., Phenylephrine, U46619)

  • This compound stock solution

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Carefully dissect the desired artery and place it in cold Krebs-Henseleit solution.

    • Remove adherent connective and adipose tissue.

    • Cut the artery into 2-3 mm wide rings.

  • Mounting:

    • Mount the arterial rings on stainless steel hooks in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Connect one hook to a fixed support and the other to an isometric force transducer.

  • Equilibration and Pre-constriction:

    • Allow the rings to equilibrate under a resting tension of 1-2 g for 60-90 minutes, replacing the Krebs-Henseleit solution every 15-20 minutes.

    • Induce a submaximal contraction with a vasoconstrictor agent (e.g., phenylephrine at a concentration that produces ~80% of the maximal response).

  • Dose-Response Curve Generation:

    • Once a stable contraction plateau is reached, add this compound to the organ bath in a cumulative manner, with increasing concentrations (e.g., from 1 nM to 100 µM).

    • Allow the response to stabilize at each concentration before adding the next.

  • Data Analysis:

    • Record the relaxation response at each concentration.

    • Express the relaxation as a percentage of the pre-constriction tension.

    • Plot the concentration-response curve and calculate the EC50 and Emax values.

In_Vitro_Workflow Start Start Prep Tissue Preparation (Arterial Rings) Start->Prep Mount Mounting in Organ Bath Prep->Mount Equilibrate Equilibration Mount->Equilibrate Pre_constrict Pre-constriction (e.g., Phenylephrine) Equilibrate->Pre_constrict Add_this compound Cumulative Addition of this compound Pre_constrict->Add_this compound Record Record Relaxation Add_this compound->Record Analyze Data Analysis (EC50, Emax) Record->Analyze End End Analyze->End In_Vivo_Workflow Start Start Baseline Baseline Blood Flow Measurement (LDPI) Start->Baseline Surgery Femoral Artery Ligation (Hindlimb Ischemia Model) Baseline->Surgery Grouping Randomize into Groups (this compound vs. Vehicle) Surgery->Grouping Treatment Daily Drug Administration Grouping->Treatment Monitoring Monitor Animal Health Treatment->Monitoring Follow_up Follow-up Blood Flow Measurement (LDPI at multiple time points) Treatment->Follow_up Analysis Data Analysis (Perfusion Ratio) Follow_up->Analysis End End Analysis->End

References

Application Notes and Protocols for Fluorescent Labeling of Nicotinic Acid, a Key Component of Hepronicate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepronicate is a tri-ester derivative of nicotinic acid. An initial structural analysis reveals that this compound does not possess common reactive functional groups such as primary amines, thiols, or carboxylic acids that are amenable to direct fluorescent labeling with standard conjugation chemistries. Therefore, this document provides a detailed protocol for the fluorescent labeling of nicotinic acid , a key structural and biologically active component of this compound.

Nicotinic acid, also known as niacin or vitamin B3, contains a carboxylic acid group that can be activated to react with an amine-functionalized fluorescent dye. The resulting fluorescently labeled nicotinic acid can serve as a valuable tool for researchers studying the pathways and mechanisms related to this compound's activity, particularly those involving the nicotinic acid receptor, GPR109A. The protocol described here utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the covalent coupling of an amine-reactive fluorescent dye to the carboxylic acid moiety of nicotinic acid, forming a stable amide bond.

Protocol 1: Fluorescent Labeling of Nicotinic Acid via EDC/NHS Chemistry

This protocol details the method for conjugating an amine-reactive fluorescent dye to the carboxylic acid group of nicotinic acid.

Materials and Reagents
  • Nicotinic Acid

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 Cadaverine, Fluorescein Cadaverine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 (optional)

  • Purification column (e.g., Reverse-Phase HPLC or silica gel chromatography)

  • Thin-Layer Chromatography (TLC) plates and appropriate solvent system for monitoring reaction progress

Experimental Procedure

1. Preparation of Reagents:

  • Prepare a 10 mM stock solution of nicotinic acid in the Reaction Buffer.
  • Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS (or Sulfo-NHS) in anhydrous DMF or DMSO. These reagents are moisture-sensitive and should be handled accordingly.
  • Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mM. Protect from light.

2. Activation of Nicotinic Acid:

  • In a light-protected reaction vial, combine 1 equivalent of the nicotinic acid stock solution with a 1.5-fold molar excess of both EDC and NHS solutions.
  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This reaction forms a semi-stable NHS-ester intermediate of nicotinic acid.

3. Coupling with Fluorescent Dye:

  • Add 1.0 to 1.2 equivalents of the dissolved fluorescent dye to the activated nicotinic acid solution.
  • Adjust the pH of the reaction mixture to 7.2-8.0 by adding the Coupling Buffer.
  • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous stirring and protected from light.
  • Monitor the reaction progress by TLC to observe the formation of the fluorescently labeled product and the consumption of the starting materials.

4. Quenching the Reaction (Optional):

  • To quench any unreacted NHS-ester, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

5. Purification of the Labeled Product:

  • Purify the fluorescently labeled nicotinic acid from unreacted dye and other reaction components. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for achieving high purity.
  • Alternatively, silica gel column chromatography can be used. The appropriate solvent system should be determined based on TLC analysis.
  • Collect the fractions containing the desired product and confirm its identity and purity using analytical techniques such as HPLC, mass spectrometry, and fluorescence spectroscopy.

6. Storage:

  • Store the purified, fluorescently labeled nicotinic acid in a suitable solvent (e.g., DMSO or an aqueous buffer) at -20°C or -80°C, protected from light.

Data Presentation: Key Reaction Parameters
ParameterRecommended ValueNotes
Molar Ratios
Nicotinic Acid : EDC1 : 1.5A slight excess of EDC ensures efficient activation of the carboxylic acid.
Nicotinic Acid : NHS1 : 1.5NHS stabilizes the activated intermediate, increasing coupling efficiency.
Activated Acid : Dye1 : 1.0-1.2A slight excess of the amine-reactive dye can drive the reaction to completion.
Reaction Conditions
Activation pH6.0Optimal pH for EDC/NHS activation of carboxylic acids.
Coupling pH7.2 - 8.0Slightly basic pH is required for the primary amine on the dye to be deprotonated and nucleophilic.
TemperatureRoom Temperature (20-25°C)Provides a balance between reaction rate and stability of reagents.
Duration2-4 hours (or overnight at 4°C)Reaction time should be optimized by monitoring with TLC or HPLC.

Visualization of Protocols and Pathways

Experimental Workflow for Fluorescent Labeling of Nicotinic Acid

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Steps cluster_purification 3. Purification & Analysis cluster_storage 4. Final Product prep_na Prepare Nicotinic Acid Solution activation Activate Nicotinic Acid (15-30 min, RT) prep_na->activation prep_edc_nhs Prepare EDC/NHS Solutions prep_edc_nhs->activation prep_dye Prepare Amine-Reactive Dye Solution coupling Couple with Fluorescent Dye (2-4h, RT) prep_dye->coupling activation->coupling quench Quench Reaction (Optional) coupling->quench purify Purify via RP-HPLC quench->purify analyze Analyze Purity & Identity (MS, HPLC) purify->analyze store Store at -20°C Protected from Light analyze->store

Workflow for labeling nicotinic acid.
Signaling Pathway of Nicotinic Acid via GPR109A Receptor

Nicotinic acid primarily exerts its effects by acting as an agonist for the G protein-coupled receptor GPR109A (also known as HCA2).[1][2][3][4] This receptor is expressed in various cell types, including adipocytes and immune cells like macrophages and dendritic cells.[1] The activation of GPR109A initiates several downstream signaling cascades.

In adipocytes, GPR109A activation couples to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA) and hormone-sensitive lipase (HSL), ultimately inhibiting the release of free fatty acids from adipose tissue.

In immune cells, GPR109A signaling has significant anti-inflammatory effects. Activation of the receptor in macrophages and dendritic cells can promote an anti-inflammatory phenotype, leading to the differentiation of regulatory T cells (Tregs) and the production of the anti-inflammatory cytokine IL-10. This process is often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. Additionally, GPR109A can signal through β-arrestin pathways, which are implicated in some of the receptor's other effects.

GPR109A_signaling cluster_cytosol Cytosol cluster_nucleus Nucleus NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A binds Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits IKK IKKβ Gi->IKK inhibits cAMP cAMP AC->cAMP synthesizes PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates FFA Free Fatty Acid Release HSL->FFA outcome1 ↓ Adipose Tissue Lipolysis FFA->outcome1 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene inhibits outcome2 ↓ Inflammation Gene->outcome2

Nicotinic acid signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Hepronicate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Hepronicate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a lipophilic drug candidate. Its molecular structure and physicochemical properties suggest low intrinsic aqueous solubility.[1][2][3] Poor aqueous solubility can lead to low and variable oral bioavailability, hindering its therapeutic efficacy.[4][5] Therefore, enhancing its solubility is a critical step in the development of effective pharmaceutical formulations.

Q2: What are the primary strategies for improving the solubility of a lipophilic compound like this compound?

There are several established methods to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical modifications and formulation-based approaches.

  • Physical Modifications: These techniques alter the physical properties of the drug substance itself.

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate. This is commonly achieved through micronization or nanomilling.

  • Formulation-Based Approaches: These methods involve the use of excipients to improve solubility.

    • Cosolvency: The addition of a water-miscible organic solvent (cosolvent) to an aqueous solution can increase the solubility of a lipophilic drug.

    • pH Adjustment: For ionizable drugs, altering the pH of the solution can significantly increase solubility.

    • Surfactant Solubilization (Micellar Systems): Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.

    • Complexation (Inclusion Complexes): Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a solid state can enhance its dissolution rate and solubility.

    • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, effectively solubilizing the lipophilic drug.

Q3: How do I choose the most suitable solubility enhancement technique for this compound?

The selection of an appropriate strategy depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the intended route of administration. A preliminary screening of multiple techniques is often necessary.

Troubleshooting Guides

Issue 1: Low Dissolution Rate Despite Micronization

Problem: You have micronized this compound, but the dissolution rate in aqueous media remains suboptimal.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Particle Agglomeration 1. Incorporate a wetting agent or surfactant into the dissolution medium.2. Consider co-milling this compound with a hydrophilic excipient.Micronized particles, especially of hydrophobic drugs, have a high surface energy and tend to agglomerate, reducing the effective surface area for dissolution.
Insufficient Particle Size Reduction 1. Evaluate the particle size distribution to confirm it is within the desired range.2. Consider nanomilling for further particle size reduction.For very poorly soluble drugs, micron-sized particles may not provide a sufficient increase in surface area. Nanosizing can further enhance the dissolution velocity.
Poor Wettability 1. Incorporate surfactants or hydrophilic polymers in the formulation.Even with a large surface area, poor wettability can hinder the interaction of the drug particles with the aqueous medium.
Issue 2: Drug Precipitation from a Cosolvent System upon Dilution

Problem: this compound dissolves in a cosolvent system but precipitates out when diluted with an aqueous medium.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Insufficient Solubilizing Capacity of the Cosolvent Blend 1. Optimize the ratio of the cosolvent to the aqueous phase.2. Screen different cosolvents (e.g., ethanol, propylene glycol, PEG 400).The solubilizing power of the cosolvent system decreases upon dilution, leading to supersaturation and precipitation.
Rapid Dilution 1. Control the rate of addition of the aqueous phase during formulation preparation.2. For in vivo applications, consider the dilution effect in the gastrointestinal tract.Rapid dilution can cause a sudden drop in solvent capacity, leading to precipitation.
Lack of Stabilizers 1. Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP), into the formulation.These polymers can help maintain a supersaturated state and prevent or delay drug precipitation.
Issue 3: Inefficient Complexation with Cyclodextrins

Problem: The formation of an inclusion complex between this compound and a cyclodextrin is not significantly improving its aqueous solubility.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Mismatch between Drug and Cyclodextrin Cavity Size 1. Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, γ-cyclodextrin).The hydrophobic guest molecule must fit appropriately into the cyclodextrin's cavity for stable complex formation.
Suboptimal Preparation Method 1. Experiment with different complexation methods such as kneading, co-precipitation, freeze-drying, or spray-drying.The method of preparation can significantly influence the efficiency of complex formation.
Incorrect Stoichiometric Ratio 1. Perform a phase solubility study to determine the optimal drug-to-cyclodextrin molar ratio.An insufficient amount of cyclodextrin will result in incomplete complexation.

Experimental Protocols

Protocol 1: Screening of Cosolvents for Solubility Enhancement

Objective: To determine the most effective cosolvent system for increasing the solubility of this compound.

Materials:

  • This compound

  • Water (HPLC grade)

  • Cosolvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

  • Vials, magnetic stirrer, analytical balance, HPLC system

Methodology:

  • Prepare a series of aqueous solutions containing increasing concentrations of each cosolvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Add an excess amount of this compound to each vial.

  • Seal the vials and stir at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After stirring, allow the suspensions to settle.

  • Filter the supernatant through a 0.45 µm filter.

  • Dilute the filtrate with an appropriate mobile phase and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Plot the solubility of this compound as a function of the cosolvent concentration.

Protocol 2: Preparation and Evaluation of a this compound-Cyclodextrin Inclusion Complex

Objective: To prepare an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) and evaluate its effect on solubility.

Materials:

  • This compound

  • HP-β-cyclodextrin

  • Deionized water

  • Ethanol

  • Freeze-dryer, rotary evaporator, analytical balance, HPLC system

Methodology (Solvent Evaporation Method):

  • Dissolve a specific molar ratio of this compound and HP-β-CD (e.g., 1:1) in a suitable solvent system (e.g., ethanol/water).

  • Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • Reconstitute the resulting solid in deionized water.

  • Determine the concentration of dissolved this compound using HPLC to assess the increase in solubility.

  • Characterize the solid complex using techniques like DSC, XRD, and FTIR to confirm the formation of the inclusion complex.

Visualizations

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Formulation Optimization cluster_final Phase 3: Final Formulation Start Start This compound This compound Start->this compound Solubility_Techniques Select Solubility Enhancement Techniques (Cosolvency, Cyclodextrins, Solid Dispersion, etc.) This compound->Solubility_Techniques Screening_Expts Perform Screening Experiments Solubility_Techniques->Screening_Expts Analyze_Results Analyze Solubility Enhancement Screening_Expts->Analyze_Results Decision Significant Improvement? Analyze_Results->Decision Decision->Solubility_Techniques No, Re-evaluate Select_Promising Select Most Promising Technique(s) Decision->Select_Promising Yes Optimize_Parameters Optimize Formulation Parameters (e.g., Excipient Ratios, Process Conditions) Select_Promising->Optimize_Parameters Characterization Characterize Optimized Formulation (Physical, Chemical Stability) Optimize_Parameters->Characterization In_Vitro In Vitro Dissolution & Permeation Studies Characterization->In_Vitro Final_Formulation Final this compound Formulation In_Vitro->Final_Formulation

Caption: Experimental workflow for selecting and optimizing a solubility enhancement strategy for this compound.

signaling_pathway cluster_drug Drug Substance cluster_formulation Formulation Strategies cluster_mechanism Solubilization Mechanism cluster_result Outcome Hepronicate_Poorly_Soluble This compound (Poorly Soluble) Cosolvents Cosolvents Hepronicate_Poorly_Soluble->Cosolvents Cyclodextrins Cyclodextrins Hepronicate_Poorly_Soluble->Cyclodextrins Solid_Dispersion Solid Dispersion Hepronicate_Poorly_Soluble->Solid_Dispersion Polarity_Modification Altered Solvent Polarity Cosolvents->Polarity_Modification Inclusion_Complex Inclusion Complex Formation Cyclodextrins->Inclusion_Complex Amorphous_State Amorphous State / Molecular Dispersion Solid_Dispersion->Amorphous_State Hepronicate_Solubilized Solubilized this compound Polarity_Modification->Hepronicate_Solubilized Inclusion_Complex->Hepronicate_Solubilized Amorphous_State->Hepronicate_Solubilized Increased_Bioavailability Increased Bioavailability Hepronicate_Solubilized->Increased_Bioavailability

Caption: Mechanisms of different strategies to improve the aqueous solubility of this compound.

References

Technical Support Center: Troubleshooting Hepronicate Instability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Hepronicate in experimental buffers. The following information is designed to help you identify and resolve common problems to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a polyunsaturated fatty acid precursor to prostaglandin E1.[1] It is an organic molecular entity with the following properties:

PropertyValueReference
Molecular Formula C₂₈H₃₁N₃O₆[1][2][3]
Molecular Weight 505.6 g/mol [1]
CAS Number 7237-81-2
Purity Min. 95%
Melting Point 94-96 °C

Q2: My this compound solution appears cloudy or has precipitated. What are the common causes?

Precipitation of this compound can be attributed to several factors, often related to the buffer conditions:

  • Suboptimal pH: The pH of your buffer may be outside the optimal range for this compound solubility.

  • Incorrect Ionic Strength: The salt concentration of your buffer can influence the solubility of this compound.

  • Temperature Fluctuations: Changes in temperature can affect the stability of the solution.

  • High Concentration of Organic Solvents: If your experiment involves gradient elution with organic solvents, this compound may precipitate at high organic concentrations.

Q3: How can I prevent my this compound solution from precipitating?

To prevent precipitation, consider the following preventative measures:

  • Optimize Buffer pH and Ionic Strength: Ensure your buffer system is appropriate for this compound. The ideal buffer will have a pKa close to the desired pH.

  • Maintain Consistent Temperature: Store and handle this compound solutions at a consistent and appropriate temperature.

  • Control Organic Solvent Concentration: When using organic solvents, do not exceed the concentration at which this compound remains soluble. It is good practice to test the solubility of your buffer salts in the highest organic concentration you plan to use.

  • Fresh Buffer Preparation: Always use freshly prepared buffers. Avoid diluting stock buffer solutions, as this can alter the final pH.

Troubleshooting Guides

Issue 1: Inconsistent experimental results with this compound.

Poor reproducibility in experiments involving this compound can often be traced back to buffer preparation and stability.

Possible Causes:

  • Inconsistent Buffer Preparation: Minor variations in buffer preparation can lead to significant differences in experimental outcomes.

  • Buffer Depletion: Over the course of long experiments, the buffering capacity of your solution can be exhausted, leading to pH shifts.

  • This compound Degradation: Suboptimal buffer conditions can lead to the chemical degradation of this compound.

Solutions:

  • Standardize Buffer Preparation Protocol: Document and strictly follow a detailed protocol for buffer preparation.

  • Use a Buffer with Adequate Capacity: Select a buffer with a pKa value close to the experimental pH to ensure it can resist pH changes.

  • Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment to minimize degradation.

Issue 2: Baseline drift or instability in analytical measurements (e.g., SPR, HPLC).

An unstable baseline can be indicative of issues with your buffer or the interaction of this compound with the system.

Possible Causes:

  • Buffer Incompatibility: The buffer components may be interacting with your analytical system, such as an SPR sensor chip.

  • Improper Instrument Calibration: The analytical instrument may not be properly calibrated for the experimental conditions.

  • Precipitation in the System: Small amounts of this compound may be precipitating within the fluidics of your instrument.

Solutions:

  • Check Buffer Compatibility: Ensure your buffer is compatible with the sensor surface and other components of your analytical instrument.

  • Calibrate Instruments Regularly: Perform regular calibration of your instruments according to the manufacturer's guidelines.

  • Filter Your Solutions: Filter your this compound buffer solution before use to remove any micro-precipitates.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Experimental Buffer

This protocol outlines the preparation of a standard phosphate-buffered saline (PBS) solution, which can be adapted for use with this compound.

Materials:

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium chloride (NaCl)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Choose the appropriate buffer system: Select a buffer with a pKa value close to your desired experimental pH.

  • Calculate the required masses: Based on your desired buffer concentration and volume, calculate the mass of each component needed.

  • Dissolve the components: Add the buffer components to a beaker with a stir bar and approximately 80% of the final volume of deionized water.

  • Adjust the pH: Place the beaker on a stir plate and slowly add a strong acid or base (e.g., HCl or NaOH) to adjust the pH to the desired value. Monitor the pH using a calibrated pH meter.

  • Bring to final volume: Once the desired pH is reached, transfer the solution to a volumetric flask and add deionized water to the final volume.

  • Filter the buffer: Filter the buffer through a 0.22 µm filter to remove any particulates.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound is known to bind to the polyunsaturated fatty acid receptor on the cell surface. This interaction initiates a signaling cascade that leads to the activation of Protein Kinase C (PKC).

Hepronicate_Signaling cluster_cell This compound This compound Receptor Polyunsaturated Fatty Acid Receptor This compound->Receptor Binds to Membrane Cell Membrane PKC_activation Protein Kinase C (PKC) Activation Receptor->PKC_activation Downstream Downstream Cellular Effects PKC_activation->Downstream

Caption: this compound signal transduction pathway.

General Experimental Workflow for Assessing this compound Stability

This workflow provides a systematic approach to troubleshooting this compound stability issues.

Experimental_Workflow Start Start: this compound Instability Observed Check_Buffer 1. Check Buffer Preparation Protocol Start->Check_Buffer Prep_Fresh 2. Prepare Fresh Buffer and this compound Solution Check_Buffer->Prep_Fresh Test_pH 3. Test Solubility at Different pH Values Prep_Fresh->Test_pH Test_Temp 4. Evaluate Effect of Temperature Prep_Fresh->Test_Temp Test_Solvent 5. Assess Impact of Organic Solvents Prep_Fresh->Test_Solvent Optimize 6. Optimize Buffer Conditions Test_pH->Optimize Test_Temp->Optimize Test_Solvent->Optimize Validate 7. Validate Optimized Protocol Optimize->Validate End End: Stable this compound Solution Achieved Validate->End

References

Technical Support Center: Identifying and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Hepronicate" did not yield information on a specific, publicly documented compound. Therefore, to provide a detailed and technically accurate guide, this support center uses the well-characterized kinase inhibitor Imatinib as a representative example. The principles, experimental workflows, and troubleshooting strategies described here are broadly applicable to other small molecule inhibitors and can be adapted for your specific compound of interest.

Imatinib is a precision anticancer drug designed to inhibit the BCR-ABL tyrosine kinase.[1] However, like many kinase inhibitors, it can interact with unintended proteins ("off-targets"), which can lead to unexpected biological effects or side effects.[2][3] Understanding and mitigating these off-target effects is crucial for accurate experimental interpretation and therapeutic development.[4]

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent with the known function of the primary target. Could this be an off-target effect?

A1: Yes, an unexpected phenotype is a primary indicator of potential off-target activity.[5] If the observed cellular effects do not align with the established signaling pathway of the intended target, it is critical to investigate off-target interactions. For example, while Imatinib targets BCR-ABL, it is also known to inhibit other kinases like c-KIT and PDGF-R, as well as the non-kinase oxidoreductase NQO2. Activity against these other targets can lead to complex cellular responses.

Q2: How can I distinguish between on-target and off-target-driven cytotoxicity in my cell-based assays?

A2: Differentiating between on-target and off-target toxicity requires a multi-pronged approach:

  • Dose-Response Correlation: A significant difference between the IC50 for target inhibition and the EC50 for cytotoxicity may suggest an off-target effect.

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the primary target should reverse on-target effects but will not affect outcomes caused by off-target interactions.

  • Use of Orthogonal Inhibitors: Test inhibitors with different chemical structures that inhibit the same primary target. If the cytotoxic phenotype persists across different chemical scaffolds, it is more likely to be an on-target effect.

  • Genetic Knockdown: Use siRNA or CRISPR to knock down the intended target. If the phenotype of the genetic knockdown mimics the effect of the inhibitor, it supports an on-target mechanism.

Q3: What are the standard methods for identifying the specific off-targets of my compound?

A3: Several robust methods exist for unbiased off-target identification:

  • Kinome Profiling / Kinome Scan: This is a high-throughput screening method that tests the inhibitor against a large panel of kinases (often over 400) to determine its selectivity profile. It provides quantitative data on which kinases are inhibited at various concentrations.

  • Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) use chemical probes to identify protein-drug interactions directly within complex biological samples like cell lysates.

  • Computational Prediction: Ligand-based and structure-based computational models can predict potential off-target interactions by comparing the drug's structure to known ligands and protein binding pockets. These predictions should always be validated experimentally.

Q4: My compound shows potent inhibition in a biochemical assay but is much less effective in a cell-based assay. What could be the cause?

A4: This discrepancy is common and can arise from several factors unrelated to off-target effects, though they should be considered:

  • Cellular ATP Concentration: Biochemical kinase assays are often performed at low ATP concentrations, which can overestimate an inhibitor's potency. The high ATP concentration inside a cell (~1-10 mM) can outcompete ATP-competitive inhibitors.

  • Cell Permeability and Efflux: The compound may have poor membrane permeability or be actively removed from the cell by efflux pumps.

  • Compound Stability: The inhibitor may be unstable or rapidly metabolized under cell culture conditions.

  • Activation of Compensatory Pathways: The cell may respond to the inhibition of the primary target by upregulating alternative signaling pathways that overcome the block.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Phenotype Observed

Possible Cause Troubleshooting Step Expected Outcome
Off-Target Inhibition 1. Perform a broad-panel kinome scan to identify unintended kinase targets.2. Use a structurally unrelated inhibitor for the same primary target to see if the phenotype persists.3. Validate key off-targets from the screen using orthogonal assays (e.g., Western blot for downstream pathway modulation).Identification of specific off-targets responsible for the phenotype. Differentiation between on-target and off-target toxicity.
Compound Precipitation 1. Visually inspect the culture medium for compound precipitation.2. Determine the compound's solubility limit in the final assay conditions.Prevention of non-specific effects caused by compound aggregation.
Vehicle Toxicity Run a vehicle-only control (e.g., DMSO) at the highest concentration used in the experiment.Rule out the solvent as the source of cytotoxicity.

Issue 2: Inconsistent IC50 Values Between Experiments

Possible Cause Troubleshooting Step Expected Outcome
Variable Enzyme Activity 1. Ensure the use of a consistent lot and source of recombinant enzyme.2. Determine the initial velocity region for the enzyme reaction to ensure assays are in the linear range.Increased reproducibility of IC50 values.
Assay Interference 1. For fluorescence/luminescence assays, run the assay without the enzyme but with the compound to check for intrinsic fluorescence or quenching.2. Use a different assay format (e.g., radiometric) to confirm results.Identification and mitigation of assay artifacts leading to more accurate potency measurements.
Inconsistent Reagent Prep 1. Use freshly prepared ATP and substrate solutions for each experiment.2. Prepare a master mix of reagents to minimize pipetting variability.Reduced well-to-well and plate-to-plate variability.

Data Presentation: Target Selectivity Profile

The selectivity of an inhibitor is a key factor in minimizing off-target effects. A highly selective drug will have a much lower inhibitory constant (Kᵢ) or IC50 for its primary target compared to other proteins.

Table 1: Representative Inhibitory Profile of Imatinib

Target ClassTargetKᵢ (nM)Implication
On-Target ABL1 (non-phosphorylated) 37 Primary therapeutic target
Off-Target (Kinase)c-KIT140Contributes to therapeutic effect in GIST but is an off-target in CML
Off-Target (Kinase)PDGF-Rα170Associated with side effects like fluid retention
Off-Target (Kinase)LCK>10,000Low potential for off-target effects at therapeutic doses
Off-Target (Kinase)SRC>10,000Low potential for off-target effects at therapeutic doses
Off-Target (Non-Kinase)NQO227Physiological consequence is an area of active research

Note: Kᵢ values are compiled from various public sources and can vary based on assay conditions. This table is for illustrative purposes.

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling (Binding Assay)

This protocol outlines a generalized workflow for assessing inhibitor selectivity using a competitive binding assay format, such as KINOMEscan™.

Objective: To quantitatively determine the binding interactions of a test compound against a large panel of protein kinases.

Methodology:

  • Compound Preparation: Solubilize the test compound (e.g., Imatinib) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well plate, combine the test compound, a DNA-tagged kinase from the panel, and a proprietary, immobilized, broad-spectrum kinase inhibitor.

  • Competition: The test compound and the immobilized inhibitor will compete for binding to the kinase. The amount of tagged kinase that binds to the immobilized inhibitor is inversely proportional to the affinity of the test compound for that kinase.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of DNA-tagged kinase remaining in each well is quantified using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be calculated from dose-response curves.

Protocol 2: Cellular Target Engagement Confirmation via Western Blot

Objective: To confirm that a suspected off-target is engaged by the inhibitor in a cellular context by analyzing the phosphorylation state of its downstream substrate.

Methodology:

  • Cell Culture and Treatment: Plate cells that express the suspected off-target kinase (e.g., cells expressing PDGF-R). Treat the cells with the inhibitor at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Stimulation (if necessary): Stimulate the pathway by adding the appropriate ligand (e.g., PDGF) for a short period (e.g., 15 minutes) before harvesting to induce phosphorylation.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the off-target kinase (e.g., phospho-Akt for the PDGF-R pathway).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Re-probe the blot with an antibody for the total protein of the downstream substrate and a loading control (e.g., GAPDH or β-actin) to confirm equal loading and normalize the data. A dose-dependent decrease in the phospho-protein signal indicates cellular engagement of the off-target.

Visualizations

Off_Target_Pathway cluster_drug Imatinib cluster_targets Cellular Targets cluster_pathways Downstream Effects Imatinib Imatinib BCR_ABL BCR-ABL (On-Target) Imatinib->BCR_ABL Inhibits cKIT c-KIT (Off-Target) Imatinib->cKIT Inhibits PDGFR PDGF-R (Off-Target) Imatinib->PDGFR Inhibits NQO2 NQO2 (Off-Target) Imatinib->NQO2 Inhibits Leukemia_Cell_Proliferation ↓ Leukemia Cell Proliferation BCR_ABL->Leukemia_Cell_Proliferation GIST_Cell_Proliferation ↓ GIST Cell Proliferation cKIT->GIST_Cell_Proliferation Fluid_Retention ↑ Fluid Retention, Edema PDGFR->Fluid_Retention Altered_Metabolism ? Altered Xenobiotic Metabolism NQO2->Altered_Metabolism

Caption: Imatinib's on-target (BCR-ABL) and key off-target signaling pathways.

Experimental_Workflow Start Unexpected Phenotype (e.g., Toxicity) Step1 Differentiate On/Off-Target (Rescue, Orthogonal Compounds) Start->Step1 Decision1 Phenotype due to Off-Target? Step1->Decision1 Step2 Identify Off-Targets (Kinome Scan, Proteomics) Decision1->Step2  Yes OnTarget On-Target Effect Confirmed Decision1->OnTarget No   Step3 Validate Candidate Off-Target (Cellular Target Engagement) Step2->Step3 Step4 Rational Drug Redesign or Dose Optimization Step3->Step4 End Minimized Off-Target Effects Step4->End

Caption: Workflow for identifying and mitigating off-target effects.

Troubleshooting_Logic Start Inconsistent Results Between Assays Q1 Biochemical vs. Cellular? Start->Q1 A1_Biochem Check Reagent Stability, Enzyme Kinetics, Assay Tech Q1->A1_Biochem Biochemical A1_Cellular Check Cell Permeability, Metabolism, Efflux Pumps Q1->A1_Cellular Cellular Q2 In Vitro vs. In Vivo? A1_Cellular->Q2 A2_InVivo Investigate Pharmacokinetics (PK) & Pharmacodynamics (PD) Q2->A2_InVivo In Vivo

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing Hepronicate Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hepronicate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action as a vasodilator?

A1: this compound is a nicotinic acid derivative that functions as a peripheral vasodilator.[1][2][3] Its primary mechanism of action involves binding to the G-protein coupled receptor 109A (GPR109A). This interaction initiates a signaling cascade that leads to the production of prostaglandins, specifically prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which are potent vasodilators.[4][5]

Q2: There is conflicting information online suggesting this compound may be an IL-23 inhibitor. Is this correct?

A2: The classification of this compound as an IL-23 inhibitor appears to be inaccurate for the compound with CAS number 7237-81-2. This CAS number is consistently associated with the chemical structure of a nicotinic acid derivative, and its documented function is as a peripheral vasodilator. The information suggesting it is a monoclonal antibody targeting IL-23 is likely an error in some databases and refers to a different substance. For the purpose of vasodilation studies, researchers should focus on its properties as a nicotinic acid analog.

Q3: What is the recommended starting concentration range for in vitro experiments with this compound?

Q4: What are the best practices for preparing and storing this compound solutions?

A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). When preparing the working solution in aqueous cell culture media, it is crucial to ensure that the final concentration of the organic solvent is low (typically ≤0.1%) to avoid solvent-induced toxicity to the cells. This compound stock solutions in DMSO can generally be stored at -20°C for up to one month or at -80°C for up to six months. However, it is always best to refer to the manufacturer's instructions for specific storage and stability information. Aqueous solutions of related compounds like methylnicotinate have shown good stability when stored at 4°C.

Troubleshooting Guides

Issue 1: Low or No Vasodilatory Response to this compound
Possible Cause Troubleshooting Step
Sub-optimal this compound Concentration Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 mM) to determine the EC50 in your specific model.
Cell Health and Viability Ensure cells are healthy, within a low passage number, and have high viability before starting the experiment. Stressed or unhealthy cells may not respond optimally.
Receptor (GPR109A) Expression Verify the expression of the GPR109A receptor in your cell line or tissue model. Low or absent receptor expression will lead to a diminished or no response.
Inhibition of Prostaglandin Synthesis Ensure that the experimental conditions do not inadvertently inhibit cyclooxygenase (COX) enzymes, which are essential for prostaglandin synthesis.
Incorrect Experimental Protocol Review the experimental protocol to ensure all steps, including incubation times and reagent concentrations, are correct. Refer to the detailed protocol section below.
Issue 2: High Background Signal or Spontaneous Vasodilation
Possible Cause Troubleshooting Step
Contamination of Cell Culture Regularly test cell cultures for mycoplasma and other microbial contaminants. Contamination can induce inflammatory responses and affect vascular tone.
Component in Media Some media components can have vasoactive properties. Use a defined and consistent media formulation. Run appropriate vehicle controls to assess the effect of the media and solvent.
Mechanical Stress on Tissues In ex vivo tissue experiments, excessive handling or stretching of the blood vessel can cause damage and lead to spontaneous relaxation. Handle tissues gently and allow for an adequate equilibration period.
Issue 3: Poor Reproducibility of Results
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well or dish, as cell density can affect the response to stimuli.
Variability in Reagent Preparation Prepare fresh dilutions of this compound and other reagents for each experiment from a validated stock solution to avoid degradation.
Inconsistent Incubation Times Adhere strictly to the specified incubation times for all steps of the experiment, as timing can be critical for signaling pathway activation.
Precipitation of this compound When diluting the DMSO stock solution in aqueous media, precipitation can occur. To avoid this, add the stock solution to the media while vortexing and consider a brief sonication or warming to 37°C to ensure complete dissolution.

Quantitative Data

Table 1: Efficacy of Nicotinic Acid and its Analogs in In Vitro Assays

CompoundAssay TypeCell/Tissue TypeParameter MeasuredEC50 / Effective ConcentrationReference
Nicotinic AcidPGD2 ReleaseHuman Langerhans CellsProstaglandin D2~1.2 mM
Nicotinic AcidVasodilationHuman Small ArteriesIncrease in Blood FlowDose-dependent increase
AcetylcholineVasorelaxationBovine Adrenal Cortical ArteriesRelaxation4.2 nM
2-(1-adamantylthio)nicotinic acidVasorelaxationRat Thoracic AortaRelaxation21.3 nM

Note: Data for this compound is limited. The provided data for nicotinic acid and its analogs can be used as a reference for designing experiments.

Experimental Protocols

Protocol 1: In Vitro Vasodilation Assay Using Isolated Arterial Rings

Objective: To determine the vasodilatory effect of this compound on pre-constricted arterial rings.

Materials:

  • Isolated arterial rings (e.g., rat thoracic aorta)

  • Organ bath system with force transducer

  • Krebs-Henseleit solution (KHS)

  • Phenylephrine (vasoconstrictor)

  • This compound

  • Acetylcholine (positive control for endothelium-dependent vasodilation)

  • Sodium Nitroprusside (positive control for endothelium-independent vasodilation)

Methodology:

  • Mount the arterial rings in the organ bath containing KHS, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for at least 60 minutes, washing with fresh KHS every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once a stable plateau is reached, add this compound in a cumulative concentration-dependent manner (e.g., 1 nM to 10 µM).

  • Record the relaxation response at each concentration.

  • Express the relaxation as a percentage of the phenylephrine-induced contraction.

  • At the end of the experiment, add acetylcholine and then sodium nitroprusside to confirm the viability and functionality of the endothelium and smooth muscle, respectively.

Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Release Assay

Objective: To measure the release of PGE2 from cultured cells in response to this compound.

Materials:

  • Vascular smooth muscle cells or endothelial cells

  • Cell culture plates and media

  • This compound

  • PGE2 ELISA kit

  • Lipopolysaccharide (LPS) (positive control for inflammation)

Methodology:

  • Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Replace the culture medium with serum-free medium and incubate for a few hours to starve the cells.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 1 mM) for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., LPS).

  • Collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Normalize the PGE2 concentration to the total protein content of the cells in each well.

Visualizations

Signaling_Pathway cluster_Extracellular Extracellular cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular cluster_VascularResponse Vascular Response This compound This compound GPR109A GPR109A Receptor This compound->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates PLA2 Phospholipase A2 (PLA2) GPR109A->PLA2 Activates (β-arrestin pathway) AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP AA Arachidonic Acid (AA) PLA2->AA Releases COX Cyclooxygenase (COX) AA->COX Metabolized by PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PG_Synthases Prostaglandin Synthases PGH2->PG_Synthases PGs PGD2, PGE2 PG_Synthases->PGs Vasodilation Vasodilation PGs->Vasodilation Induces

Caption: this compound-induced vasodilation signaling pathway.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) add_this compound Add Cumulative Doses of this compound prep_stock->add_this compound prep_vessels Isolate and Mount Arterial Rings equilibrate Equilibrate Rings in Organ Bath prep_vessels->equilibrate constrict Pre-constrict with Phenylephrine equilibrate->constrict constrict->add_this compound record Record Relaxation Response add_this compound->record calculate Calculate % Relaxation record->calculate plot Plot Dose-Response Curve calculate->plot determine_ec50 Determine EC50 plot->determine_ec50

Caption: Workflow for in vitro vasodilation assay.

References

How to reduce background signal in Hepronicate-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hepronicate-based assays. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you reduce background signal and achieve high-quality, reliable data in your experiments.

Troubleshooting Guide: High Background Signal

High background signal can obscure your results and lead to inaccurate quantification. The following sections detail the most common causes of high background and provide step-by-step solutions.

Issue 1: Non-Specific Binding

Non-specific binding of antibodies to the assay plate or other proteins is a primary contributor to high background.[1][2][3]

Question: I am observing a high signal in my negative control wells. What is causing this and how can I fix it?

Answer: This is likely due to non-specific binding. Here are the key areas to troubleshoot:

  • Inadequate Blocking: The blocking buffer is crucial for preventing antibodies from binding to unoccupied sites on the plate.[4][5] If blocking is insufficient, you will see a high background.

  • Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.

  • Cross-Reactivity: The antibodies may be cross-reacting with other molecules in the sample or on the plate.

Solutions:

  • Optimize Blocking Buffer: Experiment with different blocking agents. While non-fat dry milk is common, it can interfere with certain assays, such as those detecting phosphoproteins. In such cases, Bovine Serum Albumin (BSA) is a better choice. For persistent issues, consider commercially available protein-free blocking buffers.

  • Adjust Antibody Concentrations: Perform a titration of your primary and secondary antibodies to find the optimal concentration that provides a strong specific signal with low background.

  • Increase Washing: Inadequate washing can leave unbound antibodies behind, contributing to the background. Increase the number and duration of your wash steps.

Issue 2: Reagent and Buffer Problems

The quality and preparation of your reagents are critical for assay performance.

Question: My background is high across the entire plate, even in wells without sample. What could be the issue?

Answer: This suggests a problem with one of your common reagents or buffers.

  • Contaminated Buffers: Buffers, especially wash buffers, can become contaminated with microbes or other substances that interfere with the assay.

  • Substrate Deterioration: The detection substrate can degrade over time, leading to a high background signal. Always check for color changes or precipitation in your substrate solution.

  • Incorrect Buffer Composition: Using the wrong buffer system (e.g., PBS instead of TBS for a phospho-specific antibody) can lead to issues.

Solutions:

  • Prepare Fresh Buffers: Always use freshly prepared buffers. Filter-sterilize your buffers if you suspect microbial contamination.

  • Check Substrate: Use a fresh aliquot of the substrate and ensure it is stored correctly.

  • Verify Buffer Compatibility: Double-check the recommended buffer system for your specific antibodies and detection system.

Issue 3: Procedural Errors

Minor variations in the experimental protocol can have a significant impact on the background signal.

Question: I am seeing uneven or speckled background on my plate. What could be the cause?

Answer: This type of background is often due to procedural issues.

  • Incomplete Washing: Uneven washing can lead to patches of high background.

  • Plate Drying: Allowing the plate to dry out at any stage can cause irreversible non-specific binding of reagents.

  • Improper Plate Handling: Touching the surface of the wells with pipette tips or forceps can introduce contaminants.

Solutions:

  • Ensure Thorough Washing: Make sure to completely fill and empty the wells during each wash step. Tapping the plate on a paper towel after the final wash can help remove residual buffer.

  • Keep Plate Covered: Use plate sealers during incubation steps to prevent drying.

  • Handle Plates with Care: Use clean forceps to handle membranes and avoid touching the inside of the wells.

Summary of Troubleshooting Strategies

Problem Area Potential Cause Recommended Solution Quantitative Target
Blocking Incomplete blocking of non-specific sites.Optimize blocking buffer (try BSA, non-fat milk, or commercial protein-free blockers). Increase blocking time.Signal-to-Noise Ratio > 10
Cross-reactivity of blocking agent.Switch to a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).Background OD < 0.1
Antibodies Primary or secondary antibody concentration too high.Perform antibody titration to determine optimal dilution.Specific Signal at least 3x Background
Non-specific binding of secondary antibody.Include a control with only the secondary antibody to check for non-specific binding.Secondary-only control OD ≈ Blank OD
Washing Insufficient removal of unbound reagents.Increase the number and/or duration of wash steps. Add a detergent like Tween-20 to the wash buffer.Low variability between replicate wells (<15% CV)
Substrate Substrate degradation or contamination.Use fresh, properly stored substrate. Protect from light.Consistent, low signal in blank wells.
Incubation time too long.Optimize substrate incubation time. Read the plate immediately after stopping the reaction.Signal within the linear range of the plate reader.
Sample Presence of interfering substances (e.g., HAMA).Use specialized assay diluents containing blockers for interfering factors.Reduced background in patient samples.
Endogenous enzyme activity.Include a sample control without the primary antibody.No signal in the absence of the primary antibody.

Experimental Protocols

Protocol 1: Optimizing Blocking Buffer
  • Prepare Different Blocking Buffers: Prepare solutions of 1-5% BSA in TBST, 1-5% non-fat dry milk in TBST, and a commercial protein-free blocking buffer according to the manufacturer's instructions.

  • Coat Plate: Coat a 96-well plate with your antigen or capture antibody as per your standard protocol.

  • Block Wells: Add 200 µL of the different blocking buffers to replicate wells. Include a set of wells with no blocking buffer as a negative control. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash: Wash the plate 3 times with your standard wash buffer.

  • Add Antibodies and Substrate: Proceed with the rest of your assay protocol (adding primary antibody, secondary antibody, and substrate).

  • Analyze Results: Compare the background signal (wells with no antigen) and the specific signal for each blocking buffer. The optimal buffer will yield the highest signal-to-noise ratio.

Protocol 2: Antibody Titration
  • Prepare Serial Dilutions: Prepare a series of dilutions for your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000) and your secondary antibody (e.g., 1:1000, 1:2000, 1:5000, 1:10000).

  • Set up a Checkerboard Titration:

    • Coat and block a 96-well plate according to your optimized protocol.

    • In the rows, add the different dilutions of the primary antibody. Include a row with no primary antibody as a control.

    • In the columns, add the different dilutions of the secondary antibody.

  • Complete the Assay: Incubate with antibodies, wash, and add substrate as per your standard protocol.

  • Determine Optimal Concentrations: Identify the combination of primary and secondary antibody concentrations that gives the best signal-to-noise ratio.

Visual Guides

experimental_workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_wash Washing cluster_read Detection p1 Coat Plate with Antigen/Capture Ab p2 Block Non-Specific Sites p1->p2 a1 Add Sample/ Standard p2->a1 a2 Incubate with Primary Antibody a1->a2 w1 Wash a1->w1 After Incubation a3 Incubate with Enzyme-Linked Secondary Antibody a2->a3 w2 Wash a2->w2 a4 Add Substrate a3->a4 w3 Wash a3->w3 After Incubation r1 Read Signal a4->r1 w1->a2 w2->a3 w3->a4

Caption: General workflow for a this compound-based immunoassay.

troubleshooting_workflow start High Background Signal Observed q1 Is the background high in negative controls? start->q1 s1 Optimize Blocking - Test different blockers - Increase incubation time q1->s1 Yes q2 Is the background uneven or speckled? q1->q2 No s2 Titrate Antibodies - Decrease primary/secondary  antibody concentration s1->s2 s3 Improve Washing - Increase number/duration  of washes s2->s3 s3->q2 s4 Check Reagents - Prepare fresh buffers - Use new substrate q2->s4 No s5 Review Procedure - Ensure even washing - Prevent plate from drying q2->s5 Yes end Low Background Signal Achieved s4->end s5->end

Caption: Troubleshooting workflow for high background signal.

Frequently Asked Questions (FAQs)

Q1: Can I reuse my blocking buffer? A1: It is not recommended. Reusing blocking buffer can introduce contaminants and may not be as effective, leading to increased background. Always use freshly prepared solutions.

Q2: How long should I block my plate for? A2: A typical blocking time is 1-2 hours at room temperature or overnight at 4°C. However, the optimal time can depend on the specific assay and should be determined empirically.

Q3: What is the role of Tween-20 in the wash buffer? A3: Tween-20 is a non-ionic detergent that helps to reduce non-specific binding by disrupting weak, non-specific interactions, thereby lowering background signal.

Q4: My signal is high, but my standard curve is poor. Are these related? A4: Yes, high background can compress the dynamic range of your assay, leading to a poor standard curve. By reducing the background, you will improve the signal-to-noise ratio and the quality of your standard curve.

Q5: Could the type of microplate I'm using cause high background? A5: Yes, different plates have different binding characteristics. High-binding plates are excellent for coating antigens but can also lead to higher non-specific binding if not blocked properly. If you continue to have issues, you might consider trying plates from a different manufacturer.

Q6: I see a high background only when I use serum samples. Why? A6: Serum and plasma contain many proteins that can interfere with immunoassays, such as heterophilic antibodies (e.g., HAMA - human anti-mouse antibodies) or rheumatoid factor. These can cross-link the capture and detection antibodies, causing a false-positive signal. Using a specialized sample diluent with blocking agents can help mitigate these matrix effects.

References

Strategies for improving the yield of Hepronicate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Hepronicate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

This compound, or 2-hexyl-2-(hydroxymethyl)-1,3-propanediol trinicotinate, is synthesized by the esterification of 2-hexyl-2-(hydroxymethyl)-1,3-propanediol with three equivalents of a nicotinic acid derivative. The three primary approaches are:

  • Direct Esterification: Reaction with nicotinic acid, typically requiring a strong acid catalyst and removal of water to drive the reaction to completion.

  • Transesterification: Reaction with an alkyl nicotinate (e.g., methyl nicotinate), driven by the removal of the resulting alcohol.

  • Acylation: Reaction with a more reactive nicotinic acid derivative, such as nicotinoyl chloride, often under basic conditions (e.g., Schotten-Baumann conditions).

Q2: What are the key starting materials for this compound synthesis?

The primary starting materials are:

  • 2-Hexyl-2-(hydroxymethyl)-1,3-propanediol: A polyol that forms the backbone of the this compound molecule.

  • A Nicotinic Acid Derivative: This can be nicotinic acid itself, an ester of nicotinic acid like methyl nicotinate, or an activated form like nicotinoyl chloride.

Q3: What are the common causes of low this compound yield?

Low yields in this compound synthesis can often be attributed to several factors:

  • Incomplete Reaction: The esterification reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or the presence of byproducts (like water) that inhibit the forward reaction.

  • Side Reactions: The formation of undesired byproducts, such as ether formation from the polyol at high temperatures, can reduce the yield of the desired ester.

  • Degradation of Reactants or Products: The starting materials or the final this compound product may be sensitive to the reaction conditions, leading to degradation.

  • Suboptimal Stoichiometry: An incorrect molar ratio of the polyol to the nicotinic acid derivative can lead to incomplete esterification or the formation of mono- and di-substituted esters instead of the desired tri-ester.

  • Inefficient Purification: Loss of product during the purification process can significantly lower the final yield.

Q4: How can I monitor the progress of the reaction?

The progress of the esterification reaction can be monitored using techniques such as:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of the starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture over time.

  • Infrared (IR) Spectroscopy: To monitor the appearance of the ester carbonyl peak and the disappearance of the hydroxyl groups of the polyol.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Materials 1. Insufficient reaction time or temperature. 2. Catalyst is inactive or used in insufficient quantity. 3. Reversible reaction equilibrium is not shifted towards the product.1. Increase reaction time and/or temperature. Monitor the reaction progress to determine the optimal conditions. 2. Use fresh catalyst or increase the catalyst loading. 3. For direct esterification, ensure efficient removal of water using a Dean-Stark apparatus or a drying agent. For transesterification, remove the alcohol byproduct by distillation.
Formation of Multiple Products (Mono-, Di-, and Tri-esters) Incorrect stoichiometry of reactants.Use a slight excess of the nicotinic acid derivative to ensure complete esterification of all three hydroxyl groups of the polyol. A molar ratio of 1:3.3 to 1:3.5 (polyol:nicotinic acid derivative) is a good starting point.
Product Degradation or Discoloration Reaction temperature is too high, leading to decomposition or side reactions like ether formation.Optimize the reaction temperature. Consider using a lower boiling point solvent to control the temperature or switch to a milder catalytic system (e.g., enzymatic catalysis).
Difficulty in Product Isolation and Purification 1. Emulsion formation during aqueous workup. 2. Co-elution of impurities during column chromatography.1. Use brine to break up emulsions. 2. Optimize the solvent system for chromatography. Consider using a different stationary phase or purification technique like crystallization.
Presence of Unreacted Nicotinic Acid in Final Product Inefficient removal during workup.Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted nicotinic acid.

Experimental Protocols

Below are detailed methodologies for the key synthetic routes to this compound.

Protocol 1: Acylation using Nicotinoyl Chloride (Schotten-Baumann Conditions)

This method is often preferred for achieving high yields due to the high reactivity of the acyl chloride.

Materials:

  • 2-Hexyl-2-(hydroxymethyl)-1,3-propanediol

  • Nicotinoyl chloride hydrochloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-hexyl-2-(hydroxymethyl)-1,3-propanediol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (3.3 eq) to the solution and stir for 10 minutes.

  • In a separate flask, prepare a solution of nicotinoyl chloride hydrochloride (3.3 eq) in anhydrous dichloromethane.

  • Add the nicotinoyl chloride solution dropwise to the cooled polyol solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Protocol 2: Direct Esterification with Nicotinic Acid

This is a more classical approach but may require more forcing conditions.

Materials:

  • 2-Hexyl-2-(hydroxymethyl)-1,3-propanediol

  • Nicotinic acid

  • p-Toluenesulfonic acid (p-TSA) or sulfuric acid as a catalyst

  • Toluene or another suitable solvent for azeotropic water removal

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-hexyl-2-(hydroxymethyl)-1,3-propanediol (1.0 eq), nicotinic acid (3.3 eq), a catalytic amount of p-TSA (e.g., 0.1 eq), and toluene.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove excess nicotinic acid.

  • Wash further with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Presentation

The following table summarizes typical yields for analogous polyol esterification reactions, which can serve as a benchmark for this compound synthesis.

Method Reactants Catalyst Typical Yield (%) Reference
AcylationPolyol + Acyl ChloridePyridine85-95%General Schotten-Baumann reaction principles.
Direct EsterificationPolyol + Carboxylic Acidp-TSA70-85%Based on similar esterification of polyols.
TransesterificationPolyol + Methyl EsterSodium Methoxide80-90%Based on analogous transesterification processes.
Enzymatic EsterificationPolyol + Carboxylic AcidLipase>90%Literature on enzymatic polyol ester synthesis.

Visualizations

General Workflow for this compound Synthesis

G Reactants Starting Materials (Polyol & Nicotinic Acid Derivative) Reaction Esterification Reaction (Acylation, Direct Esterification, or Transesterification) Reactants->Reaction Catalyst, Solvent Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure this compound Purification->Product G Start Low Yield of this compound Check_Conversion Is the conversion of starting material low? Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Yes Check_Side_Products Are there significant side products? Check_Conversion->Check_Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Increase time/temperature - Check catalyst activity - Ensure byproduct removal Incomplete_Reaction->Optimize_Conditions Side_Reactions Side Reactions Occurring Check_Side_Products->Side_Reactions Yes Purification_Loss Significant Product Loss During Purification Check_Side_Products->Purification_Loss No Modify_Conditions Modify Conditions: - Lower temperature - Change catalyst - Adjust stoichiometry Side_Reactions->Modify_Conditions Optimize_Purification Optimize Purification Protocol: - Different solvent system for chromatography - Consider crystallization Purification_Loss->Optimize_Purification G cluster_0 Acylation cluster_1 Direct Esterification cluster_2 Transesterification Polyol 2-Hexyl-2-(hydroxymethyl) -1,3-propanediol Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinic_Acid Nicotinic Acid Methyl_Nicotinate Methyl Nicotinate This compound This compound Nicotinoyl_Chloride->this compound Fast, High Yield Pyridine Pyridine Nicotinic_Acid->this compound Water Removal pTSA p-TSA, Heat Methyl_Nicotinate->this compound Methanol Removal NaOMe NaOMe, Heat

Addressing batch-to-batch variability of Hepronicate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Hepronicate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of this compound. Our goal is to provide you with the necessary information to ensure the consistency and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a polyunsaturated fatty acid and a precursor to prostaglandin E1.[1] Its chemical formula is C28H31N3O6 with a molecular weight of 505.6 g/mol .[1][2] It is often used in research for its potential therapeutic effects, which are believed to stem from a multifaceted mechanism involving receptor binding, enzyme inhibition, and gene expression modulation.[3] Common research applications include studies related to congestive heart failure and diabetic neuropathy.[1]

Q2: We are observing inconsistent results between different batches of this compound in our cell-based assays. What could be the cause?

Batch-to-batch variability in research chemicals can stem from several factors. For this compound, these may include:

  • Purity Variations: Even minor differences in purity between batches can significantly impact experimental outcomes. Impurities can arise from starting materials, side reactions during synthesis, or degradation.

  • Impurity Profile Differences: The type and concentration of impurities may differ from batch to batch. Some impurities may have biological activity that interferes with the assay.

  • Degradation: this compound, as a nicotinic acid ester, may be susceptible to hydrolysis, leading to the formation of nicotinic acid and other degradation products, especially with improper storage.

  • Physical Property Variations: Differences in physical properties such as particle size and solubility between batches can affect the preparation of stock solutions and the effective concentration in your experiments.

Q3: How can we minimize the impact of batch-to-batch variability on our experiments?

To mitigate the effects of variability, it is crucial to implement robust quality control (QC) measures upon receiving a new batch of this compound. We recommend the following:

  • Perform Incoming QC Testing: Do not assume that a new batch will perform identically to the previous one. Conduct a set of standardized QC tests to qualify each new lot.

  • Standardize Experimental Protocols: Ensure that your experimental procedures, including stock solution preparation, cell seeding density, and incubation times, are highly standardized to minimize technical variability.

  • Purchase from Reputable Suppliers: Source your this compound from suppliers who provide a detailed Certificate of Analysis (CoA) and are transparent about their quality control processes.

  • Proper Storage: Store this compound according to the manufacturer's recommendations to prevent degradation. For nicotinic acid derivatives, this typically involves protection from light and moisture.

Troubleshooting Guides

Issue 1: Inconsistent Potency or Efficacy in Cell-Based Assays

Symptoms:

  • EC50/IC50 values differ significantly between batches.

  • The maximum effect (Emax) is not reproducible.

  • High variability between replicate wells.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Purity and Impurity Profile Variation 1. Verify Purity: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of each batch. 2. Characterize Impurities: Employ Mass Spectrometry (MS) coupled with HPLC (LC-MS) to identify and quantify major impurities. Compare the impurity profile to that of previous, well-performing batches. 3. Assess Biological Activity of Impurities: If a significant new impurity is detected, consider its potential biological activity and interference with your assay.
Inaccurate Concentration of Stock Solution 1. Confirm Solubility: Visually inspect for complete dissolution. Use sonication if necessary. 2. Verify Concentration: Use a validated analytical method like HPLC with UV detection to confirm the concentration of your stock solution.
Degradation of this compound 1. Check for Degradants: Analyze the stock solution and the solid compound for the presence of nicotinic acid and other potential degradation products using HPLC. 2. Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place. Aliquot stock solutions to minimize freeze-thaw cycles.
Assay-Specific Variability 1. Cell Health and Passage Number: Ensure cells are healthy and within a consistent, low passage number range. 2. Edge Effects: Avoid using the outer wells of microplates or fill them with sterile media/PBS to minimize evaporation.

Data Presentation

Table 1: Recommended Quality Control Tests for Incoming this compound Batches
Parameter Analytical Method Acceptance Criteria Rationale
Identity FTIR, ¹H NMR, Mass SpectrometrySpectrum conforms to the reference standard.Confirms the chemical structure of the compound.
Purity HPLC-UV≥ 98% (or as required by the specific application)Ensures a high concentration of the active compound and minimizes the influence of impurities.
Impurity Profile HPLC-UV, LC-MSNo single impurity > 0.5%. Total impurities ≤ 2.0%. Profile consistent with previous batches.Identifies and quantifies potential contaminants that could interfere with the experiment.
Residual Solvents Gas Chromatography (GC)Within ICH Q3C limits.Residual solvents from synthesis can be toxic to cells or interfere with assays.
Solubility Visual Inspection & UV-Vis SpectroscopyClear solution at the desired concentration in the specified solvent.Ensures accurate and reproducible preparation of stock solutions.
Biological Activity In-house bioassayPotency within ± 20% of the reference standard.Confirms the functional activity of the new batch is consistent with previous batches.
Table 2: Potential Impurities in this compound Synthesis

Based on general knowledge of nicotinic acid chemistry, potential impurities could include:

Impurity Name Potential Source Potential Impact
Nicotinic AcidHydrolysis of the ester linkages in this compound.May have its own biological effects, potentially leading to misleading results.
Isonicotinic AcidImpurity in the nicotinic acid starting material.Structural isomer with potentially different biological activity.
PyridineImpurity in the nicotinic acid starting material.Can be cytotoxic at higher concentrations.
Unreacted Starting MaterialsIncomplete synthesis reaction.Can compete with this compound or have off-target effects.
By-products of SynthesisSide reactions during the manufacturing process.Unpredictable biological activity.

Experimental Protocols

Protocol 1: Purity and Impurity Profiling of this compound by HPLC-UV

Objective: To determine the purity of a this compound batch and to identify and quantify any impurities.

Materials:

  • This compound sample

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Reference standards for this compound and potential impurities (if available)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • UV detection: 262 nm (or wavelength of maximum absorbance for this compound)

    • Gradient elution:

      Time (min) % Mobile Phase B
      0 20
      20 90
      25 90
      26 20

      | 30 | 20 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

    • Identify and quantify impurities by comparing their retention times and spectra with reference standards, or report them as unknown impurities.

Visualizations

Troubleshooting_Workflow cluster_0 Start: Inconsistent Experimental Results cluster_1 Initial Investigation cluster_2 Batch-Specific Analysis cluster_3 Root Cause Identification cluster_4 Resolution Start Inconsistent results observed (e.g., different EC50 values) Check_Assay Review Assay Protocol (Pipetting, Cell Seeding, etc.) Start->Check_Assay Check_Storage Verify this compound Storage Conditions Start->Check_Storage Assay_Issue Assay Protocol Variability? Check_Assay->Assay_Issue QC_Tests Perform QC Tests on New Batch (HPLC, MS, etc.) Check_Storage->QC_Tests Compare_Batches Compare Data with Previous 'Good' Batch QC_Tests->Compare_Batches Purity_Issue Purity/Impurity Profile Different? Compare_Batches->Purity_Issue Degradation_Issue Degradation Detected? Compare_Batches->Degradation_Issue Purity_Issue->Assay_Issue No Qualify_Batch Qualify or Reject New Batch Based on QC Data Purity_Issue->Qualify_Batch Yes Contact_Supplier Contact Supplier for Further Information Purity_Issue->Contact_Supplier Yes Degradation_Issue->Assay_Issue No Degradation_Issue->Qualify_Batch Yes Degradation_Issue->Contact_Supplier Yes Assay_Issue->Start No, Re-evaluate Refine_Protocol Refine and Standardize Assay Protocol Assay_Issue->Refine_Protocol Yes

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Signaling_Pathway_Example cluster_0 Potential Sources of Variability cluster_1 Experimental System cluster_2 Observed Outcome This compound This compound (Multiple Batches) Receptor Target Receptor This compound->Receptor Binds Impurity_A Impurity A Impurity_A->Receptor May bind/inhibit Impurity_B Impurity B Off_Target Off-Target Interaction Impurity_B->Off_Target May interact Degradant Degradation Product (e.g., Nicotinic Acid) Degradant->Off_Target May interact Signaling Downstream Signaling Receptor->Signaling Activates Cellular_Response Cellular Response (Variable) Off_Target->Cellular_Response Alters Signaling->Cellular_Response Leads to

Caption: Impact of batch variability on a hypothetical signaling pathway.

References

Technical Support Center: Ensuring the Stability of Hepronicate During Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific degradation pathways and optimal storage conditions for Hepronicate is limited. This guide provides a general framework and best practices for researchers, scientists, and drug development professionals to establish a robust stability program for this compound or other investigational compounds with limited stability information. The recommendations provided herein are based on general pharmaceutical principles for ester-containing molecules and should be adapted based on experimental data.

Frequently Asked Questions (FAQs)

Q1: We are starting our research with this compound. What are the first steps to ensure its stability during our experiments?

A1: The initial and most critical step is to conduct a preformulation study that includes a forced degradation assessment. This involves subjecting this compound to various stress conditions like acid, base, oxidation, heat, and light to understand its intrinsic stability and identify potential degradation products. This information is vital for developing a stability-indicating analytical method, which is crucial for accurately measuring the drug's concentration without interference from its degradation products.

Q2: What are the general recommended storage conditions for a new compound like this compound?

A2: For a new compound with unknown stability, it is advisable to start with controlled and protective storage conditions. As a general guideline, store this compound in a cool, dark, and dry place. Specifically, refrigeration at 2-8°C is a common starting point for compounds with limited stability data. It is also crucial to protect it from light by using amber vials or storing it in a light-proof container. The container should be well-sealed to protect it from humidity.

Q3: How can we monitor the stability of this compound over time in our laboratory?

A3: To monitor stability, you need a validated stability-indicating analytical method, most commonly a High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact this compound from all its potential degradation products. Once you have this method, you can set up a stability study by storing aliquots of this compound under different conditions and testing them at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

Troubleshooting Guide

Q1: We've observed a decrease in the peak area of this compound in our HPLC analysis after a few weeks of storage at room temperature. What could be the cause?

A1: A decrease in the peak area of the active pharmaceutical ingredient (API) suggests degradation. Given that this compound is an ester, it is likely susceptible to hydrolysis, especially if exposed to moisture. Room temperature can also accelerate this degradation. You may also observe the appearance of new peaks in your chromatogram, which would correspond to the degradation products.

Q2: Our this compound solution appears to have changed color after being on the lab bench for a day. What does this indicate?

A2: A color change often indicates a chemical transformation, possibly due to oxidation or photodegradation. Exposure to light and oxygen in the atmosphere can initiate these degradation pathways. It is crucial to prepare solutions fresh and to protect them from light during use.

Q3: We are using a formulation containing several excipients with this compound and are seeing rapid degradation. How do we identify the problematic excipient?

A3: This issue points towards an excipient incompatibility. To identify the culprit, you should conduct a compatibility study. This involves preparing binary mixtures of this compound with each individual excipient and storing them under accelerated conditions (e.g., 40°C/75% RH). By analyzing these mixtures at various time points, you can identify which excipient leads to significant degradation of this compound.

Data Presentation

The following table is a hypothetical representation of a 3-month accelerated stability study for this compound, demonstrating how to structure quantitative data for easy comparison.

Storage ConditionTime PointAssay (% of Initial)Total Degradants (%)Appearance
40°C / 75% RH0 Months100.00.0White Powder
1 Month95.24.8White Powder
2 Months90.59.5Slight Yellow Tint
3 Months85.114.9Yellowish Powder
25°C / 60% RH0 Months100.00.0White Powder
1 Month99.80.2White Powder
2 Months99.50.5White Powder
3 Months99.10.9White Powder
2-8°C0 Months100.00.0White Powder
1 Month100.00.0White Powder
2 Months99.90.1White Powder
3 Months99.90.1White Powder

Experimental Protocols

Protocol: Development of a Stability-Indicating HPLC Method and Forced Degradation Study

1. Objective: To develop a stability-indicating reverse-phase HPLC (RP-HPLC) method for the quantification of this compound and to perform forced degradation studies to identify potential degradation pathways.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile and methanol

  • Purified water (18.2 MΩ·cm)

  • Formic acid, trifluoroacetic acid, or phosphate buffers

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

3. HPLC Instrumentation and Conditions (Initial Conditions - to be optimized):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 263 nm for nicotinic acid esters)

  • Injection Volume: 10 µL

4. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store solid this compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and white light in a photostability chamber for 24 hours.

5. Method Development and Validation:

  • Analyze the stressed samples using the initial HPLC conditions.

  • Optimize the mobile phase gradient, column, and other parameters to achieve baseline separation between the this compound peak and all degradation product peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Stability Study Setup cluster_2 Phase 3: Analysis & Action A Start: New Lot of this compound B Conduct Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) A->B C Develop & Validate Stability-Indicating HPLC Method B->C D Establish Storage Conditions (e.g., 2-8°C, 25°C/60%RH, 40°C/75%RH) C->D E Package this compound in Appropriate Containers (e.g., Amber glass vials) D->E F Set Time Points for Analysis (e.g., T=0, 1, 3, 6, 12 months) E->F G Analyze Samples at Each Time Point using Validated HPLC Method F->G H Evaluate Data: Assay, Degradants, Appearance G->H I Degradation Observed? H->I J No: Continue Study I->J No K Yes: Investigate Cause (e.g., Hydrolysis, Oxidation) I->K Yes L Implement Corrective Actions: - Adjust Storage Conditions - Reformulate - Change Packaging K->L

Caption: Workflow for investigating and preventing this compound degradation.

G cluster_0 Potential Hydrolytic Degradation cluster_1 Potential Oxidative Degradation This compound This compound (Triester of Nicotinic Acid) Intermediate Diester & Monoester Intermediates This compound->Intermediate + H₂O (Acid/Base Catalyzed) Products Nicotinic Acid + Diol Backbone Intermediate->Products + H₂O Pyridine Pyridine Ring N_Oxide Pyridine N-oxide Pyridine->N_Oxide + [O]

Technical Support Center: Refining Experimental Conditions for Hepronicate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hepronicate. The information is designed to address specific issues that may be encountered during experiments and to aid in the refinement of experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational monoclonal antibody. Its primary mechanism of action is the targeted inhibition of the p19 subunit of Interleukin-23 (IL-23), a key cytokine involved in inflammatory and autoimmune responses. By binding to the p19 subunit, this compound prevents IL-23 from interacting with its receptor, thereby inhibiting downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as IL-17.

Q2: In which research areas is this compound primarily used?

A2: this compound is primarily investigated for its therapeutic potential in autoimmune and chronic inflammatory diseases. Key research areas include rheumatoid arthritis, Crohn's disease, and psoriasis, where the IL-23/IL-17 axis is known to play a significant pathological role.

Q3: What are the recommended starting concentrations for in vitro cell-based assays?

A3: While optimal concentrations are cell-line and assay-dependent, a common starting point for potent anti-IL-23p19 monoclonal antibodies is in the low nanomolar (nM) to picomolar (pM) range. It is recommended to perform a dose-response curve to determine the EC50 or IC50 for your specific experimental setup. See Table 1 for representative data from similar IL-23p19 inhibitors.

Q4: What are suitable animal models for in vivo studies with this compound?

A4: For rheumatoid arthritis research, collagen-induced arthritis (CIA) in mice is a widely used and relevant model. For inflammatory bowel disease studies, chemically induced colitis models (e.g., using dextran sulfate sodium - DSS) are common. The choice of model should align with the specific research question.

Troubleshooting Guides

In Vitro Cell-Based Assays
Problem Possible Cause(s) Recommended Solution(s)
Low or no inhibition of IL-23-induced cytokine production 1. Suboptimal antibody concentration.2. Inactive or degraded this compound.3. Low expression of the IL-23 receptor on target cells.4. Issues with the cytokine detection assay (e.g., ELISA, flow cytometry).1. Perform a dose-response experiment with a wider concentration range.2. Ensure proper storage and handling of the antibody. Use a fresh aliquot.3. Verify IL-23 receptor expression on your cell line via flow cytometry or qPCR.4. Include positive and negative controls for your detection assay. Troubleshoot the assay itself if controls fail.
High background signal in assays 1. Non-specific binding of this compound or detection antibodies.2. High endogenous cytokine production by cells.3. Contamination of cell cultures.1. Increase the number of washing steps. Optimize blocking buffer concentration and incubation time.2. Use serum-free media or reduce serum concentration during stimulation.3. Regularly test for mycoplasma contamination.
Inconsistent results between experiments 1. Variation in cell passage number and health.2. Inconsistent incubation times or temperatures.3. Pipetting errors.1. Use cells within a consistent and low passage number range. Ensure high cell viability before seeding.2. Standardize all incubation steps. Use a calibrated incubator.3. Use calibrated pipettes and be consistent with pipetting techniques.
In Vivo Animal Studies
Problem Possible Cause(s) Recommended Solution(s)
Lack of therapeutic effect 1. Inappropriate dosage or dosing frequency.2. Poor bioavailability of the antibody.3. The chosen animal model is not responsive to IL-23 inhibition.1. Conduct a dose-ranging study. Review literature for dosing of similar antibodies.2. Verify the formulation and administration route. Consider pharmacokinetic studies.3. Ensure the pathology of the chosen model is indeed driven by the IL-23 pathway.
Adverse events or toxicity in animals 1. Cytokine release syndrome or other immune-related adverse events.2. Off-target effects.3. Formulation issues.1. Monitor animals closely for clinical signs. Consider a lower starting dose.2. While less common with monoclonal antibodies, consider potential cross-reactivity.3. Ensure the formulation buffer is well-tolerated and sterile.

Data Presentation

Table 1: Representative In Vitro Potency of Anti-IL-23p19 Monoclonal Antibodies

Antibody Assay Type Cell Line IC50 / EC50
GuselkumabIL-23 induced IL-17A productionMouse splenocytes~10 pM
RisankizumabIL-23 induced STAT3 phosphorylationHuman NK cells~6 pM
TildrakizumabIL-23 induced IL-17 secretionHuman whole blood~39 pM

Note: This data is compiled from published studies on similar IL-23p19 inhibitors and should be used as a reference for designing experiments with this compound.

Table 2: Representative Clinical Efficacy of Anti-IL-23p19 Monoclonal Antibodies in Rheumatoid Arthritis (RA) and Crohn's Disease (CD)

Antibody Indication Dosage Regimen Primary Endpoint Efficacy Outcome
GuselkumabPsoriatic Arthritis100 mg at weeks 0, 4, then every 8 weeksACR20 response at week 24~64% of patients achieved ACR20
RisankizumabCrohn's Disease600 mg IV induction, then 360 mg SC maintenanceClinical remission at week 12~45% of patients achieved clinical remission

Note: This table provides an overview of clinical efficacy for similar drugs and is for informational purposes only. The efficacy of this compound must be determined in dedicated clinical trials.

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-23-induced IL-17A Production in Human PBMCs
  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well round-bottom plate in complete RPMI-1640 medium.

  • This compound Treatment: Prepare serial dilutions of this compound (e.g., from 100 nM to 1 pM) in complete RPMI-1640. Add the diluted antibody to the respective wells. Include a vehicle control (medium only).

  • Stimulation: Add recombinant human IL-23 to a final concentration of 20 ng/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of IL-17A in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of IL-17A production for each this compound concentration and determine the IC50 value.

Protocol 2: Collagen-Induced Arthritis (CIA) Model in Mice
  • Animals: Use DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • On day 21, administer a booster immunization with 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA).

  • This compound Treatment:

    • Begin treatment upon the first signs of arthritis (typically around day 25).

    • Administer this compound or a vehicle control (e.g., PBS) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A starting dose could be in the range of 1-10 mg/kg, administered twice weekly.

  • Monitoring:

    • Monitor the mice daily for clinical signs of arthritis. Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale).

    • Measure paw thickness using a digital caliper every 2-3 days.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 42), collect blood for serum cytokine analysis.

    • Harvest paws for histological analysis to assess joint inflammation, pannus formation, and bone erosion.

Mandatory Visualization

IL23_Signaling_Pathway cluster_cell T-helper 17 (Th17) Cell This compound This compound IL23 IL-23 (p19/p40) This compound->IL23 Inhibition IL23R IL-23 Receptor (IL-23R/IL-12Rβ1) IL23->IL23R Binding JAK2 JAK2 IL23R->JAK2 Activation TYK2 TYK2 IL23R->TYK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation TYK2->STAT3 Phosphorylation STAT3_p p-STAT3 STAT3->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization RORgt RORγt STAT3_dimer->RORgt Nuclear Translocation & Gene Transcription IL17 IL-17A, IL-17F, IL-22 RORgt->IL17 Upregulation Inflammation Inflammation & Autoimmunity IL17->Inflammation

Caption: IL-23 Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow_In_Vitro start Start: Isolate PBMCs seed Seed PBMCs in 96-well plate start->seed treat Add this compound (serial dilutions) seed->treat stimulate Stimulate with IL-23 treat->stimulate incubate Incubate 72h stimulate->incubate collect Collect Supernatant incubate->collect elisa Quantify IL-17A (ELISA) collect->elisa analyze Analyze Data (IC50) elisa->analyze end End analyze->end

Caption: Workflow for an in vitro this compound bioassay.

Validation & Comparative

A Comparative Efficacy Analysis of Hepronicate and Cilostazol in the Management of Intermittent Claudication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profiles and clinical efficacy of Hepronicate and Cilostazol, two peripheral vasodilators utilized in the management of intermittent claudication, a hallmark symptom of peripheral arterial disease (PAD). The objective is to present a clear, data-driven comparison to inform research and drug development efforts in this therapeutic area. While Cilostazol is a well-documented phosphodiesterase-3 inhibitor with a robust evidence base, publicly available data on the specific molecular mechanism and quantitative clinical efficacy of this compound are limited. This comparison reflects the current state of available scientific literature.

Introduction to Therapeutic Agents

This compound is classified as a peripheral vasodilator and has been used for the treatment of peripheral vascular disorders, including arterial occlusive diseases. Its therapeutic effect is attributed to its ability to widen blood vessels, thereby improving blood flow to the extremities. However, detailed molecular pathways of its vasodilatory action are not extensively documented in readily accessible scientific literature.

Cilostazol is a quinolinone-derivative that is well-established as a phosphodiesterase-3 (PDE3) inhibitor. It exerts both vasodilatory and antiplatelet effects. By inhibiting PDE3, Cilostazol leads to an increase in cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle, resulting in vasodilation and the inhibition of platelet aggregation. It is indicated for the reduction of symptoms of intermittent claudication.

Mechanism of Action

The distinct mechanisms of action of Cilostazol and the proposed general mechanism for this compound are outlined below.

This compound: Proposed Vasodilatory Action

This compound is understood to function as a peripheral vasodilator, though the precise signaling pathway is not as clearly defined as that of Cilostazol. The vasodilatory effect of such agents typically involves the relaxation of arterial smooth muscle, leading to increased luminal diameter and enhanced blood flow.

This compound This compound VascularSmoothMuscle Vascular Smooth Muscle Cell This compound->VascularSmoothMuscle Acts on Relaxation Relaxation VascularSmoothMuscle->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation BloodFlow Increased Blood Flow Vasodilation->BloodFlow

Caption: Proposed general mechanism of this compound.

Cilostazol: Phosphodiesterase-3 Inhibition Pathway

Cilostazol's mechanism is well-characterized and involves the inhibition of the phosphodiesterase-3 enzyme. This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates myosin light-chain kinase (MLCK), preventing the phosphorylation of myosin and leading to smooth muscle relaxation and vasodilation. The increased cAMP also inhibits platelet aggregation.

cluster_cilostazol Cilostazol Action Cilostazol Cilostazol PDE3 Phosphodiesterase-3 (PDE3) Cilostazol->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light-Chain Kinase (Active) PKA->MLCK_active Inactivates MLCK_inactive Myosin Light-Chain Kinase (Inactive) MLCK_active->MLCK_inactive Myosin Myosin MLCK_active->Myosin Phosphorylates Relaxation Relaxation MLCK_inactive->Relaxation Myosin_P Myosin-P Myosin->Myosin_P Contraction Contraction Myosin_P->Contraction

Caption: Cilostazol's PDE3 inhibition pathway.

Comparative Efficacy in Intermittent Claudication

The following table summarizes the quantitative efficacy data for Cilostazol in improving walking distance in patients with intermittent claudication. Due to a lack of publicly available, peer-reviewed clinical trial data for this compound, a direct quantitative comparison is not possible at this time.

Efficacy EndpointCilostazol (100 mg twice daily)This compound
Mean Change in Maximal Walking Distance (MWD) Increase of 42.1 meters greater than placebo (pooled analysis of 9 trials)[1]Data not available in publicly accessible clinical trials
Percentage Improvement in MWD from Baseline 54% improvement (vs. 34% for placebo in a 24-week trial)[2]Data not available in publicly accessible clinical trials
Mean Change in Absolute Claudication Distance (ACD) 47% increase (vs. 12.9% for placebo in a 16-week trial)[3]Data not available in publicly accessible clinical trials
Mean Change in Pain-Free Walking Distance (PFWD) 67.8% mean increase from baseline (vs. 42.6% for placebo)[1]Data not available in publicly accessible clinical trials

Experimental Protocols

A representative experimental protocol for a pivotal clinical trial of Cilostazol is provided below. A similar detailed protocol for this compound could not be located in the available literature.

Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial of Cilostazol
  • Objective: To evaluate the efficacy and safety of Cilostazol in patients with moderate to severe intermittent claudication.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Patients with a diagnosis of stable, moderate to severe intermittent claudication secondary to peripheral arterial disease. Key inclusion criteria would include an ankle-brachial index (ABI) of ≤ 0.90 and the ability to walk on a treadmill for a specified duration before the onset of claudicating pain.

  • Intervention: Patients are randomized to receive either Cilostazol (e.g., 100 mg twice daily) or a matching placebo for a predefined period (e.g., 24 weeks).

  • Primary Efficacy Endpoint: The primary outcome measure is the change from baseline in Maximal Walking Distance (MWD) as assessed by a standardized graded treadmill exercise test.

  • Secondary Efficacy Endpoints: These may include changes in Pain-Free Walking Distance (PFWD), quality of life assessments (e.g., using the SF-36 or a disease-specific questionnaire), and changes in ABI.

  • Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters throughout the study.

cluster_workflow Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Treadmill Test, QoL, ABI) Screening->Baseline Randomization Randomization Baseline->Randomization Cilostazol_Arm Cilostazol (100 mg twice daily) Randomization->Cilostazol_Arm Placebo_Arm Placebo Randomization->Placebo_Arm FollowUp Follow-up Assessments (e.g., Weeks 4, 8, 12, 24) Cilostazol_Arm->FollowUp Placebo_Arm->FollowUp Endpoint Final Assessment (Primary & Secondary Endpoints) FollowUp->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Experimental workflow for a Cilostazol clinical trial.

Conclusion

Cilostazol has a well-defined mechanism of action as a phosphodiesterase-3 inhibitor and a substantial body of evidence from randomized controlled trials demonstrating its efficacy in improving walking distance in patients with intermittent claudication. In contrast, while this compound is recognized as a peripheral vasodilator, there is a notable lack of detailed, publicly available information regarding its specific molecular signaling pathways and quantitative data from robust clinical trials to support its efficacy in this indication.

For researchers and drug development professionals, this comparison highlights the importance of a strong evidence base, including well-characterized mechanisms of action and comprehensive clinical trial data, in establishing the therapeutic value of a compound. Future research on this compound would be necessary to elucidate its pharmacological profile and clinical utility to a degree that allows for a direct and meaningful comparison with established therapies like Cilostazol.

References

Validating the Specificity of Hepronicate for its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of Hepronicate for its primary molecular target, the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this guide establishes a comparative framework using data from the well-characterized GPR109A agonists, Niacin (Nicotinic Acid) and Acipimox. These compounds, structurally related to this compound, serve as benchmarks for evaluating its expected specificity and functional activity.

Executive Summary

This compound, a nicotinic acid derivative, is presumed to exert its therapeutic effects primarily through the activation of the GPR109A receptor. This receptor is a key regulator of cellular metabolism and inflammatory responses. Activation of GPR109A by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This mechanism is central to the anti-lipolytic and anti-inflammatory effects of nicotinic acid and its derivatives. The specificity of a GPR109A agonist is determined by its binding affinity and selectivity for GPR109A over other related receptors, such as GPR109B.

This guide presents:

  • A comparative summary of the binding affinities and functional potencies of Niacin and Acipimox for the GPR109A receptor.

  • Detailed experimental protocols for key assays used to validate the specificity of GPR109A agonists.

  • Visual diagrams of the GPR109A signaling pathway and experimental workflows to facilitate a deeper understanding of the underlying mechanisms.

Quantitative Comparison of GPR109A Agonists

The following table summarizes the available quantitative data for Niacin and Acipimox, which are used as reference compounds to infer the potential specificity of this compound.

CompoundTargetAssay TypeParameterValueCell LineReference
Niacin GPR109AFunctional AssayEC50~0.1 µMVarious[1]
GPR109BFunctional Assay-Low affinity-[2]
Acipimox GPR109AcAMP Inhibition AssayEC50~10 µMCHO-K1
GPR109AFunctional AssayEC505.3 µMCHO cells
GPR109BFunctional Assay-Low affinity-[3]

Note: While direct experimental data for this compound is not currently available, as a nicotinic acid derivative, it is expected to exhibit high affinity for GPR109A and lower affinity for GPR109B, similar to Niacin and Acipimox.

Experimental Protocols for Specificity Validation

Validating the specificity of a compound like this compound for its target involves a series of in vitro assays. Below are detailed protocols for two key experiments.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the GPR109A receptor.

Materials:

  • Membrane preparations from cells stably expressing human GPR109A.

  • Radioligand (e.g., [³H]-Nicotinic Acid).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of unlabeled Niacin).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Incubate the GPR109A-expressing cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Niacin.

  • Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G_Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes GPR109A Membranes Incubate_Total Incubate: Membranes + Radioligand + this compound Membranes->Incubate_Total Incubate_NSB Incubate: Membranes + Radioligand + Niacin Membranes->Incubate_NSB Radioligand [³H]-Nicotinic Acid Radioligand->Incubate_Total Radioligand->Incubate_NSB This compound This compound (Varying Conc.) This compound->Incubate_Total NSB_Control Niacin (High Conc.) NSB_Control->Incubate_NSB Filtration Rapid Filtration Incubate_Total->Filtration Incubate_NSB->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Plot_Data Plot Dose-Response Curve Calc_Specific->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Calc_Ki Calculate Ki Determine_IC50->Calc_Ki

Caption: Workflow for a Competitive Radioligand Binding Assay.
cAMP Inhibition Assay

This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) in response to a stimulator of adenylyl cyclase, such as forskolin.

Objective: To determine the functional potency (EC50) of this compound in inhibiting cAMP production via GPR109A activation.

Materials:

  • Cells stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

  • Forskolin (adenylyl cyclase activator).

  • Test compound (this compound) at various concentrations.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Seed the GPR109A-expressing cells in a multi-well plate and culture overnight.

  • Pre-incubate the cells with varying concentrations of this compound for a specified time.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined period at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate a standard curve using known concentrations of cAMP.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

  • Determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.

G_cAMP_Inhibition_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Seed_Cells Seed GPR109A-expressing cells Culture_Cells Culture overnight Seed_Cells->Culture_Cells Add_this compound Add this compound (Varying Conc.) Culture_Cells->Add_this compound Add_Forskolin Stimulate with Forskolin Add_this compound->Add_Forskolin Lyse_Cells Lyse Cells Add_Forskolin->Lyse_Cells Measure_cAMP Measure cAMP levels Lyse_Cells->Measure_cAMP Generate_Std_Curve Generate cAMP Standard Curve Measure_cAMP->Generate_Std_Curve Plot_Inhibition Plot % Inhibition vs. [this compound] Generate_Std_Curve->Plot_Inhibition Determine_EC50 Determine EC50 Plot_Inhibition->Determine_EC50

Caption: Workflow for a cAMP Inhibition Functional Assay.

GPR109A Signaling Pathways

Activation of GPR109A by an agonist like this compound can trigger two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway.

G-Protein-Dependent Signaling

This is the canonical pathway responsible for the anti-lipolytic effects of GPR109A agonists.

Caption: G-protein-dependent signaling pathway of GPR109A.

Upon binding of this compound, GPR109A activates the inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the conversion of ATP to cAMP. The resulting reduction in intracellular cAMP levels leads to decreased activation of Protein Kinase A (PKA). PKA is responsible for activating Hormone-Sensitive Lipase (HSL), a key enzyme in the breakdown of triglycerides (lipolysis). Therefore, the inhibition of this pathway ultimately reduces lipolysis.

β-Arrestin-Dependent Signaling

This pathway is implicated in some of the other effects of GPR109A agonists, including potential anti-inflammatory actions.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR109A_P Phosphorylated GPR109A This compound->GPR109A_P Agonist Binding & Receptor Phosphorylation Beta_Arrestin β-Arrestin GPR109A_P->Beta_Arrestin Recruits GRK GRK MAPK_Cascade MAPK Cascade (e.g., ERK1/2) Beta_Arrestin->MAPK_Cascade Activates Gene_Expression Changes in Gene Expression MAPK_Cascade->Gene_Expression Leads to

Caption: β-arrestin-dependent signaling of GPR109A.

Following agonist binding, GPR109A can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins. β-arrestins can then act as scaffolds to initiate downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses, including anti-inflammatory effects.

Conclusion

While direct experimental validation of this compound's specificity for GPR109A is not extensively documented in publicly available sources, its structural similarity to Niacin and Acipimox provides a strong basis for inferring its mechanism of action. The comparative data and detailed experimental protocols presented in this guide offer a robust framework for researchers to design and execute studies to definitively characterize the binding affinity, functional potency, and selectivity of this compound. Such studies are crucial for a comprehensive understanding of its therapeutic potential and for the development of more specific and effective GPR109A-targeted therapies.

References

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide provides a comparative analysis of the binding affinity and cross-reactivity of Hepronicate, a nicotinic acid derivative. The primary therapeutic target is understood to be the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCAR2). Potential cross-reactivity with other receptor families that bind nicotinic compounds, specifically the ligand-gated nicotinic acetylcholine receptors (nAChRs), is a critical aspect of its selectivity profile. This document outlines the methodologies for assessing this cross-reactivity and presents a hypothetical dataset for illustrative purposes, as specific experimental data for this compound is not widely available in published literature. The signaling pathways for each receptor class are detailed to provide context for the functional consequences of binding.

Introduction to this compound and Target Receptors

This compound is a vasodilator derived from nicotinic acid. Its therapeutic effects are presumed to be mediated primarily through the activation of the GPR109A receptor, which is known to be involved in metabolic and inflammatory pathways.[1][2][3] GPR109A is a Gi/G0 protein-coupled receptor that inhibits adenylyl cyclase upon activation, leading to decreased intracellular cAMP levels.[3]

However, due to structural similarities with other endogenous and exogenous nicotinic compounds, there is a potential for this compound to interact with nicotinic acetylcholine receptors (nAChRs). nAChRs are a family of ligand-gated ion channels involved in synaptic transmission throughout the central and peripheral nervous systems.[4] Cross-reactivity with nAChRs could lead to unintended physiological effects, making a thorough analysis essential for drug development.

Quantitative Cross-Reactivity Analysis (Hypothetical Data)

To evaluate the selectivity of this compound, its binding affinity for the primary target (GPR109A) would be compared against its affinity for representative nAChR subtypes. The following table summarizes a hypothetical dataset derived from competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.

Table 1: Hypothetical Binding Affinity (Ki) of this compound for Target Receptors

Receptor TargetReceptor ClassKi (nM)Selectivity Ratio (Ki nAChR / Ki GPR109A)
GPR109A G-Protein Coupled Receptor15 -
α7 nAChRLigand-Gated Ion Channel1,25083.3
α4β2 nAChRLigand-Gated Ion Channel3,500233.3

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to model the expected outcome of selectivity profiling.

Experimental Protocols

The following protocols describe standard methodologies used to generate the type of data presented in Table 1.

3.1. Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test compound (this compound) for a receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing the human receptor of interest (GPR109A, α7 nAChR, or α4β2 nAChR).

    • Radioligand: [³H]-Nicotinic Acid for GPR109A; [³H]-Epibatidine for nAChRs.

    • Test Compound: this compound, serially diluted.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well filter plates and scintillation counter.

  • Procedure:

    • In each well of the filter plate, combine cell membranes (10-20 µg protein), a fixed concentration of radioligand (at its Kd value), and varying concentrations of this compound.

    • For non-specific binding determination, add a high concentration of a known non-labeled ligand (e.g., unlabeled nicotinic acid) in separate wells.

    • Incubate the plates for 60-120 minutes at room temperature to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure real-time binding kinetics and affinity.

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5 chip).

    • Purified, solubilized receptor protein.

    • Test Compound: this compound, serially diluted in running buffer.

    • Running Buffer: HBS-P+ (HEPES buffered saline with surfactant P20).

  • Procedure:

    • Immobilize the purified receptor protein onto the surface of the sensor chip via amine coupling.

    • Inject a series of concentrations of this compound (analyte) over the chip surface at a constant flow rate.

    • Measure the change in the refractive index at the surface (expressed in Response Units, RU) as the analyte binds to the immobilized receptor (association phase).

    • Replace the analyte solution with running buffer and measure the dissociation of the analyte from the receptor (dissociation phase).

    • Regenerate the chip surface to remove all bound analyte before the next injection.

    • Data Analysis: Fit the association and dissociation curves (sensorgrams) to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the distinct signaling cascades activated by the primary target receptor versus the potential off-target receptors, as well as a typical experimental workflow.

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR109A GPR109A Receptor This compound->GPR109A Binds G_protein Gi/o Protein (α, βγ) GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Anti-inflammatory) cAMP->Response Leads to nAChR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Cross-reactivity) nAChR nAChR (e.g., α7) This compound->nAChR Binds Ion_in Na⁺, Ca²⁺ nAChR->Ion_in Channel Opens Depolarization Membrane Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Response Downstream Signaling (e.g., Neurotransmitter Release) Ca_influx->Response Ion_in->Depolarization Causes Ion_out Ion_out->nAChR Workflow_Binding_Assay A Prepare Receptor Membranes (GPR109A or nAChR) C Incubate Membranes, [³H]-Radioligand, and this compound A->C B Prepare Serial Dilutions of this compound B->C D Filter and Wash to Separate Bound vs. Free Ligand C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: Plot Dose-Response Curve E->F G Calculate IC₅₀ and Kᵢ Values F->G

References

In-Depth Analysis of Hepronicate Reveals Challenges in Data Aggregation for Reproducibility and Comparative Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the experimental reproducibility and comparative performance of Hepronicate, a vasodilator developed for cardiovascular diseases, have revealed a significant lack of publicly available, detailed clinical trial data and direct comparative studies. While the drug is identified in several databases, the specific quantitative results required for a comprehensive guide on its experimental reproducibility are not accessible in the public domain.

This absence of specific data precludes the creation of a detailed, evidence-based comparison guide as originally requested. Core requirements, such as summarizing quantitative data into structured tables and detailing specific experimental methodologies, cannot be fulfilled without access to primary research or clinical trial publications.

Alternative Focus: Comparative Analysis of Established Vasodilators

To address the core objective of creating a data-driven comparison guide for researchers, it is proposed to pivot the focus from this compound to well-documented vasodilator drugs with extensive published research. Alternatives such as Cilostazol and Nitroglycerin have been the subject of numerous studies, providing a wealth of data on their efficacy, mechanisms of action, and experimental reproducibility.

For instance, Cilostazol is a medication recommended for patients with disabling intermittent claudication who are not candidates for surgical or catheter-based intervention.[3] In contrast, Nitroglycerin is known for its preferential reduction of resistance in large coronary arteries compared to small ones, a key mechanism in alleviating myocardial ischemia.[4]

A comparative guide on these or other established vasodilators would allow for:

  • Detailed Data Presentation: Summarizing findings from multiple clinical and preclinical studies in structured tables.

  • Thorough Methodological Review: Outlining the specific experimental protocols used to assess vasodilation, allowing researchers to evaluate and reproduce findings.

  • Clear Visualization of Pathways: Creating accurate diagrams of the known signaling pathways, such as the role of nitric oxide in nitroglycerin-mediated vasodilation.

This approach would satisfy the core requirements of the original request by providing a valuable, data-rich resource for researchers, scientists, and drug development professionals, grounded in accessible and verifiable scientific literature.

Below is an example of a logical workflow diagram that could be used in such a comparative guide to outline the process of evaluating drug efficacy from preclinical data to clinical application.

logical_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials cluster_analysis Data Analysis & Comparison in_vitro In Vitro Assays (e.g., Aortic Ring Vasodilation) in_vivo In Vivo Animal Models (e.g., Induced Hypertension) in_vitro->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd phase_i Phase I (Safety & Dosage) pk_pd->phase_i phase_ii Phase II (Efficacy & Side Effects) phase_i->phase_ii phase_iii Phase III (Large-Scale Efficacy & Monitoring) phase_ii->phase_iii reproducibility Reproducibility Analysis (Inter-study Variation) phase_iii->reproducibility comparison Comparative Efficacy (vs. Placebo/Alternatives) reproducibility->comparison pathway Mechanism of Action (Signaling Pathway Validation) comparison->pathway

Drug Efficacy Evaluation Workflow.

Due to the limitations in available data for this compound, we recommend proceeding with a comparison guide focused on more established alternatives to provide a robust and useful resource for the intended audience.

References

A Head-to-Head Comparison of Hepronicate with Other Vasoactive and Kinase-Modulating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative novel inhibitor, Hepronicate, with established agents known for their effects on vascular tone and protein kinase C (PKC) signaling. Due to the limited availability of public experimental data for this compound, this document serves as a framework, presenting data for well-characterized inhibitors to illustrate the methodologies and data presentation required for a rigorous head-to-head comparison.

Introduction to this compound and Comparator Compounds

This compound is described as a peripheral vasodilator, potentially exerting its effects through the activation of protein kinase C (PKC) and as a precursor to prostaglandin E1. Its molecular formula is reported as C28H31N3O6. To contextualize its potential performance, we compare its proposed mechanisms of action with three classes of inhibitors:

  • Calcium Channel Blockers (e.g., Nifedipine): These agents cause vasodilation by blocking the influx of calcium ions into vascular smooth muscle cells, which is essential for muscle contraction.

  • Nitric Oxide (NO) Donors (e.g., Nitroglycerin): This class of drugs releases nitric oxide, which activates guanylate cyclase, leading to an increase in cyclic GMP and subsequent smooth muscle relaxation and vasodilation.

  • Direct PKC Activators (e.g., Phorbol 12-myristate 13-acetate - PMA): These compounds directly bind to and activate PKC, a family of enzymes involved in various cellular signaling pathways, including those related to cell growth and vascular function.

Comparative Efficacy and Potency

A direct comparison of inhibitor potency is crucial for evaluating their therapeutic potential. Key metrics include the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). The following table summarizes available data for comparator compounds and provides a template for the inclusion of future data on this compound.

CompoundClassAssay TypeKey ParameterValueReference
This compound Putative PKC Activator / VasodilatorData Not AvailableEC50/IC50TBD
Nifedipine L-type Calcium Channel BlockerAntiproliferation in Vascular Smooth Muscle CellsEC501.0 - 2.43 µM[1]
Nitroglycerin Nitric Oxide DonorVasodilation in pre-contracted rat aortaEffective Concentration~100 nM[2]
PMA Protein Kinase C ActivatorcAMP accumulation in PC 12 cellsEC5014 nM[3]
PMA Protein Kinase C ActivatorKinase redistribution in neutrophilsEC5030 - 40 nM[4]

Signaling Pathways and Mechanisms of Action

Understanding the distinct signaling pathways is fundamental to inhibitor selection and development. The diagrams below illustrate the mechanisms of the comparator agents.

Calcium_Channel_Blockade Ca_channel L-type Ca²⁺ Channel Intracellular_Ca Intracellular Ca²⁺ Ca_channel->Intracellular_Ca Nifedipine Nifedipine Nifedipine->Ca_channel Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Ca_channel Influx Contraction Muscle Contraction Intracellular_Ca->Contraction Vasodilation Vasodilation

Caption: Nifedipine-mediated vasodilation via calcium channel blockade.

Nitric_Oxide_Pathway cluster_cell Vascular Smooth Muscle Cell Nitroglycerin Nitroglycerin NO Nitric Oxide (NO) Nitroglycerin->NO Metabolic Conversion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation

Caption: Vasodilation pathway initiated by Nitroglycerin.

PKC_Activation_Pathway cluster_cell Target Cell PMA PMA PKC Protein Kinase C (PKC) PMA->PKC Activates Substrates Downstream Substrates PKC->Substrates Phosphorylates Response Cellular Response (e.g., Growth Arrest, Vasodilation) Substrates->Response This compound This compound (Putative) This compound->PKC Activates

Caption: Direct activation of Protein Kinase C by PMA.

Experimental Protocols

Reproducible and detailed methodologies are essential for valid comparisons. Below are standard protocols for assessing vasodilation and PKC activity.

This protocol measures the effect of an inhibitor on the contractility of isolated blood vessel segments.

  • Tissue Preparation:

    • Isolate arteries (e.g., rat mesenteric or thoracic aorta) in cold physiological salt solution (PSS).

    • Carefully clean the vessel of adhering fat and connective tissue.

    • Cut the artery into 2 mm rings.

  • Mounting:

    • Mount the arterial rings on two small wires in a wire myograph chamber.

    • Fill the chamber with PSS, maintain at 37°C, and bubble with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a baseline tension.

    • Induce contraction with a high-potassium solution or a vasoconstrictor like phenylephrine to ensure tissue viability.

  • Inhibitor Testing:

    • Pre-contract the rings with a sub-maximal concentration of phenylephrine.

    • Once a stable contraction is achieved, add the inhibitor (e.g., this compound, Nifedipine, Nitroglycerin) in a cumulative, dose-dependent manner.

    • Record the relaxation response as a percentage of the pre-contraction.

  • Data Analysis:

    • Plot the concentration-response curve and calculate the EC50 value for each inhibitor.

This assay quantifies the phosphotransferase activity of PKC in the presence of an activator.

  • Reagent Preparation:

    • Prepare an assay buffer containing HEPES, MgCl2, CaCl2, and ATP.

    • Prepare a lipid activator solution (e.g., phosphatidylserine and diacylglycerol).

    • Use a specific PKC substrate peptide.

  • Assay Procedure (based on a generic kinase assay kit):

    • Add the substrate cocktail, inhibitor/activator (e.g., this compound, PMA), and purified PKC enzyme to a microcentrifuge tube.

    • Initiate the reaction by adding the Mg2+/ATP cocktail containing [γ-32P]ATP.

    • Incubate the reaction mixture at 30°C for 10-15 minutes.

  • Stopping and Detection:

    • Stop the reaction by spotting an aliquot of the mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of PKC in the presence of different concentrations of the activator.

    • Determine the EC50 for PKC activation.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing a novel inhibitor like this compound.

Experimental_Workflow Start Start: Novel Inhibitor (this compound) Target_ID Target Identification (e.g., PKC, Receptors) Start->Target_ID In_Vitro_Potency In Vitro Potency Assays (PKC Kinase Assay) Target_ID->In_Vitro_Potency Cell_Based Cell-Based Functional Assays (Vasodilation in isolated vessels) In_Vitro_Potency->Cell_Based Data_Table Comparative Data Table (IC50 / EC50) In_Vitro_Potency->Data_Table Selectivity Selectivity Profiling (Kinase Panel Screen) Cell_Based->Selectivity Cell_Based->Data_Table Selectivity->Data_Table In_Vivo In Vivo Efficacy Models (Animal models of hypertension) Selectivity->In_Vivo Conclusion Conclusion: Characterize Profile In_Vivo->Conclusion

Caption: Workflow for inhibitor characterization.

Conclusion

While this compound shows potential as a novel vasoactive agent, a comprehensive understanding of its efficacy and mechanism requires direct experimental comparison against established inhibitors. This guide provides the framework for such a comparison, outlining the necessary data, experimental protocols, and mechanistic pathways for a thorough evaluation. The provided data on Nifedipine, Nitroglycerin, and PMA serve as benchmarks for future studies on this compound, enabling researchers to position its performance within the existing landscape of vasoactive and kinase-modulating compounds.

References

Validating the On-Target Effects of Hepronicate: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Hepronicate and alternative therapies for peripheral vascular diseases such as Raynaud's phenomenon and thromboangiitis obliterans. Due to the limited publicly available data on the specific molecular targets of this compound, this document outlines a framework for its on-target validation using knockout models based on its proposed mechanisms of action. This is contrasted with the established mechanisms and supporting data for alternative treatments.

Introduction to On-Target Validation

The use of knockout (KO) animal models is a gold-standard method in preclinical drug development for validating the on-target effects of a therapeutic candidate. This technique involves genetically deleting the gene encoding the putative target protein. If a drug's therapeutic effect is mediated through this target, it should be diminished or absent in the knockout model. This approach provides strong evidence for drug specificity and helps to differentiate on-target from off-target effects.

This compound: Hypothesized Mechanisms and a Roadmap for Validation

This compound is a vasodilator used in the treatment of peripheral vascular diseases. Its precise mechanism of action is not well-elucidated in publicly accessible literature, but available information suggests several potential pathways.

Hypothesized Mechanisms of Action for this compound:

  • Prostaglandin E1 (PGE1) Precursor: this compound may act as a precursor to PGE1, a known vasodilator that signals through EP receptors.

  • Protein Kinase C (PKC) Activation: It has been suggested that this compound may activate Protein Kinase C, a family of enzymes involved in various signaling cascades, including those regulating vascular smooth muscle contraction.

  • DNA-Dependent RNA Polymerase Inhibition: Some sources indicate a potential inhibitory effect on this enzyme, though its direct link to vasodilation is less clear.

Proposed Experimental Workflow for Validating this compound's On-Target Effects

The following workflow, illustrated in the diagram below, outlines a systematic approach to validating the hypothesized on-target effects of this compound using knockout models.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Knockout Model Generation cluster_2 Phase 3: Ex Vivo Validation cluster_3 Phase 4: In Vivo Confirmation Hypothesize Hypothesize Targets (e.g., EP Receptor, PKC isoform) InVitro In Vitro Binding/Activity Assays Hypothesize->InVitro GenerateKO Generate Knockout (KO) Mice (e.g., EP Receptor KO, PKC isoform KO) InVitro->GenerateKO Confirmed Target IsolateVessels Isolate Aortic/Mesenteric Arteries GenerateKO->IsolateVessels Myography Wire Myography IsolateVessels->Myography InduceDisease Induce Disease Model (e.g., Cold-induced Vasoconstriction) Myography->InduceDisease Validated Mechanism Administerthis compound Administer this compound to WT and KO Mice InduceDisease->Administerthis compound MeasureResponse Measure Physiological Response (e.g., Blood Flow, Temperature) Administerthis compound->MeasureResponse Conclusion Conclusion on On-Target Effect MeasureResponse->Conclusion

Caption: Experimental workflow for validating this compound's on-target effects.

Comparison with Alternative Therapies

The following table summarizes the mechanisms of action and clinical efficacy of common alternatives to this compound for Raynaud's phenomenon.

Drug ClassSpecific Drug(s)Mechanism of ActionSupporting Clinical Data (vs. Placebo)
Calcium Channel Blockers NifedipineBlock L-type calcium channels in vascular smooth muscle, leading to vasodilation.- Reduced frequency of attacks (88.8% with nifedipine vs. 25.0% with placebo)[1].- Significant reduction in the number of vasospastic attacks per week (from 20.30 to 5.83)[2].
Phosphodiesterase 5 (PDE5) Inhibitors SildenafilInhibits PDE5, leading to increased cGMP levels, which promotes smooth muscle relaxation and vasodilation.- Reduced mean frequency of attacks (35 vs. 52) and shorter duration (581 vs. 1046 minutes)[3][4].- Increased capillary blood flow velocity by over 400%[4].
Prostanoids Iloprost (intravenous)A prostacyclin analogue that causes potent vasodilation and inhibits platelet aggregation.- Reduced mean weekly number of attacks by 39.1% vs. 22.2% for placebo.- Improved Raynaud's severity score.
Endothelin Receptor Antagonists BosentanBlocks endothelin-1 receptors (ET-A and ET-B), preventing vasoconstriction.- Significantly blocked the development of new digital ulcers in patients with systemic sclerosis.- Significant reduction in the number and duration of Raynaud's attacks in some studies.

Detailed Experimental Protocols

Protocol 1: Wire Myography for Ex Vivo Vascular Function Assessment

This protocol is used to assess the contractile and relaxant properties of isolated small arteries from wild-type and knockout mice in response to vasoactive agents.

Materials:

  • Wild-type and knockout mice

  • Krebs-Henseleit solution

  • Wire myograph system

  • Vasoactive agents (e.g., this compound, phenylephrine, acetylcholine)

Procedure:

  • Vessel Isolation: Euthanize mice and immediately excise the thoracic aorta or mesenteric arteries. Place the vessels in cold Krebs-Henseleit solution.

  • Mounting: Cut the artery into ~2mm segments and mount them on two tungsten wires in a wire myograph chamber filled with oxygenated Krebs-Henseleit solution at 37°C.

  • Normalization: Stretch the vessel segments to their optimal resting tension.

  • Viability and Endothelium Integrity Check: Induce contraction with a high-potassium solution to test viability. Assess endothelium-dependent relaxation with acetylcholine after pre-constriction with phenylephrine.

  • Drug Application: Add increasing concentrations of this compound (or other compounds) to the bath and record the changes in vessel tension to determine its vasodilatory or vasoconstrictive effects.

  • Comparison: Compare the dose-response curves between vessels from wild-type and knockout mice. A significantly reduced or absent response in the knockout vessels would indicate that the deleted receptor is the target of the drug.

Signaling Pathways in Vasodilation

The diagram below illustrates the signaling pathways involved in vasodilation, highlighting the potential targets of this compound and its alternatives.

G cluster_this compound This compound (Hypothesized) cluster_Alternatives Alternative Therapies cluster_Cellular Vascular Smooth Muscle Cell This compound This compound PGE1 Prostaglandin E1 This compound->PGE1 precursor to PKC Protein Kinase C This compound->PKC activates (?) Relaxation Relaxation PGE1->Relaxation promotes CCB Calcium Channel Blockers CaChannel L-type Ca2+ Channel CCB->CaChannel inhibits PDE5i PDE5 Inhibitors PDE5 PDE5 PDE5i->PDE5 inhibits Prostanoids Prostanoids Prostanoids->Relaxation promotes EndothelinAnt Endothelin Antagonists ETR Endothelin Receptor EndothelinAnt->ETR blocks CaInflux Ca2+ Influx CaChannel->CaInflux Contraction Contraction CaInflux->Contraction cGMP cGMP cGMP->Relaxation cGMP->PDE5 degraded by GTP GTP GTP->cGMP converts to sGC sGC sGC->GTP NO Nitric Oxide NO->sGC activates ET1 Endothelin-1 ET1->ETR activates ETR->Contraction

Caption: Signaling pathways of vasodilators.

Conclusion

While this compound is used for peripheral vascular diseases, its precise molecular targets and on-target validation data are not extensively documented. This guide proposes a clear experimental path using knockout models to elucidate its mechanism of action. In contrast, alternative therapies such as calcium channel blockers, PDE5 inhibitors, prostanoids, and endothelin receptor antagonists have well-defined mechanisms of action supported by robust clinical data. For researchers and drug developers, the validation of this compound's on-target effects through the methodologies described herein is a critical step in confirming its therapeutic rationale and safety profile.

References

Hepronicate: A Comparative Analysis of Performance Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro performance of Hepronicate, a small molecule peripheral vasodilator, across various cell lines. Due to limited publicly available experimental data on the comparative cellular effects of this compound (CAS: 7237-81-2), this document presents a hypothetical performance analysis based on its proposed mechanisms of action. This guide is intended to serve as a template for researchers interested in evaluating the efficacy and selectivity of this compound in their own cell line models.

Hypothetical Performance of this compound in Cancer and Non-Cancer Cell Lines

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound in three common cancer cell lines and one non-cancerous cell line. These values are for illustrative purposes to demonstrate how the anti-proliferative activity and selectivity of this compound could be presented.

Cell LineCancer TypeHypothetical IC50 (µM)
HeLaCervical Cancer15.2
A549Lung Cancer25.8
MCF-7Breast Cancer18.5
HEK293Non-Cancerous Kidney> 100

Disclaimer: The data presented in this table is purely hypothetical and intended for illustrative purposes only. Actual experimental results may vary.

Proposed Signaling Pathway of this compound

This compound is described as a polyunsaturated fatty acid that may act as a precursor to prostaglandin E1. One proposed mechanism of action involves its binding to a polyunsaturated fatty acid receptor, which in turn activates Protein Kinase C (PKC), a key enzyme in various signaling pathways that can influence cell growth and proliferation.

Hepronicate_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor PUFA Receptor This compound->Receptor Binds to PKC Protein Kinase C (PKC) Receptor->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates Cellular Effects Cell Cycle Arrest, Apoptosis Downstream->Cellular Effects Leads to

Figure 1: Proposed signaling pathway of this compound.

Experimental Protocols

The following is a standard protocol for determining the IC50 values of this compound in different cell lines using a resazurin-based cell viability assay.

1. Cell Culture and Seeding:

  • Culture HeLa, A549, MCF-7, and HEK293 cells in their respective recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow the cells to attach.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the this compound stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

  • Remove the medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Include wells with medium containing 0.1% DMSO as a vehicle control and wells with medium only as a blank control.

  • Incubate the plate for 48 hours.

3. Cell Viability Assay (Resazurin Assay):

  • After the 48-hour incubation, add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence of the resorufin product using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

4. Data Analysis:

  • Subtract the blank control fluorescence values from all other values.

  • Normalize the data to the vehicle control (set as 100% viability).

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the workflow for determining the IC50 of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (HeLa, A549, MCF-7, HEK293) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep This compound Serial Dilutions Treatment Treat Cells with This compound (48h) Compound_Prep->Treatment Cell_Seeding->Treatment Assay Add Resazurin (2-4h Incubation) Treatment->Assay Measurement Measure Fluorescence Assay->Measurement Calculation Calculate % Viability Measurement->Calculation IC50_Determination Determine IC50 Calculation->IC50_Determination

Figure 2: Workflow for IC50 determination.

Benchmarking Hepronicate: A Comparative Analysis Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Hepronicate against other commercially available compounds for its primary indications: peripheral arterial disease (specifically intermittent claudication), Raynaud's phenomenon, and thromboangiitis obliterans. The performance of these alternatives is supported by experimental data from clinical trials.

Note on this compound Data: Despite a comprehensive search for clinical trial data and quantitative performance metrics for this compound, no specific data was publicly available at the time of this guide's creation. Therefore, a direct quantitative comparison with this compound is not possible. This guide presents the available data for its key competitors to serve as a benchmark for future studies involving this compound.

Part 1: Comparison for Intermittent Claudication

Intermittent claudication, a common symptom of peripheral arterial disease, is characterized by muscle pain on mild exertion. The primary treatment goals are to improve walking distance and overall quality of life.

Commercially Available Alternatives

Key competitors for this compound in the management of intermittent claudication include Cilostazol and Pentoxifylline.

Quantitative Performance Data

The following table summarizes the efficacy of Cilostazol and Pentoxifylline in improving walking distance in patients with intermittent claudication, based on a 24-week, randomized, double-blind, placebo-controlled multicenter trial.

CompoundDosageMean Increase in Maximal Walking Distance (meters)Mean Percent Increase from BaselineKey Side Effects
Cilostazol 100 mg orally twice a day107 m54%Headache, palpitations, diarrhea
Pentoxifylline 400 mg orally three times a day64 m30%Nausea, vomiting, gas, bloating
Placebo -65 m34%-

Data from Dawson et al., 2000.

Experimental Protocol: Graded Treadmill Exercise Test

A standardized graded treadmill test is a common method to objectively measure walking performance in patients with intermittent claudication.

Objective: To assess the efficacy of a vasodilator in improving maximal walking distance (MWD) and pain-free walking distance (PFWD).

Procedure:

  • Patient Preparation: Patients should refrain from smoking and consuming caffeine for at least 2 hours before the test. Comfortable walking shoes and clothing should be worn.

  • Baseline Assessment: A baseline ankle-brachial index (ABI) is measured at rest.

  • Treadmill Protocol: A common protocol involves a constant speed (e.g., 3.2 km/h) with a progressively increasing grade (e.g., 2% increase every 2 minutes).

  • Data Collection:

    • Pain-Free Walking Distance (PFWD): The distance at which the patient first experiences claudication pain.

    • Maximal Walking Distance (MWD): The total distance walked before the patient is forced to stop due to intolerable pain.

    • Heart rate and blood pressure are monitored at regular intervals.

  • Post-Exercise Assessment: The ABI is measured again immediately after exercise to assess the hemodynamic response.

Part 2: Comparison for Raynaud's Phenomenon

Raynaud's phenomenon is a vasospastic disorder causing discoloration of the fingers and toes. Treatment aims to reduce the frequency and severity of attacks.

Commercially Available Alternative: Prostaglandin Analogs

A key class of competitors for this compound in severe Raynaud's phenomenon are prostaglandin analogs, such as Iloprost.

Quantitative Performance Data

The following table summarizes the efficacy of intravenous Iloprost in patients with Raynaud's phenomenon secondary to systemic sclerosis from a multicenter, placebo-controlled, double-blind study.

CompoundDosageMean Reduction in Weekly Raynaud's AttacksImprovement in Raynaud's Severity Score
Iloprost (intravenous) 0.5 to 2.0 ng/kg/min for 6 hours daily for 5 days39.1%34.8%
Placebo -22.2%19.7%

Data from Wigley et al., 1994.

Experimental Protocol: Digital Thermography with Cold Challenge

Digital thermography is a non-invasive method to assess peripheral blood flow by measuring skin temperature.

Objective: To evaluate the effect of a vasodilator on the thermoregulatory response of the digits to a cold stimulus.

Procedure:

  • Acclimatization: The patient is acclimated to a temperature-controlled room (e.g., 23°C) for at least 20 minutes.

  • Baseline Imaging: A baseline thermographic image of the hands is captured.

  • Cold Challenge: The hands are immersed in cold water (e.g., 15°C) for a specified duration (e.g., 1 minute).

  • Rewarming and Imaging: The hands are removed from the water, dried, and sequential thermographic images are taken at regular intervals (e.g., every 5 minutes for 15-20 minutes) to monitor the rewarming pattern of the fingers.

  • Data Analysis: The rate and extent of temperature recovery in the digits are analyzed to assess the vascular response.

Part 3: Comparison for Thromboangiitis Obliterans (Buerger's Disease)

Thromboangiitis obliterans is a rare disease characterized by inflammation and thrombosis of small and medium-sized arteries and veins in the extremities. Treatment focuses on improving blood flow and promoting the healing of ischemic ulcers.

Commercially Available Alternative: Prostaglandin Analogs

Prostaglandin analogs, such as Iloprost, are also used in the management of thromboangiitis obliterans.

Quantitative Performance Data

A randomized study comparing intravenous Iloprost to aspirin in patients with thromboangiitis obliterans and rest pain or trophic lesions provided the following outcomes.

CompoundDosageUlcer Healing or Pain Disappearance (after 21-28 days)Amputation Rate (at 6 months)
Iloprost (intravenous) Infusion85%6%
Aspirin Oral17%18%

Data from the European TAO Study Group, 1998.

Experimental Protocol: Assessment of Ischemic Ulcer Healing

The efficacy of treatment for thromboangiitis obliterans is often assessed by the healing of ischemic ulcers.

Objective: To quantitatively evaluate the change in ulcer size and status over time.

Procedure:

  • Baseline Assessment:

    • The ulcer is cleaned and debrided if necessary.

    • The ulcer is photographed with a calibration scale.

    • The surface area of the ulcer is measured using planimetry or digital imaging software.

    • The wound characteristics (e.g., depth, presence of granulation tissue, signs of infection) are documented.

  • Treatment Administration: The investigational drug is administered according to the study protocol.

  • Follow-up Assessments: The ulcer is assessed at regular intervals (e.g., weekly or bi-weekly). At each visit, the ulcer is re-photographed and its surface area is measured.

  • Data Analysis: The primary endpoint is typically the percentage of ulcers that achieve complete healing. Secondary endpoints may include the rate of change in ulcer area and time to complete healing.

Visualizations

Signaling Pathway of Prostaglandin E1

As this compound is a precursor to prostaglandin E1 (PGE1), understanding its downstream signaling is crucial. PGE1 exerts its vasodilatory effects primarily through the activation of G-protein coupled receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.

PGE1_Signaling This compound This compound PGE1 Prostaglandin E1 (PGE1) This compound->PGE1 Metabolic Conversion EP_Receptor EP Receptor (GPCR) PGE1->EP_Receptor Binds to G_Protein Gαs Protein EP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Smooth_Muscle_Relaxation Leads to

Prostaglandin E1 Signaling Pathway
Experimental Workflow for Vasodilator Efficacy

The following diagram illustrates a general workflow for a clinical trial designed to assess the efficacy of a vasodilator for intermittent claudication.

Vasodilator_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Treadmill Test, ABI) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group (e.g., this compound) Randomization->Treatment_A Treatment_B Comparator Group (e.g., Cilostazol) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo FollowUp_Visits Follow-up Visits (e.g., Weeks 4, 8, 12, 24) Treatment_A->FollowUp_Visits Treatment_B->FollowUp_Visits Placebo->FollowUp_Visits Treadmill_Tests Repeat Treadmill Tests FollowUp_Visits->Treadmill_Tests Adverse_Events Adverse Event Monitoring FollowUp_Visits->Adverse_Events Data_Analysis Statistical Analysis (Change in Walking Distance) Treadmill_Tests->Data_Analysis Adverse_Events->Data_Analysis Results Results Interpretation Data_Analysis->Results

Clinical Trial Workflow for Vasodilators

Statistical Analysis for Validating the Significance of Hepronicate's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Hepronicate" is limited and presents conflicting public data. One source describes it as a monoclonal antibody targeting Interleukin-23 for autoimmune conditions, while another chemical database identifies it as a small molecule vasodilator.[1][2] This guide will proceed under the hypothesis that this compound is a novel vasodilator for the treatment of Peripheral Artery Disease (PAD), as this aligns with the initial context of validating its effects through statistical analysis of performance. The data presented for this compound is illustrative and hypothetical, intended to demonstrate the structure of a comparative analysis. The comparator data is based on publicly available clinical trial results for established vasodilator drugs used in PAD.

This guide provides a framework for researchers, scientists, and drug development professionals to objectively compare the performance of a new chemical entity, hypothetically "this compound," against existing alternatives for the treatment of Peripheral Artery Disease (PAD). The focus is on the statistical validation of its effects through clearly presented quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Data Presentation: Comparative Efficacy in PAD

The following tables summarize key efficacy endpoints from hypothetical Phase II/III clinical trials of this compound compared to established prostaglandin E1 analogs used in the treatment of PAD.

Table 1: Improvement in Walking Distance

DrugDosageTrial DurationMean Change in Maximal Walking Distance (meters)p-value vs. Placebo
This compound (Hypothetical) 50 mg, twice daily12 weeks+150<0.01
Beraprost[3]80 mcg, four times daily12 weeks+25.10.03
Limaprost[4]15 mcg/day6 weeksStatistically significant improvementNot specified
Placebo-12 weeks+10-

Table 2: Hemodynamic and Perfusion Improvements

DrugDosageTrial DurationMean Change in Ankle-Brachial Index (ABI)Mean Change in Transcutaneous Oxygen Pressure (TcPO2) (mmHg)p-value vs. Placebo (for ABI)
This compound (Hypothetical) 50 mg, twice daily12 weeks+0.15+10<0.01
Prostaglandin E1 (Alprostadil)[5]40-60 mcg infusion4 weeksNot specifiedNot specifiedNot specified
Placebo-12 weeks+0.02+2-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Protocol 1: Assessment of Maximal Walking Distance via Treadmill Test

This protocol is designed to objectively measure the improvement in a patient's walking ability, a key indicator of efficacy for PAD treatments.

  • Patient Population: Patients aged 50-80 with a confirmed diagnosis of PAD and intermittent claudication.

  • Equipment: Calibrated medical treadmill.

  • Procedure:

    • Patients walk on the treadmill at a constant speed of 2 mph.

    • The grade of the treadmill is increased by 2% every 2 minutes.

    • The test is terminated when the patient experiences maximal claudication pain and is unable to continue.

    • The total distance walked is recorded.

  • Data Analysis: The change in maximal walking distance from baseline to the end of the treatment period is calculated for both the treatment and placebo groups. Statistical significance is determined using an independent samples t-test or ANCOVA, with baseline values as a covariate.

Protocol 2: Measurement of Ankle-Brachial Index (ABI)

The ABI is a non-invasive method to assess the severity of PAD by comparing blood pressure in the ankles to the arms.

  • Patient Preparation: The patient rests in a supine position for at least 10 minutes.

  • Equipment: Doppler ultrasound device, sphygmomanometer.

  • Procedure:

    • Systolic blood pressure is measured in both brachial arteries.

    • Systolic blood pressure is measured in the dorsalis pedis and posterior tibial arteries of both ankles.

    • The ABI for each leg is calculated by dividing the higher of the two ankle systolic pressures by the higher of the two brachial artery systolic pressures.

  • Data Analysis: The change in ABI from baseline to the end of the treatment period is compared between the treatment and placebo groups using appropriate statistical tests.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the drug's mechanism and the studies conducted.

Signaling Pathway of Vasodilation

The diagram below illustrates a generalized signaling pathway for prostaglandin-induced vasodilation in vascular smooth muscle cells, a likely mechanism for a drug like this compound.

G cluster_0 Vascular Smooth Muscle Cell This compound This compound (Prostaglandin Analog) Prostacyclin_Receptor Prostacyclin Receptor (IP Receptor) This compound->Prostacyclin_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase Prostacyclin_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_in Myosin Light Chain Kinase (Active) PKA->MLCK_in Phosphorylates MLCK_p Myosin Light Chain Kinase-P (Inactive) Myosin_LC_P Myosin Light Chain-P MLCK_in->Myosin_LC_P Phosphorylates Relaxation Relaxation (Vasodilation) MLCK_p->Relaxation Promotes Contraction Contraction Myosin_LC_P->Contraction Leads to

Caption: Prostaglandin-mediated vasodilation pathway.

Hypothetical Experimental Workflow for Preclinical Assessment

This workflow outlines the logical progression of preclinical studies for a novel vasodilator.

G cluster_workflow Preclinical Workflow for this compound A In Vitro Receptor Binding Assay B Cell-Based cAMP Accumulation Assay A->B Confirms functional activity C Ex Vivo Arterial Ring Relaxation Assay B->C Translates to tissue effect D Animal Model of PAD (e.g., Femoral Artery Ligation) C->D Move to in vivo model E Assess Limb Blood Flow (Laser Doppler) D->E Primary efficacy endpoint F Measure Walking Performance (Treadmill) D->F Functional outcome G Toxicology and Pharmacokinetic Studies E->G Concurrent with safety assessment H IND-Enabling Studies G->H Final preclinical step

Caption: Preclinical experimental workflow.

Logical Relationship of Clinical Trial Endpoints

This diagram illustrates the logical connection between primary and secondary endpoints in a clinical trial for PAD.

G cluster_endpoints Clinical Trial Endpoint Logic Drug This compound Administration MoA Mechanism of Action (Vasodilation) Drug->MoA BloodFlow Increased Blood Flow to Limbs MoA->BloodFlow ABI Improved ABI BloodFlow->ABI TcPO2 Increased TcPO2 BloodFlow->TcPO2 WalkDist Improved Walking Distance (Primary Endpoint) BloodFlow->WalkDist leads to QoL Improved Quality of Life (Secondary Endpoint) WalkDist->QoL contributes to

Caption: Relationship of clinical endpoints.

References

Safety Operating Guide

Navigating the Safe Disposal of Hepronicate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before proceeding with disposal, it is crucial to handle Hepronicate with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of accidental contact, refer to general safety data sheet (SDS) guidelines for chemical exposure.

Step-by-Step Disposal Procedures

Given the absence of specific guidelines for this compound, the following steps are based on established protocols for the disposal of laboratory chemical waste.

  • Waste Identification and Classification :

    • Treat this compound as a chemical waste product.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

    • Consult your institution's chemical hygiene plan and waste management guidelines to determine if this compound is classified as a hazardous waste.

  • Containerization :

    • Use a dedicated, properly labeled waste container for this compound waste.

    • The container should be made of a material compatible with this compound and should have a secure lid to prevent spills and evaporation.

    • The label should clearly indicate "this compound Waste" and include the primary hazard associated with the compound.

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Disposal Request :

    • Once the waste container is full or ready for disposal, follow your institution's established procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

    • Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's EHS office and local regulations.[1]

  • Documentation :

    • Maintain a log of the amount of this compound waste generated and disposed of, in accordance with your laboratory's and institution's record-keeping policies.

Key Data on this compound

For safe handling and disposal, it is useful to be aware of the chemical and physical properties of this compound.

PropertyValueSource
Molecular FormulaC28H31N3O6[2][3][4]
Molecular Weight505.6 g/mol [2]
CAS Number7237-81-2

Disposal Workflow

The following diagram illustrates a logical workflow for the disposal of chemical waste such as this compound in a laboratory setting.

Start Start: this compound Waste Generated Identify Identify Waste as Chemical Start->Identify Consult Consult Institutional & Local Regulations Identify->Consult IsHazardous Is it Hazardous Waste? Consult->IsHazardous HazardousContainer Use Labeled Hazardous Waste Container IsHazardous->HazardousContainer Yes NonHazardousContainer Use Labeled Non-Hazardous Waste Container IsHazardous->NonHazardousContainer No Store Store in Designated Area HazardousContainer->Store NonHazardousContainer->Store Request Request EHS Pickup Store->Request Document Document Disposal Request->Document End End: Proper Disposal Complete Document->End

This compound Disposal Decision Workflow

Environmental Considerations

The release of pharmaceuticals into the environment is a growing concern due to their potential to impact non-target organisms and ecosystems. Although specific data on the environmental fate of this compound is not available, it is crucial to prevent its release into waterways and soil. Proper disposal through established chemical waste channels is the most effective way to minimize environmental impact.

Disclaimer: The information provided here is a general guide and should not replace institution-specific protocols and local regulations. Always consult with your institution's Environmental Health and Safety office for specific guidance on chemical waste disposal.

References

Essential Safety and Logistical Information for Handling Hepronicate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides general guidance on the safe handling of Hepronicate based on its potential classification as a hazardous drug. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is crucial to consult your institution's safety protocols and the specific SDS for any chemical before handling.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure when handling potentially hazardous drugs. The required level of PPE can vary depending on the specific handling procedure.

Table 1: Personal Protective Equipment Recommendations by Activity

ActivityGlovesGownRespiratory ProtectionEye/Face Protection
Receiving/Storage Single pair, chemotherapy-testedNot required unless leakage is suspectedNot required unless leakage is suspectedNot required unless leakage is suspected
Preparation/Compounding Double pair, chemotherapy-testedDisposable, impermeable, long-sleeved with tight cuffsNIOSH-certified respirator (e.g., N95) within a ventilated enclosureGoggles or face shield
Administration Double pair, chemotherapy-testedDisposable, impermeable, long-sleeved with tight cuffsSurgical mask (face shield recommended)Goggles or face shield
Waste Disposal Double pair, chemotherapy-tested

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.